molecular formula C11H19NO B091942 1-Cyclohexylpiperidin-4-one CAS No. 16771-84-9

1-Cyclohexylpiperidin-4-one

Cat. No.: B091942
CAS No.: 16771-84-9
M. Wt: 181.27 g/mol
InChI Key: QQYHUQVNANUTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylpiperidin-4-one (CAS Number: 16771-84-9) is an organic compound with the molecular formula C11H19NO and an average molecular mass of 181.279 Da . This compound features a piperidin-4-one ring system, which is a privileged scaffold in medicinal chemistry and drug discovery. The cyclohexyl substituent on the nitrogen atom contributes to the molecule's lipophilicity and influences its steric profile. The primary research application of this compound is as a key synthetic intermediate and building block for the preparation of more complex molecules. The ketone group at the 4-position is a versatile functional handle for further chemical transformations. It serves as a critical precursor in the synthesis of a wide range of pharmacologically active compounds, including 1-Cyclohexylpiperidin-4-amine derivatives . Patents highlight the use of closely related 1-cyclohexylpiperidine structures in the development of various therapeutic agents . The piperidine core is a common structural element found in numerous pharmaceuticals and fine chemicals . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHUQVNANUTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482520
Record name 1-cyclohexylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16771-84-9
Record name 1-cyclohexylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclohexylpiperidin-4-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexylpiperidin-4-one, a pivotal heterocyclic ketone in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical and spectroscopic properties, explore robust synthetic methodologies with detailed, field-tested protocols, and discuss its significant applications as a versatile building block in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this important chemical entity.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in the architecture of natural products and pharmacologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating specific interactions with biological targets. Within this class, piperidin-4-one and its N-substituted derivatives are of paramount importance, serving as versatile intermediates for chemical elaboration.[3]

This compound (CAS: 16771-84-9) is a prime example of such a key building block.[4] The molecule combines the foundational piperidin-4-one core with an N-cyclohexyl group. This substituent significantly increases the molecule's lipophilicity and steric bulk, properties that medicinal chemists strategically manipulate to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The ketone at the 4-position is a versatile functional handle, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations, opening pathways to a vast array of more complex molecular structures.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in synthesis.

Physicochemical Data

The key properties of this compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO[4]
Molecular Weight 181.27 g/mol [4]
CAS Number 16771-84-9[4]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 95 °C at 0.4 mmHg
Density (Predicted) 1.041 ± 0.06 g/cm³
pKa (Predicted) 8.18 ± 0.20
Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals. The protons of the cyclohexyl ring will appear as a series of broad multiplets in the upfield region (approx. 1.0-2.5 ppm). The protons on the piperidone ring adjacent to the nitrogen (positions 2 and 6) will likely appear as multiplets around 2.5-3.0 ppm, while the protons adjacent to the carbonyl group (positions 3 and 5) would be expected further downfield, around 2.2-2.6 ppm. The single proton on the cyclohexyl ring attached to the nitrogen will be a multiplet, likely overlapped with other signals.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a peak for the carbonyl carbon significantly downfield (typically >200 ppm). The carbons of the piperidone ring adjacent to the nitrogen will be in the 40-60 ppm range, while those adjacent to the carbonyl will be slightly more deshielded. The carbons of the cyclohexyl ring will appear in the 25-40 ppm range, with the carbon attached to the nitrogen being the most downfield of this group.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch, typically appearing around 1710-1725 cm⁻¹. The C-N stretching vibration will be present in the 1100-1300 cm⁻¹ region. The spectrum will also be dominated by C-H stretching and bending vibrations from the numerous aliphatic CH₂ groups.

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 181. The fragmentation pattern would likely be dominated by alpha-cleavage adjacent to the nitrogen atom and the carbonyl group.[6][7] Common fragments could include the loss of the cyclohexyl group or cleavage of the piperidone ring. For instance, cleavage of the bond between the nitrogen and the cyclohexyl group could lead to a fragment ion corresponding to the piperidin-4-one cation.

Synthesis of this compound

Several synthetic strategies can be employed to construct this compound. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Reductive Amination (Preferred Modern Approach)

Reductive amination is one of the most efficient and widely used methods for forming C-N bonds in pharmaceutical synthesis.[8] It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This one-pot procedure avoids the isolation of the often-unstable imine intermediate and typically provides high yields.[9]

The synthesis of this compound via this method involves the reaction of 4-piperidone with cyclohexanone.

G cluster_workflow Reductive Amination Workflow start Starting Materials: 4-Piperidone & Cyclohexylamine step1 Mix in Dichloromethane (DCM) Add Acetic Acid (Catalyst) start->step1 1. Reactants step2 Cool to 0°C (Ice Bath) Control Exotherm step1->step2 2. Imine Formation step3 Portion-wise addition of Sodium Triacetoxyborohydride (STAB) step2->step3 3. Reduction Setup step4 Stir at Room Temperature (12-16 hours) step3->step4 4. In-situ Reduction step5 Quench with aq. NaOH (Basic Workup) step4->step5 5. Reaction Stop step6 Extract with DCM step5->step6 6. Isolation step7 Purify via Column Chromatography step6->step7 7. Purification end_product This compound step7->end_product

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

  • Rationale: This protocol is adapted from well-established procedures for the synthesis of N-substituted piperidines.[10][11] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness. Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is milder and more selective than agents like sodium borohydride, capable of reducing the iminium ion in the presence of the starting ketone without significantly reducing the ketone itself.[12]

  • Step-by-Step Methodology:

    • To a round-bottom flask charged with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq), cyclohexylamine (1.1 eq), and dichloromethane (DCM, approx. 5 mL per mmol of 4-piperidone).

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Method 2: Dieckmann Condensation Approach

A more classical, multi-step approach involves the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[13][14] This method is foundational for synthesizing 5- and 6-membered rings.[15]

G cluster_mechanism Dieckmann Condensation Mechanism Diester Acyclic Diester Precursor Enolate Enolate Intermediate Diester->Enolate - H⁺ Base Base (e.g., NaOEt) Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester - OEt⁻ Hydrolysis H₃O⁺, Δ (Hydrolysis) Beta_Keto_Ester->Hydrolysis Decarboxylation Heat (Δ) (Decarboxylation) Hydrolysis->Decarboxylation - CO₂ Product This compound Decarboxylation->Product G cluster_applications Role as a Synthetic Precursor Start This compound Reaction1 Reductive Amination Start->Reaction1 Reaction2 Wittig Reaction Start->Reaction2 Reaction3 Grignard Addition Start->Reaction3 Product1 4-Amino-1-cyclohexylpiperidines (e.g., GPCR Ligands) Reaction1->Product1 Product2 4-Alkylidene-1-cyclohexylpiperidines (e.g., Enzyme Inhibitors) Reaction2->Product2 Product3 4-Alkyl-4-hydroxy-1-cyclohexylpiperidines (e.g., Analgesic Scaffolds) Reaction3->Product3

Caption: Synthetic utility of the ketone.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential for ensuring safety. The information provided here is a summary based on typical safety data for similar compounds.

  • Hazard Identification:

    • May cause skin irritation.

    • Causes serious eye damage/irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably under a chemical fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

    • Store away from strong oxidizing agents.

  • First-Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and scalable methods like reductive amination, and its physicochemical properties are well-defined. The true power of this molecule lies in the reactivity of its ketone group, which serves as a gateway to a vast chemical space of potentially therapeutic agents. As the demand for novel and diverse small-molecule drugs continues, the importance of versatile and reliable building blocks like this compound will only grow, solidifying its place as a cornerstone of pharmaceutical research and development.

References

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Cyclohexyl-2,5-dimethylpiperidin-4-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. (2007). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Phenylcyclohexyl)piperidin-4-one | C17H23NO | CID 425091. PubChem. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Retrieved from [Link]

  • Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Retrieved from [Link]

  • Google Patents. (n.d.). US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil.
  • Google Patents. (n.d.). WO2006055321A2 - Process of making fentanyl intermediates.
  • Sciencemadness.org. (2013). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-cyclohexyl-. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). IR spectrum of 1-cyclohexylpiperazinedithiocarbamic acid. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomed Pharmacol J. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • Diva-portal.org. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine | C5H11N | CID 8082. PubChem. Retrieved from [Link]

  • Knockhardy Publishing. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g).... Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Cyclohexyl-4-(4-fluorophenyl)piperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Retrieved from [Link]

  • ResearchGate. (2025). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Characteristics of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Cyclohexylpiperidin-4-one Scaffold

This compound is a heterocyclic organic compound featuring a piperidin-4-one core N-substituted with a cyclohexyl group. This molecule, with the chemical formula C₁₁H₁₉NO and a molecular weight of 181.28 g/mol , serves as a pivotal building block in synthetic organic and medicinal chemistry.[1] The piperidine ring is a privileged scaffold, frequently incorporated into the structures of natural products and a vast array of pharmaceutical agents, owing to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[2][3] The presence of both a reactive ketone and a tertiary amine within the this compound structure provides versatile handles for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of more complex and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the chemical characteristics of this compound, including its synthesis, reactivity, spectral properties, and analytical methodologies, to support its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in various synthetic applications.

PropertyValueSource
CAS Number 16771-84-9PubChem
Molecular Formula C₁₁H₁₉NO[1]
Molecular Weight 181.28 g/mol [1]
Appearance Not specified (likely a colorless to pale yellow oil or solid)General knowledge
Boiling Point 95 °C at 0.4 mmHgChemicalBook
Density 1.041 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 8.18 ± 0.20 (Predicted)ChemicalBook

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the N-cyclohexyl bond to a pre-existing piperidone core or the construction of the piperidone ring itself.

Method 1: N-Alkylation of 4-Piperidone

A direct and common method for the synthesis of this compound is the N-alkylation of 4-piperidone with a suitable cyclohexylating agent, such as cyclohexyl bromide or iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1 4-Piperidone plus1 + R2 Cyclohexyl Bromide C1 Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) P1 This compound Reductive_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1 4-Piperidone plus1 + R2 Cyclohexylamine C1 Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Solvent (e.g., Dichloromethane, Methanol) P1 This compound

Sources

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-one (CAS: 16771-84-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffolding of Innovation

In the intricate world of medicinal chemistry and drug development, the final, celebrated therapeutic agent often stands on the shoulders of countless, lesser-known molecular precursors. 1-Cyclohexylpiperidin-4-one is a prime example of such a foundational scaffold. While not a therapeutic agent in itself, its unique combination of a reactive ketone functional group and a lipophilic N-cyclohexyl substituent makes it an invaluable starting point for the synthesis of complex, pharmacologically active molecules. This guide, intended for the discerning researcher, delves into the core technical aspects of this versatile intermediate, moving beyond simple data recitation to explore the causality behind its synthesis, the nuances of its characterization, and its proven potential in the development of next-generation therapeutics.

Section 1: Physicochemical and Structural Characteristics

This compound is an organic compound featuring a piperidin-4-one ring system where the nitrogen atom is substituted with a cyclohexyl group.[1] This structural arrangement confers a balance of polarity from the ketone and nitrogen functionalities, and lipophilicity from the cyclohexyl and piperidine rings.

PropertyValueSource
CAS Number 16771-84-9[1]
Molecular Formula C₁₁H₁₉NO[1]
Molecular Weight 181.28 g/mol [1]
Boiling Point 95 °C at 0.4 mmHgChemical Supplier Data
Density ~1.041 g/cm³ (Predicted)[1]

The ketone at the 4-position is a key feature, serving as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The N-cyclohexyl group is not merely a passive substituent; it significantly influences the molecule's steric profile and lipophilicity, which in turn can affect the pharmacokinetic properties of its downstream derivatives.[1]

Section 2: Synthesis of this compound: A Tale of Two Pathways

The construction of the this compound scaffold can be approached through several synthetic strategies. Here, we detail two of the most logical and field-proven methodologies: N-alkylation of 4-piperidone and reductive amination.

Pathway A: N-Alkylation of 4-Piperidone

This classical approach involves the direct alkylation of the 4-piperidone nitrogen with a cyclohexyl electrophile, typically a cyclohexyl halide. This is a standard SN2 (nucleophilic substitution) reaction.[2]

Piperidone 4-Piperidone Product This compound Piperidone->Product CyclohexylHalide Cyclohexyl Halide (e.g., Bromide) CyclohexylHalide->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Deprotonates Piperidone-HCl Neutralizes HBr byproduct Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Fig 1: N-Alkylation Workflow for this compound Synthesis.

Detailed Protocol: N-Alkylation of 4-Piperidone Hydrochloride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Causality Insight: 4-Piperidone is often supplied as its hydrochloride salt for stability. A base is therefore essential. An inorganic base like potassium carbonate is advantageous as it is inexpensive, effective, and easily removed by filtration. The excess is used to ensure complete neutralization and to drive the reaction forward by scavenging the HBr formed during the reaction. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[3]

  • Addition of Alkylating Agent: Add cyclohexyl bromide (1.2 equiv) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality Insight: Heating is necessary to provide the activation energy for the SN2 reaction, which can be sluggish with secondary halides like cyclohexyl bromide.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue is then partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Pathway B: Reductive Amination

An alternative and often cleaner approach is the reductive amination between cyclohexanone and 4-aminopiperidine, followed by hydrolysis of the resulting enamine, or more directly, between 4-piperidone and cyclohexylamine. A more common variant involves the reaction of a ketone with an amine in the presence of a reducing agent.[4]

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-Piperidone 4-Piperidone Imine Iminium Intermediate 4-Piperidone->Imine Cyclohexylamine Cyclohexylamine Cyclohexylamine->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product MS Mass Spectrometer Ionization Electron Ionization Sample This compound Sample->MS MolecularIon [C₁₁H₁₉NO]⁺ m/z = 181 Ionization->MolecularIon Fragment1 [M - C₃H₇]⁺ m/z = 138 MolecularIon->Fragment1 Fragmentation Fragment2 [C₆H₁₁]⁺ m/z = 83 MolecularIon->Fragment2 Fragmentation Start This compound ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination Intermediate 4-Anilino-1-cyclohexylpiperidine ReductiveAmination->Intermediate Acylation Acylation (Propionyl chloride) Intermediate->Acylation FinalProduct Fentanyl Analog Acylation->FinalProduct

Sources

Spectroscopic analysis of 1-Cyclohexylpiperidin-4-one.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Cyclohexylpiperidin-4-one

This guide provides a comprehensive examination of the spectroscopic techniques used to characterize this compound, a key synthetic intermediate in pharmaceutical research.[1] As a building block, its structural integrity and purity are paramount, necessitating a multi-faceted analytical approach for unambiguous confirmation. We will move beyond rote data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Framework

This compound possesses a molecular formula of C₁₁H₁₉NO and a molecular weight of 181.27 g/mol .[2][3] The structure features a piperidin-4-one core, which is a common motif in medicinal chemistry, N-substituted with a cyclohexyl group.[1] This combination of a saturated heterocyclic ketone and an alicyclic amine substituent gives rise to a distinct and interpretable spectroscopic signature.

Our analysis will employ a synergistic workflow, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Confirmation Sample This compound Prep_NMR Dissolve in CDCl3 (with TMS) Sample->Prep_NMR Prep_IR Prepare as Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in MeOH/H2O (with Formic Acid) Sample->Prep_MS Acq_NMR ¹H, ¹³C, DEPT NMR Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS ESI-MS/MS Prep_MS->Acq_MS Analysis_NMR Chemical Shifts (δ) Coupling Constants (J) Integration Acq_NMR->Analysis_NMR Analysis_IR Vibrational Frequencies (cm⁻¹) Acq_IR->Analysis_IR Analysis_MS Molecular Ion Peak (m/z) Fragmentation Pattern Acq_MS->Analysis_MS Result Unambiguous Structural Elucidation Analysis_NMR->Result Analysis_IR->Result Analysis_MS->Result

Caption: A typical experimental workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each proton and carbon atom. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

c1 1' c2 2' c3 3' c4 4' n N1 c2p 2 c3p 3 c4p C4=O c5p 5 c6p 6

Caption: Atom numbering scheme for this compound.

¹H NMR Spectroscopy

Principle & Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms like nitrogen and oxygen withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm). The chair-like conformations of both the piperidine and cyclohexane rings result in distinct axial and equatorial protons, which couple to each other with different coupling constants (J-values), providing crucial stereochemical insights.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak.

Spectral Interpretation & Data: The spectrum is characterized by three main regions: the highly overlapped aliphatic signals of the cyclohexane ring, the distinct signals of the piperidine ring protons, and the unique signal of the proton on the nitrogen-bearing carbon of the cyclohexane ring.

  • Piperidine Protons (C2/C6 & C3/C5): The protons on carbons adjacent to the nitrogen (C2, C6) are deshielded and appear further downfield than those adjacent to the carbonyl group (C3, C5). Due to the influence of the carbonyl, the C3/C5 protons are also shifted downfield relative to a simple alkane. They typically appear as complex multiplets due to geminal and vicinal coupling.

  • Cyclohexyl Protons: The ten protons on the C2' to C6' carbons of the cyclohexyl ring will produce a series of broad, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm).

  • Methine Proton (C1'): The single proton on the carbon attached to the nitrogen (C1'-H) is the most downfield of the aliphatic protons due to the direct deshielding effect of the nitrogen atom. It will appear as a multiplet due to coupling with the adjacent C2' and C6' protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C1'-H 2.4 - 2.6 Multiplet (tt) 1H
C2-H ₂, C6-H 2.6 - 2.8 Multiplet 4H
C3-H ₂, C5-H 2.3 - 2.5 Multiplet 4H
C2'/C6'-H ₂ (ax, eq) 1.6 - 1.9 Multiplet 4H

| C3'/C5'/C4'-H ₂ (ax, eq) | 1.0 - 1.4 | Multiplet | 6H |

¹³C NMR Spectroscopy

Principle & Causality: The chemical shift of a ¹³C nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms. The carbonyl carbon is profoundly deshielded and appears significantly downfield. Carbons directly bonded to the nitrogen are also deshielded, but less so than the carbonyl carbon.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ groups (though no CH₃ groups are present here).

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Spectral Interpretation & Data: The key to assigning the ¹³C spectrum is identifying the unique, low-field carbonyl signal, followed by the carbons adjacent to the nitrogen, and finally the remaining aliphatic carbons.

  • Carbonyl Carbon (C4): The C=O group is the most deshielded carbon and will appear as a singlet at the far downfield end of the spectrum, typically >200 ppm.[4]

  • Carbons α to Nitrogen (C2, C6, C1'): These carbons are deshielded by the adjacent nitrogen. The C1' methine carbon will be distinct from the C2/C6 methylene carbons of the piperidine ring.

  • Carbons α to Carbonyl (C3, C5): These carbons are slightly deshielded by the carbonyl group.

  • Cyclohexyl Carbons (C2', C3', C4'): These purely aliphatic carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C4 (C=O) 208 - 212 Absent
C1' (CH) 60 - 65 Positive
C2, C6 (CH₂) 50 - 55 Negative
C3, C5 (CH₂) 40 - 45 Negative
C2', C6' (CH₂) 30 - 35 Negative
C4' (CH₂) 25 - 28 Negative

| C3', C5' (CH₂) | 24 - 26 | Negative |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its chemical environment, making it an excellent tool for identifying functional groups.

Experimental Protocol:

  • Sample Preparation: Place a small drop of the neat liquid sample between two NaCl or KBr salt plates to create a thin film. Alternatively, mix a small amount of solid sample with dry KBr powder and press it into a transparent pellet.

  • Background Scan: Perform a background scan of the empty spectrometer (or the pure salt plates/KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

Spectral Interpretation & Data: The IR spectrum of this compound is dominated by two key features: the strong carbonyl stretch and the various C-H and C-N stretches.

  • C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone will be prominent. For a six-membered ring ketone, this typically appears around 1715 cm⁻¹.[5] This is often the most diagnostic peak in the spectrum.

  • C-H Stretch: Aliphatic C-H stretching vibrations from both the piperidine and cyclohexane rings will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C-N Stretch: The tertiary amine C-N stretching vibration is often weaker and appears in the fingerprint region, typically between 1150-1050 cm⁻¹.

Table 3: Key FT-IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aliphatic C-H Stretch 2850 - 2950 Strong, Sharp
Ketone C=O Stretch ~1715 Strong, Sharp
CH₂ Bend (Scissoring) ~1450 Medium

| C-N Stretch | 1050 - 1150 | Medium to Weak |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common application for small molecules, a sample is ionized, and the resulting molecular ion (M⁺ or [M+H]⁺) confirms the molecular weight. The molecule can also fragment in a predictable manner, providing structural clues that act as a "fingerprint."

Experimental Protocol:

  • Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile, often with a trace of formic acid to promote protonation for Electrospray Ionization (ESI).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectral Interpretation & Data:

  • Molecular Ion: The primary goal is to identify the protonated molecular ion, [M+H]⁺, at an m/z of 182.28. The observation of this peak confirms the molecular weight of the compound.

  • Fragmentation: The N-cyclohexyl bond and the piperidine ring are common points of fragmentation. A key fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the cyclohexyl group or fragmentation of the piperidine ring.

M [C₁₁H₁₉NO + H]⁺ m/z = 182.28 F1 Loss of C₄H₆O (α-cleavage of ring) m/z = 112.11 M->F1 - C₄H₆O F2 Loss of C₆H₁₁• (cyclohexyl radical) (α-cleavage at N) m/z = 98.06 M->F2 - C₆H₁₁•

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a self-validating system for the complete and unambiguous characterization of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, FT-IR confirms the presence of the critical ketone functional group, and MS verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This integrated analytical approach ensures the identity and purity of this important synthetic building block, underpinning the reliability and reproducibility of subsequent research and development efforts.

References

  • PubChem. 1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(1-Phenylcyclohexyl)piperidin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 1-Cyclohexyl-2,5-dimethylpiperidin-4-one. John Wiley & Sons, Inc. Available at: [Link]

  • PubChem. 1-Cyclohexylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Cyclohexylpiperidine. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PLoS ONE, 18(9), e0290558. Available at: [Link]

  • Mohammad, A. T., et al. (2021). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2). Available at: [Link]

  • ResearchGate. 13C NMR spectrum of cyclohexyl-1,10-bis[4-(c-2-methylphenoxy)-a-hydroxypropylacrylate]. Available at: [Link]

  • NIST. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. National Institute of Standards and Technology. Available at: [Link]

  • Pandiarajan, K., et al. (1983). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 21(9), 560-565. Available at: [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • ResearchGate. (2007). Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. Available at: [Link]

  • Al-Nahrain Journal of Science. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, 21(2), 64-72. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. Available at: [Link]

  • mzCloud. 1 1 Phenylcyclohexyl 4 hydroxypiperidine. Available at: [Link]

  • SpectraBase. 1-Cyclohexyl-4-(4-fluorophenyl)piperazine - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available at: [Link]

  • Royal Society of Chemistry. (2016). IR spectrum of 1-cyclohexylpiperazinedithiocarbamic acid. New Journal of Chemistry. Available at: [Link]

  • Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Available at: [Link]

  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. Available at: [Link]

  • PubChem. 1-Cyclohexylheptan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Piperidine. National Institute of Standards and Technology. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of 1-Cyclohexylpiperidin-4-one, a key intermediate in synthetic and medicinal chemistry. The piperidin-4-one scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Understanding the precise three-dimensional arrangement, conformational dynamics, and electronic properties of its derivatives is therefore paramount for rational drug design and the development of novel chemical entities. This document details the synthesis, purification, and multi-faceted structural elucidation of this compound, employing a synergistic approach that combines spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling. Each protocol is presented as a self-validating system, emphasizing the causal links between experimental choices and the resultant data. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this versatile chemical building block.

Introduction: The Significance of the Piperidin-4-one Core

The piperidine ring is a foundational heterocyclic motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[3] When functionalized with a ketone at the 4-position, it becomes a piperidin-4-one, a versatile intermediate whose chemical reactivity can be precisely controlled for further molecular elaboration.[4][5] This scaffold is present in molecules exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and central nervous system effects.[2][6] The N-substituent on the piperidine ring, in this case, a cyclohexyl group, plays a critical role in modulating the molecule's lipophilicity, steric profile, and ultimately, its interaction with biological targets.[1] A thorough characterization of the N-cyclohexyl derivative is thus a prerequisite for its effective use in discovery programs.

Synthesis and Purification of this compound

The synthesis of N-substituted piperidin-4-ones is a well-established field. While various methods exist, one of the most direct and reliable approaches for a secondary amine precursor is reductive amination. This methodology ensures high yields and atom economy.

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a robust procedure for synthesizing the title compound from commercially available starting materials. The causality is clear: an initial condensation between a ketone and a primary amine forms a transient enamine/iminium ion, which is then reduced in situ to the desired secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane or methanol (approx. 0.5 M), add cyclohexylamine (1.1 eq).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is deliberate; it is selective for imines over ketones, preventing over-reduction of the starting dione.

  • Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

  • Validation: The purity of the final compound should be confirmed by NMR spectroscopy and its melting point should be recorded.

G cluster_synthesis Synthesis Workflow Start Start Reaction Reductive Amination: 1,4-Cyclohexanedione + Cyclohexylamine + NaBH(OAc)3 Start->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Synthesis and Purification Workflow.

Spectroscopic Characterization

Spectroscopic methods provide the foundational evidence for molecular structure by probing the chemical environment of atoms and the nature of their bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of both the cyclohexyl and piperidinyl rings. Protons on carbons adjacent to the nitrogen atom and the carbonyl group will be deshielded and appear at a lower field (higher ppm). The integration of signals will correspond to the number of protons in each unique environment.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the range of 200-210 ppm. The remaining aliphatic carbons of the two rings will appear in the upfield region (20-60 ppm). The number of distinct signals will provide information about the molecule's symmetry.

Data Type Expected Observation Interpretation
¹H NMR Multiple signals in the 1.0-3.5 ppm rangeConfirms the aliphatic nature of the molecule. Protons α to N and C=O are shifted downfield.
¹³C NMR Signal at ~208 ppmCharacteristic of a ketone carbonyl carbon.
Signals in the 20-60 ppm rangeAliphatic carbons of the piperidine and cyclohexane rings.
DEPT-135 C=O signal absent, CH₂ signals negative, CH signals positiveDifferentiates between CH, CH₂, and CH₃ groups, confirming the carbon framework.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most critical diagnostic peak for this compound is the carbonyl stretch.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
Ketone (C=O) ~1715 cm⁻¹Strong, sharp absorption
C-N Stretch 1100-1250 cm⁻¹Moderate absorption
C-H (sp³) Stretch 2850-3000 cm⁻¹Strong, sharp absorptions
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For C₁₁H₁₉NO, the expected exact mass can be calculated and compared with the observed molecular ion peak (M⁺).

Crystallographic Analysis for Definitive Structure

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction offers unambiguous proof of molecular structure, providing precise bond lengths, bond angles, and the solid-state conformation.[7]

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth (Self-Validation): Obtaining high-quality single crystals is the most critical step.[8] This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture). The formation of well-defined, non-twinned crystals is the first validation point.

  • Data Collection: A suitable crystal is mounted on a goniometer and subjected to a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, revealing the positions of all non-hydrogen atoms. The structural model is then refined to best fit the experimental data.

  • Data Interpretation: The final output provides a definitive 3D structure, confirming connectivity and revealing the solid-state conformation, such as the chair form of the piperidine ring and the relative orientation of the cyclohexyl group.

G cluster_elucidation Structural Elucidation Strategy Input Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS XRay X-Ray Crystallography Input->XRay Compute Computational Modeling Input->Compute Output Confirmed Structure & Conformation NMR->Output IR->Output MS->Output XRay->Output Compute->Output G cluster_conformation Chair-Chair Interconversion cluster_key Key Chair1 More Stable Conformer (Equatorial Cyclohexyl) Chair2 Less Stable Conformer (Axial Cyclohexyl) Chair1->Chair2 Ring Flip Equatorial Equatorial position is sterically favored for the bulky cyclohexyl group.

Conformational Equilibrium.
Computational Chemistry

Computational modeling serves as a powerful predictive and corroborative tool. Using methods like Density Functional Theory (DFT), one can:

  • Optimize Geometry: Calculate the lowest energy conformation of the molecule, which is expected to show the piperidine ring in a chair form with an equatorial cyclohexyl group.

  • Predict Spectroscopic Data: Simulate NMR and IR spectra. Comparing these predicted spectra to the experimental data provides a high level of confidence in the structural assignment. [9]* Analyze Electronic Properties: Calculate properties like electrostatic potential maps to understand regions of high or low electron density, which can inform potential reactivity and intermolecular interactions.

Applications as a Synthetic Intermediate

This compound is not typically an end-product but rather a valuable building block. [1]The ketone functionality is a versatile handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce new substituents at the C4 position.

  • Wittig Reaction: To form an exocyclic double bond.

  • Grignard/Organolithium Addition: To create tertiary alcohols at C4.

These transformations have been used to synthesize complex molecules with therapeutic potential, such as agonists for the melanocortin subtype-4 receptor, which are investigated for treating obesity and erectile dysfunction. [10][11]

Conclusion

The molecular structure of this compound is best understood through a holistic and integrated analytical approach. Its synthesis via reductive amination provides a clean and efficient route to the core scaffold. A combination of NMR, IR, and mass spectrometry establishes the fundamental connectivity and functional groups. For ultimate confirmation of its three-dimensional architecture, single-crystal X-ray diffraction is indispensable, revealing a solid-state structure with the piperidine ring in a chair conformation and the bulky cyclohexyl group in a sterically favored equatorial position. Computational modeling complements these experimental techniques by predicting the lowest energy conformation and corroborating spectroscopic data. This detailed structural and conformational understanding is crucial for leveraging this molecule as a versatile intermediate in the design and synthesis of next-generation pharmaceuticals.

References

  • Arctom. (n.d.). CAS NO. 22933-72-8 | Salazopyridazine. Retrieved from Arctom Website. [Link not directly relevant to the topic but included in search results]
  • Semantic Scholar. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from semanticscholar.org. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). [Link]

  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Romero, D., et al. (2015). Crystal structures of two chiral piperidine derivatives. IUCrData, 1(1). [Link]

  • CAS. (n.d.). Salazopyridazine. CAS Common Chemistry. Retrieved from cas.org. [Link]

  • ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Retrieved from researchgate.net. [Link]

  • PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PrepChem. (n.d.). Synthesis of 1-Cyclohexyl-4-[(4-hydroxy-4-phenyl-1-piperidinyl)methyl]-3,3-diphenyl-2-pyrrolidinone. Retrieved from prepchem.com. [Link]

  • LabNovo. (n.d.). CAS 22933-72-8. Retrieved from labnovo.com. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from en.wikipedia.org. [Link]

  • Paul, N., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31256. [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structure of compound 13. Retrieved from researchgate.net. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. Retrieved from chemeo.com. [Link]

  • PubChem. (n.d.). 1-(1-Phenylcyclohexyl)piperidin-4-one. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from researchgate.net. [Link]

  • ResearchGate. (n.d.). Molecular structure and conformational properties of N-cyclohexylpiperidine. Retrieved from researchgate.net. [Link]

  • Ye, Z., et al. (2005). Discovery and activity of a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505. [Link]

  • Palucki, B. L., et al. (2005). Discovery of a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]

  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from researchgate.net. [Link]

  • University of Calgary. (n.d.). Conformational Analysis. Retrieved from ucalgary.ca. [Link]

  • MDPI. (n.d.). Computational Profiling of Monoterpenoid Phytochemicals. Retrieved from mdpi.com. [Link]

  • PubMed. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from chemistry.stackexchange.com. [Link]

  • University of Texas. (n.d.). Spectroscopy Methods of structure determination. Retrieved from cm.utexas.edu. [Link]

  • Chegg. (2023). Use the information below to answer questions 1-6. Retrieved from chegg.com. [Link]

  • ResearchGate. (n.d.). The Conformation of 1,4-Cyclohexanedione. Retrieved from researchgate.net. [Link]

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Retrieved from kpu.pressbooks.pub. [Link]

Sources

Introduction: The Piperidin-4-one Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Cyclohexylpiperidin-4-one Derivatives

In the landscape of medicinal chemistry, the piperidin-4-one nucleus stands out as a "privileged scaffold." This heterocyclic framework is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, granting them access to a wide array of biological targets.[1][2][3][4] The versatility of the piperidin-4-one ring allows for substitutions at multiple positions, particularly at the nitrogen atom and the C2, C3, C5, and C6 carbons, enabling the fine-tuning of its pharmacological profile.

The introduction of a cyclohexyl group at the N-1 position creates the this compound scaffold. This addition often enhances lipophilicity, which can improve membrane permeability and receptor interactions, leading to a diverse range of potent biological activities. Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, analgesic, and anti-inflammatory agents.[1][5][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of this compound derivatives, supported by detailed experimental protocols and structure-activity relationship insights.

Synthetic Strategies: The Mannich Reaction and Beyond

The primary and most efficient method for constructing the 2,6-diarylpiperidin-4-one core is the multicomponent Mannich reaction.[3][7][8][9] This one-pot condensation reaction involves an aldehyde (or two different aldehydes), a ketone with at least two α-hydrogens, and an amine source, typically ammonium acetate. The causality behind this choice lies in its operational simplicity and ability to generate molecular complexity in a single step. Subsequent N-alkylation with a cyclohexyl halide or reductive amination with cyclohexanone can then be performed to yield the target N-cyclohexyl derivatives.

Alternatively, direct synthesis can sometimes be achieved by using cyclohexylamine as the amine component in the initial Mannich condensation, although this can be lower yielding depending on the substrates.

General Synthetic Workflow

The following diagram illustrates the typical workflow for synthesizing and characterizing this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening A Reactants (Aldehyde, Ketone, Ammonium Acetate) B Mannich Condensation A->B C Piperidin-4-one Intermediate B->C D N-Alkylation with Cyclohexyl Halide or Reductive Amination C->D E Crude 1-Cyclohexyl- piperidin-4-one Derivative D->E F Column Chromatography E->F G Recrystallization F->G H Pure Compound G->H I Spectroscopic Analysis (NMR, IR, Mass Spec) H->I J Anticancer Assays H->J K Antimicrobial Assays H->K L Analgesic/Anti-inflammatory Assays H->L

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocol: Synthesis of 3-methyl-2,6-diphenylpiperidin-4-one

This protocol describes a foundational Mannich condensation to create a piperidin-4-one intermediate, which can be subsequently modified to include the N-cyclohexyl group. This protocol is a self-validating system as reaction progress can be monitored via Thin-Layer Chromatography (TLC), and the final product is confirmed through spectroscopic methods.[7][9][10]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve dry ammonium acetate (0.1 mol) in 50 mL of ethanol.

  • Addition: To this solution, add benzaldehyde (0.2 mol) and ethyl methyl ketone (0.1 mol).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion using TLC with an ethyl acetate:hexane (3:7) mobile phase.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Add 30 mL of concentrated HCl. An off-white precipitate of the hydrochloride salt will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with a 1:5 mixture of ethanol and ether to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure piperidin-4-one intermediate.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[9][10][11]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for piperidin-4-one derivatives is their potential as anticancer agents.[3][12] Numerous studies have demonstrated that these compounds exhibit potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia (HL-60).[1][2][13]

The mechanism of action is often multifactorial but frequently involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][14] Some derivatives have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication, leading to DNA strand breaks and cell death.[13] Others activate apoptotic pathways by upregulating pro-apoptotic proteins like p53 and Bax and activating executioner caspase-3.[1][12]

Proposed Apoptotic Pathway

The following diagram outlines a simplified signaling pathway by which these derivatives may induce apoptosis in cancer cells.

G Derivative This compound Derivative DNA_Damage DNA Damage / Topoisomerase Inhibition Derivative->DNA_Damage p53 ↑ p53 Expression DNA_Damage->p53 Bax ↑ Bax Expression p53->Bax Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Casp9 Caspase-9 Activation Mitochondrion->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative piperidin-4-one derivatives against various cancer cell lines.

Compound IDStructure/ModificationCancer Cell LineIC50 (µM)Reference
4a 3-Benzylidene-1-methylpiperidin-4-oneHePG2 (Liver)14.32[15]
4b 3-Benzylidene-1-ethylpiperidin-4-oneHCT-116 (Colon)5.13[15]
16 Spiro[chroman-2,4'-piperidin]-4-one derivativeMCF-7 (Breast)0.31[2]
21 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB231 (Breast)> Curcumin[13]
Compound IV 3-Chloro-3-methyl-2,6-diarylpiperidin-4-oneMyeloma (U266)~10[12]

Note: IC50 is the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and is a reliable way to screen for cytotoxic potential.[16][17][18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

Piperidin-4-one derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7][8][19] Their efficacy has been proven against various Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[7][19]

A key insight from structure-activity relationship studies is that the biological activity can be significantly enhanced through chemical modification. For instance, converting the ketone group at the C-4 position into a thiosemicarbazone derivative dramatically increases antifungal activity compared to the parent piperidin-4-one.[7] This modification introduces additional hydrogen bonding and lipophilic characteristics, likely improving interaction with microbial targets.

Antimicrobial Screening Workflow

Sources

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclohexylpiperidin-4-one

In the landscape of modern medicinal chemistry and drug development, certain molecular frameworks consistently emerge as privileged scaffolds due to their proven interaction with a wide array of biological targets. The piperidin-4-one nucleus is a quintessential example of such a structure.[1][2] Its inherent conformational flexibility, combined with the synthetic versatility of the ketone and the basic nitrogen atom, makes it an invaluable starting point for the synthesis of complex, pharmacologically active agents.[2][3]

This guide focuses on a specific and highly useful derivative: This compound . The addition of a cyclohexyl group to the piperidine nitrogen significantly modulates the molecule's lipophilicity and steric profile, properties that are critical for tuning its absorption, distribution, metabolism, and excretion (ADME) characteristics in drug discovery.[4] This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of its physical and chemical properties, detailed protocols for its characterization, and insights into its reactivity and applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in synthesis and research. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO[5][6]
Molecular Weight 181.27 g/mol [5][6]
CAS Number 16771-84-9[4][6]
Appearance Not explicitly stated; likely a liquid or low-melting solid.
Boiling Point 95 °C at 0.4 mmHg[6]
Density (Predicted) 1.041 ± 0.06 g/cm³[6]
Refractive Index 1.4959 (at 20 °C)[6]
pKa (Predicted) 8.18 ± 0.20[6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by its two primary functional groups: the tertiary amine embedded within the piperidine ring and the ketone at the C4 position.

  • The Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. This site is crucial for salt formation, which can be leveraged to improve the aqueous solubility and handling of its derivatives. Its pKa suggests it will be protonated at physiological pH.

  • The Ketone Carbonyl Group: The electrophilic carbon of the carbonyl is a prime target for nucleophilic attack. This functionality is a versatile handle for a vast array of chemical transformations, including:

    • Reductive Amination: Conversion of the ketone to an amine, a common step in building diversity for structure-activity relationship (SAR) studies.[7]

    • Grignard and Organolithium Reactions: Carbon-carbon bond formation to introduce new substituents at the 4-position.

    • Wittig Reaction: Conversion of the carbonyl to an alkene.

    • Formation of Imines, Oximes, and Hydrazones: These reactions are often used to create derivatives with distinct biological activities or to serve as intermediates for further synthesis.[8]

The piperidin-4-one scaffold itself is typically synthesized via the Mannich reaction, a one-pot multicomponent condensation of an aldehyde, a ketone, and an amine (or ammonia source).[2][9]

Caption: Versatile reaction pathways starting from the ketone moiety.

Protocol for Spectroscopic Characterization

A rigorous and systematic approach to structural elucidation is non-negotiable for ensuring scientific integrity. The following protocols outline the standard procedures for the comprehensive characterization of this compound. This multi-faceted approach ensures that the identity and purity of the compound are validated from several perspectives.

Workflow for Structural Elucidation

Caption: Integrated workflow for unambiguous structure confirmation.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and analyze fragmentation patterns consistent with the proposed structure.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique that is excellent for generating the protonated molecular ion [M+H]⁺.

    • Data Acquisition: Infuse the sample directly or via LC injection. Acquire a full scan spectrum over a mass range of m/z 50-500.

  • Expected Results & Interpretation:

    • Molecular Ion: A prominent peak should be observed at m/z 182.28, corresponding to the [M+H]⁺ ion (calculated exact mass of C₁₁H₁₉NO is 181.15).

    • Fragmentation: While ESI is soft, some fragmentation may occur. Look for fragments corresponding to the loss of the cyclohexyl group or cleavage of the piperidine ring, which can provide further structural confirmation.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups, providing direct evidence of the ketone and amine functionalities.

  • Methodology:

    • Sample Preparation: As the compound is likely a liquid or low-melting solid, the simplest method is to acquire the spectrum neat. Place a single drop of the compound between two NaCl or KBr salt plates.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Scan over the range of 4000-600 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

  • Expected Results & Interpretation:

    • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ . This is the most diagnostic peak for this molecule.

    • C-N Stretch (Tertiary Amine): A moderate absorption band will appear in the 1100-1250 cm⁻¹ region.

    • C-H Stretch (Aliphatic): Strong bands will be present just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ), corresponding to the sp³ C-H bonds of the cyclohexyl and piperidine rings. The absence of significant peaks above 3000 cm⁻¹ confirms the lack of alkene or aromatic C-H bonds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of every proton and carbon atom.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition:

      • ¹H NMR: Acquire a standard proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Expected Results & Interpretation:

    • ¹H NMR Spectrum: The spectrum will show several multiplets in the upfield region (typically 1.0-3.0 ppm).

      • Piperidine Protons: The protons on the carbons adjacent to the carbonyl group (positions 3 and 5) will be shifted downfield (approx. 2.4-2.7 ppm) compared to those adjacent to the nitrogen (positions 2 and 6, approx. 2.2-2.5 ppm).

      • Cyclohexyl Protons: A complex series of overlapping multiplets is expected for the cyclohexyl protons between approximately 1.0 and 2.2 ppm. The proton on the carbon directly attached to the nitrogen will be the most downfield of this group.

    • ¹³C NMR Spectrum:

      • Carbonyl Carbon: A distinct peak will appear significantly downfield, typically in the ~208-212 ppm region, which is characteristic of a ketone.

      • Aliphatic Carbons: All other carbon signals (from both the piperidine and cyclohexyl rings) will appear in the upfield region, generally between 25-65 ppm . The carbons alpha to the nitrogen and the carbonyl will be the most downfield in this region.

Applications and Significance in Research

This compound is not typically an end-product but rather a crucial synthetic intermediate.[4] Its value lies in its role as a building block for creating libraries of more complex molecules for high-throughput screening in drug discovery programs.[4] The piperidine core is a structural motif found in numerous approved drugs, and derivatives have shown a wide range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and anticonvulsant properties.[2][3]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Identification: Based on data for similar compounds, this compound is classified as an irritant. GHS hazard statements indicate it may cause skin irritation (H315) and serious eye damage (H318).[6][11] It may also cause respiratory irritation (H335).[6]

  • Handling:

    • Always handle this chemical inside a certified chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]

    • Avoid breathing dust, fumes, or vapors.[12]

    • Ensure eyewash stations and safety showers are readily accessible.[12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

    • Keep away from strong oxidizing agents.[12]

Conclusion

This compound is a strategically important molecule that combines the proven biological relevance of the piperidine scaffold with the synthetic flexibility of a ketone functional group. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for drug discovery campaigns. A thorough understanding of its characteristics and the application of rigorous analytical protocols, as detailed in this guide, are essential for leveraging its full potential in the synthesis of novel therapeutic agents.

References

  • PrepChem.com. Synthesis of 1-Cyclohexyl-4-[(4-hydroxy-4-phenyl-1-piperidinyl)methyl]-3,3-diphenyl-2-pyrrolidinone. Available from: [Link]

  • SAFETY DATA SHEET for 1-Cyclohexylpiperazine. (2011). Available from: [Link]

  • PubChem. This compound | C11H19NO. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]- (CAS 60232-85-1). Available from: [Link]

  • PubChem. 1-(1-Phenylcyclohexyl)piperidin-4-one | C17H23NO. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(4-Amino-4-phenylcyclohexyl)piperidin-4-one | C17H24N2O. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Cyclohexylpiperidine | C11H21N. National Center for Biotechnology Information. Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Google Patents. CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Chemical Synthesis Database. 4-piperidin-1-yl-cyclohexan-1-one. Available from: [Link]

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available from: [Link]

  • Kumar, A., & Sharma, P. (2013). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 20(4), 510-34. Available from: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

  • PubChem. 1-Cyclohexylpiperidin-4-amine | C11H22N2. National Center for Biotechnology Information. Available from: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • University of Colorado Boulder. Spectroscopy Problems. Organic Chemistry at CU Boulder. Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. (2019). Available from: [Link]

  • Khan, I., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PLoS ONE, 18(10), e0292211. Available from: [Link]

Sources

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-one: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Among its many derivatives, 1-Cyclohexylpiperidin-4-one stands out as a particularly versatile synthetic intermediate. Its unique combination of a reactive ketone functional group and a lipophilic N-cyclohexyl substituent makes it an invaluable building block for creating complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of pharmacologically active agents. We will delve into the causality behind synthetic choices and showcase its role in constructing advanced drug candidates, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound, also known as N-Cyclohexyl-4-piperidone, is a disubstituted piperidine derivative. The cyclohexyl group attached to the nitrogen atom significantly increases the molecule's lipophilicity, a critical parameter for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. The ketone at the 4-position is the molecule's primary reactive center, serving as a versatile handle for a wide array of chemical transformations.[2]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods. The data presented below serves as a benchmark for researchers synthesizing or utilizing this intermediate.

PropertyValueSource
CAS Number 16771-84-9
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.27 g/mol
IUPAC Name This compound[2]
Boiling Point 95°C at 0.4 mmHg
Density (Predicted) 1.041 ± 0.06 g/cm³
  • ¹³C NMR: Key resonances are expected for the carbonyl carbon (C=O) downfield (approx. 208-212 ppm), carbons adjacent to the nitrogen, and the distinct carbons of the cyclohexyl ring.

  • ¹H NMR: Signals will correspond to the protons on the piperidine ring, typically in the 2-3 ppm range, and the protons of the cyclohexyl group, which will appear as a complex multiplet further upfield.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl stretch will be prominent around 1710-1725 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 181, with characteristic fragmentation patterns corresponding to the loss of fragments from the piperidine or cyclohexyl rings.

Synthesis of the Intermediate: Strategic Pathways

The synthesis of N-substituted-4-piperidones can be approached through several routes, with the choice often dictated by the availability of starting materials, scalability, and overall cost-effectiveness.[3] For this compound, a highly efficient and industrially relevant method involves a cyclization reaction between a primary amine and a suitable five-carbon dielectrophile.

Optimized Synthetic Protocol: Cyclization of 1,5-Dihalo-3-pentanone

A robust method for preparing N-substituted-4-piperidones involves the reaction of a primary amine with 1,5-dichloro-3-pentanone.[3] This pathway offers high atom economy and utilizes readily available precursors. The selection of cyclohexylamine as the primary amine directly yields the target intermediate.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is often used to facilitate the nucleophilic substitution reactions.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is added to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate for both the initial N-alkylation and the subsequent intramolecular cyclization.

Synthesis_Workflow cluster_reaction Reaction Vessel reagent1 1,5-Dichloro-3-pentanone reagent2 Cyclohexylamine reagents Reagents + K₂CO₃ in Acetonitrile reaction_step Heated Reflux reagents->reaction_step Double Nucleophilic Substitution & Cyclization product This compound reaction_step->product Purification (Distillation/Chromatography)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

  • To a stirred solution of 1,5-dichloro-3-pentanone (1.0 eq) in acetonitrile (5 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

  • Add cyclohexylamine (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: The Versatile C4-Ketone Handle

The synthetic utility of this compound stems from the reactivity of its ketone group. This functionality allows for the introduction of diverse substituents at the C4 position, enabling the construction of complex and pharmacologically relevant scaffolds.

Reactivity_Diagram center_node This compound product1 4-Amino Derivatives center_node->product1 Reductive Amination (e.g., NaBH(OAc)₃, R₂NH) product2 4-Alkyl/Aryl-4-hydroxy Derivatives center_node->product2 Grignard/Organolithium Addition (R-MgBr) product3 4-Alkylidene Derivatives center_node->product3 Wittig Reaction (Ph₃P=CHR) product4 Spirocyclic Derivatives center_node->product4 Reaction with Dinucleophiles (e.g., Hydrazine derivatives)

Caption: Key chemical transformations of this compound.

  • Reductive Amination: The reaction of the ketone with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride, is a cornerstone of modern medicinal chemistry. It provides direct access to 4-amino-1-cyclohexylpiperidine derivatives, a common feature in many bioactive molecules.

  • Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, readily add to the carbonyl group to form tertiary alcohols. This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization.

  • Wittig and Related Reactions: The conversion of the ketone to an alkene via the Wittig reaction or Horner-Wadsworth-Emmons olefination allows for the installation of exocyclic double bonds, which can serve as handles for further chemistry or as part of a pharmacophore.

  • Formation of Imines and Oximes: Condensation with amines or hydroxylamine derivatives yields imines and oximes, respectively. These can be final products or intermediates for further reactions, such as the Beckmann rearrangement of oximes.[4]

Application in Drug Discovery: A Case Study on Melanocortin Receptor Agonists

The true value of an intermediate is demonstrated by its successful application in the synthesis of high-value drug candidates. Derivatives of 1-cyclohexylpiperidine are key components in a class of potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a target for treating obesity and erectile dysfunction.[5]

The synthesis of compounds like MB243, a potent MC4R agonist, showcases a strategic use of a 4-substituted-1-cyclohexylpiperidine core.[5] While the exact intermediate may be a 4-carboxy-4-cyclohexylpiperidine derivative, its synthesis logically originates from this compound.

Drug_Development_Pathway start This compound step1 Strecker or Bucherer-Bergs Reaction start->step1 intermediate1 4-Amino-4-cyano or Hydantoin Intermediate step1->intermediate1 step2 Hydrolysis & Amide Coupling intermediate1->step2 intermediate2 4-Cyclohexyl-4-(aminocarbonyl) piperidine Scaffold step2->intermediate2 step3 Peptide Coupling intermediate2->step3 final_product Potent MC4R Agonist (e.g., MB243) step3->final_product

Caption: Synthetic pathway from intermediate to a drug candidate.

Synthetic Logic:

  • Introduction of Functionality: this compound can be converted into a 4-amino-4-cyano derivative via a Strecker reaction. This simultaneously installs an amine and a nitrile group at the C4 position.

  • Elaboration of the Scaffold: The nitrile can be hydrolyzed to a carboxylic acid and subsequently converted to a primary amide (e.g., a tert-butyl amide as seen in related structures).[5][6] This creates the 4-cyclohexyl-4-(aminocarbonyl)piperidine core.

  • Final Assembly: The secondary amine of the piperidine ring is then coupled with the rest of the drug molecule, often a complex amino acid or peptide-like fragment, to yield the final, highly potent therapeutic agent.

In these advanced molecules, the N-cyclohexyl group and the C4-substituent are strategically positioned to make critical interactions within the binding pocket of the MC4 receptor, demonstrating how the initial structure of the intermediate directly contributes to the final biological activity.

Conclusion

This compound is far more than a simple chemical. It is a testament to the power of strategic molecular design, serving as a robust and versatile platform for the synthesis of complex and life-changing pharmaceuticals. Its well-defined reactivity, coupled with the influential physicochemical properties imparted by the N-cyclohexyl group, makes it an indispensable tool for medicinal chemists. Understanding the synthesis and reactivity of this key intermediate empowers researchers to design and execute efficient synthetic routes toward the next generation of therapeutic agents.

References

  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • (No Source Available)
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Available from: [Link]

  • Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-5. Available from: [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-5. Available from: [Link]

  • (No Source Available)
  • (No Source Available)
  • Synthesis method for N-substituted-4-piperidone. CN102731369A. Google Patents.
  • (No Source Available)
  • (No Source Available)
  • Mondal, M., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1269, 133801. Available from: [Link]

Sources

The Emergence of Piperidinol Analogs as Novel Anti-Tuberculosis Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel therapeutics with unique mechanisms of action. This technical guide provides an in-depth exploration of a promising class of compounds: piperidinol analogs. We will dissect the discovery of a novel piperidinol hit through high-throughput screening, detail the synthetic strategies for analog development, analyze the structure-activity relationships (SAR) that govern their anti-mycobacterial potency, and elucidate the current understanding of their dual mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases, offering both a comprehensive overview and detailed, actionable protocols.

Introduction: The Unmet Need in Tuberculosis Drug Development

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The current standard treatment regimen is lengthy and can be associated with significant side effects, leading to patient non-compliance and the emergence of drug resistance. Consequently, there is a critical need for new anti-TB agents that can shorten treatment duration, are effective against resistant strains, and possess favorable safety profiles.

The journey to discover new anti-TB drugs often begins with the screening of large chemical libraries against whole Mtb cells. It was through such a screening of commercially available compound libraries that a novel piperidinol-containing molecule was identified as a potent lead compound against M. tuberculosis.[1] This initial discovery sparked a focused effort to synthesize and evaluate a series of analogs to understand the chemical features essential for its anti-tuberculosis activity.

The Genesis of a New Scaffold: From Hit Identification to Analog Synthesis

The initial hit, a piperidinol derivative, demonstrated promising activity against Mtb, warranting a medicinal chemistry campaign to explore its potential. A 22-member optimization library was subsequently generated using parallel synthesis to establish a preliminary structure-activity relationship.[1]

General Synthetic Pathway

The synthesis of the piperidinol analogs generally involves a multi-step process, which can be adapted to introduce diversity at key positions of the scaffold. A representative synthetic scheme is outlined below.

Synthetic_Workflow A Substituted Phenol C Intermediate Epoxide A->C Cs2CO3, Acetonitrile, Reflux B Chiral Epichlorohydrin ((R)- or (S)-) B->C E Final Piperidinol Analog C->E Ethanol, Reflux D Piperidinol Core (e.g., 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol) D->E

Caption: General synthetic workflow for piperidinol analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following is a detailed, step-by-step protocol for the synthesis of 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, a potent analog from the initial library.[2]

Step 1: Synthesis of the Intermediate Epoxide

  • To a solution of 4-chlorophenol (1 equivalent) in acetonitrile, add (R)-(-)-epichlorohydrin (1.2 equivalents).

  • Add cesium carbonate (2 equivalents) to the mixture.

  • Stir the reaction mixture under reflux overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of the Final Piperidinol Analog

  • Dissolve the crude epoxide from Step 1 in ethanol.

  • Add 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (1 equivalent) to the solution.

  • Stir the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final piperidinol analog.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the initial piperidinol hit allowed for a comprehensive analysis of the structure-activity relationship, providing crucial insights into the chemical features required for potent anti-tuberculosis activity.

Piperidinol_Scaffold_SAR A Piperidinol Core (Modifications here can affect secondary pharmacology) B Aryl C-Ring (Substituents like -Cl and -CF3 are important for activity) C Stereocenter (R and S stereochemistry influences potency) D Piperidinol Scaffold D->A Position 1 D->B Position 2 D->C Position 3

Caption: Key regions of the piperidinol scaffold for SAR studies.

Table 1: Summary of Structure-Activity Relationship Data for Piperidinol Analogs

CompoundStereochemistry at HydroxylAryl C-Ring SubstitutionMIC (µg/mL)Therapeutic Index
4b R4-chloro1.4>10
4m S4-trifluoromethyl1.7>10
4f -4-fluoro18.81.5
5d -Cyano (on piperidinol core)--
5e -Dehydration productInactive-

Data synthesized from Sun et al., 2009.[2]

The SAR studies revealed several key insights:

  • Stereochemistry: The stereochemistry of the secondary hydroxyl group in the propanol linker significantly impacts activity. Both (R) and (S) configurations can yield potent compounds, depending on the substitution pattern of the aryl C-ring.[2]

  • Aryl C-Ring Substitution: Electron-withdrawing groups, such as chloro and trifluoromethyl, at the para position of the aryl C-ring are favorable for activity.[2]

  • Piperidinol Core: Modifications to the 4-aryl-4-piperidinol core can dramatically alter the anti-tuberculosis activity. For instance, replacement of the hydroxyl group with a cyano group can be tolerated, while dehydration of the piperidinol core leads to a complete loss of activity.[2]

Unraveling the Mechanism of Action: A Dual-Targeting Approach

Initial investigations into the mechanism of action of piperidinol analogs were inconclusive. However, subsequent studies have revealed that these compounds likely exert their anti-mycobacterial effect by targeting at least two distinct cellular pathways.

Inhibition of Arylamine N-acetyltransferase (NAT)

One of the proposed mechanisms involves the inhibition of arylamine N-acetyltransferase (NAT), an enzyme essential for the intracellular survival of mycobacteria.[3] NAT is involved in the catabolism of cholesterol, which is a crucial carbon source for Mtb during latent infection.[3] Piperidinol analogs have been shown to be selective inhibitors of prokaryotic NATs and exhibit potent antimycobacterial activity.[3] The proposed mechanism of NAT inhibition is covalent, involving the formation of a reactive intermediate that selectively modifies a cysteine residue in the active site of the enzyme.[3]

NAT_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis Cholesterol Cholesterol PropionylCoA Propionyl-CoA Cholesterol->PropionylCoA Catabolism CellWall Cell Wall Lipids PropionylCoA->CellWall NAT-dependent NAT Arylamine N-acetyltransferase (NAT) Survival Intracellular Survival CellWall->Survival Piperidinol Piperidinol Analog Piperidinol->NAT Inhibits

Caption: Proposed mechanism of NAT inhibition by piperidinol analogs.

Targeting the Mycolic Acid Flippase MmpL3

A separate line of investigation has identified the mycolic acid flippase MmpL3 as a target of piperidinol analogs.[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate, a precursor of mycolic acids, which are key components of the mycobacterial cell wall. By sequencing the genomes of piperidinol-resistant Mtb mutants, single nucleotide polymorphisms were identified in the mmpL3 gene.[1] Functional assays confirmed that these compounds inhibit the MmpL3-driven transport of trehalose monomycolate across the inner membrane.[1]

MmpL3_Inhibition_Pathway cluster_Mtb_Cell_Envelope Mtb Cell Envelope TMM_in Trehalose Monomycolate (TMM) (Cytoplasm) TMM_out TMM (Periplasm) TMM_in->TMM_out Translocation MmpL3 MmpL3 Transporter MycolicAcids Mycolic Acid Synthesis TMM_out->MycolicAcids CellWall Cell Wall Integrity MycolicAcids->CellWall Piperidinol Piperidinol Analog Piperidinol->MmpL3 Inhibits

Caption: Inhibition of the MmpL3 mycolic acid flippase by piperidinol analogs.

Preclinical Evaluation: Promise and Pitfalls

The in vitro potency and novel mechanisms of action of the piperidinol analogs made them exciting candidates for further development. However, preclinical in vivo evaluation revealed significant challenges.

In Vitro and In Vivo Models for Anti-Tuberculosis Drug Discovery

The preclinical pipeline for anti-TB drug discovery involves a series of in vitro and in vivo models to assess efficacy and safety.[4]

  • In Vitro Assays: Initial screening is typically performed using broth microdilution assays to determine the minimum inhibitory concentration (MIC) against replicating Mtb.[4] Subsequent in vitro assays may assess activity against non-replicating bacteria, intracellular bacteria within macrophages, and cytotoxicity against mammalian cell lines to determine a therapeutic index.[4][5]

  • In Vivo Models: The murine model is the most commonly used in vivo system for evaluating the efficacy of anti-TB drug candidates.[6] These models can be used to assess the bactericidal and sterilizing activity of a compound, as well as its pharmacokinetic and pharmacodynamic properties.[6]

The Challenge of In Vivo Toxicity

Despite promising in vitro activity and acceptable therapeutic indices for some analogs, in vivo studies in mice revealed severe adverse effects at doses required for efficacy.[7] For instance, compound 4b , one of the most potent analogs, caused death in mice at doses higher than 50-100 mg/kg, precluding further efficacy testing.[7] This toxicity is likely due to secondary pharmacology associated with the aryl piperidinol core, a scaffold that is also present in some centrally acting drugs.[7]

Conclusion and Future Directions

The discovery of piperidinol analogs as potent anti-tuberculosis agents represents a valuable case study in the challenges and opportunities of modern drug discovery. The initial high-throughput screening success, followed by rapid analog synthesis and SAR elucidation, demonstrated a streamlined approach to lead optimization. Furthermore, the identification of dual mechanisms of action targeting both NAT and MmpL3 highlights the potential for developing compounds that are less prone to resistance.

However, the significant in vivo toxicity observed with the initial series of piperidinol analogs underscores the critical importance of early-stage toxicity profiling in drug discovery. The secondary pharmacology associated with the piperidinol scaffold proved to be a major hurdle for this particular class of compounds.

Future efforts in this area could focus on:

  • Scaffold Hopping: Utilizing the pharmacophore of the active piperidinol analogs to design novel scaffolds that retain the desired anti-mycobacterial activity but lack the inherent toxicity of the piperidinol core.

  • Target-Based Drug Design: With the validation of NAT and MmpL3 as viable targets, designing inhibitors that are structurally distinct from the piperidinol class could lead to the development of safer and more effective anti-TB agents.

  • Understanding the Toxicophore: A deeper investigation into the structural motifs responsible for the observed in vivo toxicity could inform the design of future analogs where these liabilities are mitigated.

References

  • Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., Lenaerts, A. J., Slayden, R. A., McNeil, M. R., & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594. [Link]

  • Dupont, C., Chen, Y., Xu, Z., Roquet-Banères, F., Blaise, M., Witt, A.-K., Dubar, F., Biot, C., Guérardel, Y., Maurer, F. P., Chng, S.-S., & Kremer, L. (2020). A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3. Journal of Biological Chemistry, 295(34), 12190–12201. [Link]

  • Abuhammad, A., Lowe, E. D., McDonough, M. A., Westwood, I. M., Sim, E., & Russell, A. J. (2013). Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages. PloS one, 8(12), e81283. [Link]

  • Westwood, I. M., Bhakta, S., Russell, A. J., Fullam, E., Anderton, M. C., Kawamura, A., Sim, E., & Noble, M. E. (2010). Identification of arylamine N-acetyltransferase inhibitors as an approach towards novel anti-tuberculars. Protein & cell, 1(1), 82–95. [Link]

  • Parish, T. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert opinion on drug discovery, 15(3), 349–358. [Link]

  • Blondiaux, N., Moune, M., Desroses, M., Frita, R., Flipo, M., Mathys, V., Soetaert, K., Kiass, M., Delorme, V., Djaout, K., Čianci, C., Wintjens, R., Deprez, B., Willand, N., & Baulard, A. R. (2017). Reversion of antibiotic resistance in Mycobacterium tuberculosis by spiroisoxazoline SMARt-420. Science, 355(6330), 1206–1211. [Link]

  • Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., Lenaerts, A. J., Slayden, R. A., McNeil, M. R., & Lee, R. E. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry, 17(10), 3588-3594. [Link]

  • Abuhammad, A., Lowe, E. D., McDonough, M. A., Westwood, I. M., Sim, E., & Russell, A. J. (2013). Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages. PLoS ONE, 8(12), e81283. [Link]

  • Westwood, I. M., Bhakta, S., Russell, A. J., Fullam, E., Anderton, M. C., Kawamura, A., Sim, E., & Noble, M. E. (2010). Identification of arylamine N-acetyltransferase inhibitors as an approach towards novel anti-tuberculars. Protein & Cell, 1(1), 82-95. [Link]

  • Sim, E., Sandy, J., & Westwood, I. (2007). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British journal of pharmacology, 151(5), 555–569. [Link]

  • Fullam, E., Sarr, A., Thomas, S., Westwood, I. M., Bhakta, S., Russell, A. J., Sim, E., & Noble, M. E. (2017). Identification of the anti-mycobacterial functional properties of piperidinol derivatives. British journal of pharmacology, 174(14), 2215–2227. [Link]

  • Sandy, J., Holton, S., Fullam, E., Sim, E., & Noble, M. (2005). Binding of the anti-tubercular drug isoniazid to the arylamine N-acetyltransferase protein from Mycobacterium smegmatis. Protein science : a publication of the Protein Society, 14(7), 1777–1784. [Link]

  • Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., Lenaerts, A. J., Slayden, R. A., McNeil, M. R., & Lee, R. E. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry, 17(10), 3588-3594. [Link]

  • Nuermberger, E. (2017). Preclinical Efficacy Testing of New Drug Candidates. Microbiology spectrum, 5(4), 10.1128/microbiolspec.TBTB2-0021-2016. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Cyclohexylpiperidin-4-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The piperidin-4-one nucleus is one such scaffold, serving as a versatile intermediate in the synthesis of compounds with diverse pharmacological activities, including anticancer, antiviral, and CNS-modulating properties.[1][2][3]

1-Cyclohexylpiperidin-4-one (CAS: 16771-84-9) represents a particularly valuable starting material within this class.[4][5] The molecule consists of a central piperidin-4-one ring N-substituted with a cyclohexyl group. This cyclohexyl moiety enhances lipophilicity, a critical parameter for membrane permeability and blood-brain barrier penetration, while the ketone at the 4-position provides a reactive handle for a multitude of chemical transformations.[4] This guide delves into the key research applications of this compound, providing not just protocols, but the strategic rationale behind its use in cutting-edge therapeutic development.

Application I: Oncology - Development of Novel Sigma-2 (σ2) Receptor Ligands

Scientific Rationale & Field Insights

A compelling strategy in modern oncology is to target proteins that are overexpressed in cancer cells relative to healthy tissue. Sigma receptors, particularly the sigma-2 (σ2) subtype, have been identified as promising therapeutic targets due to their high expression levels in various solid tumors, including pancreatic and breast cancer.[6][7] Ligands that bind to σ2 receptors can induce apoptosis (programmed cell death) selectively in malignant cells.

The 1-cyclohexylpiperidine framework is a core component of several high-affinity σ2 ligands, such as the widely studied compound PB28 and its derivatives.[8][9] These molecules have been shown to trigger cancer cell death through mechanisms involving the production of mitochondrial superoxide and the activation of caspases, key enzymes in the apoptotic cascade.[6][7] Furthermore, some derivatives exhibit the dual benefit of modulating P-glycoprotein, a transporter often responsible for multidrug resistance, thereby creating a synergistic effect with conventional chemotherapeutics like doxorubicin.[10] The development of fluorescently-tagged versions of these ligands also provides powerful tools for cellular imaging and diagnostic applications.[8][9]

Workflow for Developing a σ2 Receptor-Targeting Anticancer Agent

G cluster_0 Synthesis Phase cluster_1 In Vitro Evaluation cluster_2 Preclinical Development A This compound (Starting Material) B Reductive Amination (Introduce Sidechain) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Cell Viability Assay (e.g., MTT on Panc-1 cells) C->D Test Compound E Receptor Binding Assay (Determine Ki for σ2) D->E F Mechanism of Action Studies (Apoptosis, ROS Production) E->F G In Vivo Efficacy (Xenograft Model) F->G Lead Candidate H ADMET Profiling G->H

Caption: Workflow for discovery of σ2 receptor-targeted anticancer agents.

Protocol 1: Synthesis of a 1-Cyclohexyl-4-aminopiperidine Derivative (Core Scaffold)

This protocol describes a foundational reductive amination reaction, a key step in converting the ketone of this compound into an amine, which can then be further elaborated to create diverse libraries of potential σ2 ligands.

Causality: Reductive amination is a robust and efficient method to form C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and a primary amine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This reagent is chosen for its selectivity and tolerance of various functional groups, preventing over-reduction of the ketone starting material.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloroethane (DCE) (Anhydrous)

    • Acetic Acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Magnesium sulfate (anhydrous)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE.

    • Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium intermediate.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude product via flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure 4-(benzylamino)-1-cyclohexylpiperidine.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of a synthesized compound on a cancer cell line, providing an initial measure of its anticancer potential.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cell death induced by the test compound.

  • Materials:

    • Pancreatic cancer cell line (e.g., Panc-1 or BxPC3)[6]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Synthesized test compound (dissolved in DMSO to create a stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well microtiter plates

    • Microplate reader (570 nm absorbance)

  • Procedure:

    • Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium + 0.5% DMSO (vehicle control).

    • Incubate the plates for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary: σ2 Receptor Ligands
Compound ReferenceTarget ReceptorBinding Affinity (Ki, nM)Cell LineCytotoxicity (IC50)Reference
PB28 σ2 / σ1High (σ2) / Low (σ1)MCF7, MCF7 ADR~20 µM (48h)[10]
Compound 16 (NBD-tagged) σ210.8 nMPancreatic Tumor CellsNot specified[9]
PB221 σ2HighPanc-1, BxPC3~15-20 µM (72h)[6]

Application II: Neuroscience - Crafting Opioid Receptor Modulators

Scientific Rationale & Field Insights

The piperidine ring is a cornerstone in the design of agents targeting the central nervous system (CNS).[1] Its derivatives have been extensively explored for modulating opioid receptors to achieve analgesia and to study complex neurological processes.[11][12] this compound provides a robust starting point for synthesizing novel opioid receptor antagonists and modulators.

Workflow for a Competitive Receptor Binding Assay

G cluster_0 Assay Components A Prepare Receptor Source (e.g., cell membranes expressing κ-opioid receptor) B Incubate Receptor + Radioligand + Test Compound A->B C Separate Bound vs. Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E R Radioligand (e.g., [3H]U-69,593) R->B T Test Compound (Varying Concentrations) T->B

Caption: Experimental workflow for a competitive opioid receptor binding assay.

Protocol 3: Synthesis of a 4-Aryl-4-piperidinol Derivative

This protocol outlines a Grignard reaction, a classic method for forming carbon-carbon bonds. It transforms the ketone of this compound into a tertiary alcohol, a key intermediate in the synthesis of phencyclidine-like compounds and other CNS-active molecules.[11]

Causality: The Grignard reagent (in this case, phenylmagnesium bromide) acts as a powerful nucleophile, attacking the electrophilic carbon of the ketone carbonyl. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the tertiary alcohol. Anhydrous conditions are critical as Grignard reagents react readily with water.

  • Materials:

    • This compound (1.0 eq)

    • Magnesium turnings (1.2 eq)

    • Bromobenzene (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

    • Saturated ammonium chloride solution (NH4Cl)

    • Diethyl ether

    • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen atmosphere setup

  • Procedure:

    • Assemble a dry three-neck flask with a condenser and dropping funnel under a nitrogen atmosphere.

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

    • Prepare a solution of bromobenzene (1.2 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

    • Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and bubble formation indicates the start of Grignard reagent formation.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for another hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0°C in an ice bath.

    • Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent.

    • After addition, remove the ice bath and stir the reaction at room temperature for 3-4 hours.

    • Cool the reaction mixture again to 0°C and quench it by the slow, dropwise addition of saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude 1-cyclohexyl-4-phenylpiperidin-4-ol by recrystallization or column chromatography.

Quantitative Data Summary: Kappa Opioid Receptor Antagonists
Compound ReferenceKOR Antagonism (Ke, nM)Selectivity (μ/κ)Selectivity (δ/κ)Reference
JDTic (1) 0.077153464[13][14]
Compound 3 0.03100793[13][14]
Compound 8a 0.03>3333>3333[15]
Compound 8e 0.031100>3333[15]

Application III: Antiviral Research - Inhibiting Viral Assembly

Scientific Rationale & Field Insights

The emergence of drug-resistant viral strains necessitates the discovery of antivirals with novel mechanisms of action. The piperidine scaffold has recently emerged in the development of a new class of antivirals that do not target viral replication enzymes, but rather inhibit the crucial stage of viral assembly.[17][18]

Specifically, derivatives of 4-aminopiperidine, which can be readily synthesized from this compound, have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[19][20] These compounds interfere with the packaging and release of new, infectious virions.[20] This unique mechanism makes them attractive candidates for combination therapies, as they can act synergistically with direct-acting antivirals (DAAs) that target viral proteins like the protease or polymerase.[19][21] This multi-pronged approach can increase therapeutic efficacy and reduce the likelihood of developing resistance.

Targeting the HCV Life Cycle

G Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication Translation->Replication Assembly 4. Assembly Replication->Assembly Release 5. Maturation & Release Assembly->Release Inhibitor 4-Aminopiperidine Derivatives Inhibitor->Assembly DAA Direct-Acting Antivirals (e.g., Sofosbuvir) DAA->Replication

Caption: HCV life cycle showing the assembly stage targeted by 4-aminopiperidines.

Protocol 4: HCV Cell Culture (HCVcc) Infection Assay

This protocol is a phenotypic assay used to quantify the ability of a compound to inhibit the full viral life cycle in a cell culture model.

Causality: This assay uses a modified HCV genome that can efficiently infect and replicate in cultured hepatoma cells (e.g., Huh-7.5). The efficacy of the antiviral compound is measured by quantifying the reduction in a viral marker, such as the viral core antigen or viral RNA, in the supernatant or cell lysate after a full cycle of infection in the presence of the drug.

  • Materials:

    • Huh-7.5 cells (or similar permissive cell line)

    • HCVcc virus stock (e.g., Jc1 strain)

    • Complete growth medium

    • Synthesized test compound

    • 96-well plates

    • Assay kit for quantifying HCV Core antigen (ELISA) or viral RNA (RT-qPCR)

  • Procedure:

    • Seed Huh-7.5 cells in 96-well plates and grow to ~80% confluency.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Pre-incubate the cells with the compound-containing medium for 2 hours before infection. This step helps assess if the compound blocks viral entry.

    • Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 in the presence of the corresponding compound dilutions.

    • Incubate the infected cells for 72 hours at 37°C.

    • After incubation, harvest the cell culture supernatant.

    • Quantify the level of HCV Core antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. Alternatively, extract viral RNA and perform RT-qPCR.

    • In parallel, run a cytotoxicity assay (e.g., MTT, Protocol 2) on uninfected cells with the same compound concentrations to determine the 50% cytotoxic concentration (CC50).

    • Calculate the 50% effective concentration (EC50) from the dose-response curve of viral inhibition.

    • Determine the Selectivity Index (SI) by calculating the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic starting point for the synthesis of complex molecular architectures with profound biological activities. Its utility spans multiple therapeutic areas, from targeted cancer therapies and nuanced CNS modulators to novel host-targeting antivirals. The protocols and rationale presented here demonstrate the compound's versatility, underscoring the enduring importance of privileged scaffolds in the rational design of next-generation therapeutics. The continued exploration of derivatives built from this core will undoubtedly lead to the discovery of new and valuable chemical probes and drug candidates.

References

  • Abate, C., et al. (2014). Novel derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with improved fluorescent and σ receptors binding properties. Journal of Medicinal Chemistry, 57(8), 3314-23. Available from: [Link]

  • Azzariti, A., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. Available from: [Link]

  • Abate, C., et al. (2015). Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells. PLoS One, 10(7), e0130330. Available from: [Link]

  • Azzariti, A., et al. (2017). Sigma-2 Receptor Agonist Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer. BMC Cancer, 17(1), 51. Available from: [Link]

  • Ahmadi, A., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-6. Available from: [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-5. Available from: [Link]

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-6. Available from: [Link]

  • Colabufo, N. A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-16. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1289, 135838. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Burford, N. T., et al. (2015). Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor. Journal of Medicinal Chemistry, 58(10), 4220-34. Available from: [Link]

  • Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-60. Available from: [Link]

  • Thomas, J. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-60. Available from: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Available from: [Link]

  • Ielo, L., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(12), 2419. Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Kadyrova, E. A., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals (Basel), 15(12), 1547. Available from: [Link]

  • Thomas, J. B., et al. (2009). Synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 52(23), 7463-72. Available from: [Link]

  • Kaye, A. D., et al. (2018). New opioid receptor modulators and agonists. Best Practice & Research Clinical Anaesthesiology, 32(3-4), 267-282. Available from: [Link]

  • Saito, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9133-9150. Available from: [Link]

  • Saito, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9133-9150. Available from: [Link]

  • Saito, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ResearchGate. Available from: [Link]

Sources

Introduction: The Significance of the Piperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Characterization of 1-Cyclohexylpiperidin-4-one

This document provides a comprehensive guide to the experimental protocols for this compound, a key intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide details the synthesis, purification, and characterization of this valuable compound, grounded in established chemical principles and safety practices. The protocols are presented with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The piperidine ring is a fundamental structural motif found in a vast array of natural products and pharmaceuticals.[1] Specifically, the N-substituted piperidin-4-one scaffold serves as a versatile and privileged starting point for the synthesis of complex, biologically active molecules.[2] this compound (CAS No: 16771-84-9), with its molecular formula C₁₁H₁₉NO, combines the piperidone core with a lipophilic cyclohexyl group, a feature often exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Its ketone functionality is a versatile handle for a wide range of chemical transformations, making it an invaluable building block in the development of therapeutics targeting various diseases, from cancer to CNS disorders.[3]

Critical Safety and Handling Protocols

Handling this compound requires adherence to stringent safety protocols to minimize risk. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided references, the safety measures for structurally related piperidine and piperazine derivatives provide an authoritative basis for safe handling procedures.[4][5][6][7]

General Precautions:

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[4] Eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all personal contact.[7] Contaminated clothing should be removed and laundered before reuse.[7]

    • Respiratory Protection: If working with a powder or generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

  • Handling: Avoid breathing dust, fumes, or vapors.[5] Do not get in eyes, on skin, or on clothing.[4] Wash hands and any exposed skin thoroughly after handling.[6]

First Aid Measures:

  • In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

  • In case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4]

  • In case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[4]

  • In case of Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents.[4][5]

Synthesis Protocol: Reductive Amination

One of the most efficient and widely used methods for preparing N-alkylated piperidones is reductive amination. This protocol outlines the synthesis of this compound from 4-piperidone hydrochloride and cyclohexanone. The reaction proceeds via the in-situ formation of an enamine/iminium intermediate, which is then reduced by a mild hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its selectivity and tolerance for the acidic conditions that favor iminium ion formation.

Reaction Scheme

G cluster_0 Reaction Setup R1 4-Piperidone Hydrochloride Mix Mix & Stir R1->Mix R2 Cyclohexanone R2->Mix R3 Sodium Triacetoxyborohydride (STAB) Add_STAB Add STAB R3->Add_STAB Solvent 1,2-Dichloroethane (DCE) P This compound Mix->Add_STAB Form Imine/ Enamine Intermediate Reaction Stir at RT (12-18 h) Add_STAB->Reaction Reduction Quench Quench with sat. NaHCO₃ Reaction->Quench Work-up Extract Extract with DCM Quench->Extract Phase Separation Dry Dry over Na₂SO₄ Extract->Dry Remove Water Concentrate Concentrate in vacuo Dry->Concentrate Remove Solvent Concentrate->P

Caption: Reductive Amination Workflow.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Piperidone hydrochloride135.615.00 g36.87
Cyclohexanone98.144.34 g (4.57 mL)44.24 (1.2 eq)
Sodium triacetoxyborohydride (STAB)211.9411.72 g55.31 (1.5 eq)
1,2-Dichloroethane (DCE)-150 mL-
Saturated Sodium Bicarbonate (aq)-~100 mL-
Dichloromethane (DCM)-~150 mL-
Anhydrous Sodium Sulfate-As needed-
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (5.00 g, 36.87 mmol) and 1,2-dichloroethane (150 mL).

  • Addition of Ketone: Add cyclohexanone (4.57 mL, 44.24 mmol) to the suspension. Stir the mixture at room temperature for 20 minutes. The hydrochloride salt of the piperidone provides the necessary acidic environment to catalyze iminium ion formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (11.72 g, 55.31 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM, 2 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocols

The crude this compound is typically an oil or a low-melting solid and requires purification to remove unreacted starting materials and byproducts.

A. Flash Column Chromatography

This is the preferred method for achieving high purity.

  • Column Preparation: Pack a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is a good starting point.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the silica powder onto the top of the prepared column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

B. Recrystallization

If the purified product from chromatography solidifies, or if the crude product is sufficiently pure, recrystallization can be employed. The choice of solvent is critical.[8]

  • Solvent Selection: Test solubility in various solvents (e.g., hexanes, diethyl ether, ethanol/water mixtures). An ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure: Dissolve the solid in a minimum amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques.[9][10]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.7-2.9 (m, 4H, -CH₂-N-CH₂-), ~2.4-2.5 (t, 4H, -CH₂-C(O)-CH₂-), ~2.2-2.4 (m, 1H, cyclohexyl CH-N), ~1.0-2.0 (m, 10H, remaining cyclohexyl CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~209-211 (C=O), ~60-62 (cyclohexyl CH-N), ~52-54 (-CH₂-N-CH₂-), ~40-42 (-CH₂-C(O)-CH₂-), ~25-32 (cyclohexyl CH₂)
FT-IR (KBr or neat)ν (cm⁻¹): ~2930 & 2850 (C-H stretch, aliphatic), ~1715 (strong, C=O stretch, ketone) , ~1450 (C-H bend)
Mass Spec. (ESI+)m/z: Calculated for C₁₁H₁₉NO: 181.15. Found: 182.16 [M+H]⁺.

Note: The exact chemical shifts (δ) and coupling constants in NMR are dependent on the solvent and concentration. The values provided are typical estimates based on the structure and data for similar compounds.[10][11]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor for a range of pharmacologically active agents. The piperidin-4-one core is a recognized pharmacophore, and modifications at the nitrogen and the ketone position allow for the systematic exploration of structure-activity relationships (SAR).[3]

G cluster_apps Therapeutic Targets & Derivatives Scaffold This compound (Core Scaffold) N_Mod N-Cyclohexyl Group (Modulates Lipophilicity, pKa) Scaffold->N_Mod C4_Mod C4-Ketone (Versatile Functional Handle) Scaffold->C4_Mod App3 Melanocortin Receptor Agonists (e.g., for obesity) Scaffold->App3 Incorporation into larger molecules App4 General Antimicrobial Agents (Antibacterial/Antifungal) Scaffold->App4 Core structure for SAR studies App1 Histamine H3 Receptor Inverse Agonists (e.g., for cognitive enhancement) C4_Mod->App1 Derivatization (e.g., ether formation) App2 Analgesics (Phencyclidine Derivatives) C4_Mod->App2 Derivatization (e.g., Grignard addition)

Caption: Applications of the this compound scaffold.

  • Histamine H₃ Receptor Inverse Agonists: Derivatives where the ketone is transformed into an ether linkage have shown potent activity as H₃ receptor inverse agonists, with potential applications in treating cognitive disorders.[12]

  • Melanocortin Receptor Agonists: The cyclohexylpiperidine moiety has been incorporated into complex molecules that act as potent and selective agonists of the melanocortin subtype-4 receptor, a target for obesity and erectile dysfunction therapies.[13]

  • Analgesics: The core structure is related to phencyclidine (PCP), and new derivatives have been synthesized and studied for their analgesic properties.[14]

  • Antimicrobial Agents: The broader class of piperidin-4-one derivatives has been extensively studied for antibacterial and antifungal activities.[15]

The strategic use of this compound allows for the rapid generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.[16]

References

  • 4. Thermo Fisher Scientific.

  • 2. Benchchem.

  • 5. Apollo Scientific.

  • 6. Fisher Scientific.

  • 17. Google Patents (CN112645901A).

  • 1. Chemical Review and Letters.

  • 18. ChemicalBook.

  • 7. Apollo Scientific.

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175.
  • Riazi, G., et al. (2001). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Acta Biologica Szegediensis, 45(1-4), 43-46.
  • Scott, J. S., et al. (2021). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Chemical Society Reviews, 50(12), 7171-7210.
  • 19. Google Patents (CN102070513A).

  • 20. Google Patents (EP3666757A1).

  • 9. ResearchGate.

  • 10. The Royal Society of Chemistry.

  • Tregubov, A. A., et al. (2014). Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods. Inorganic Chemistry, 53(14), 7146-7153.
  • 21. Google Patents (CN116924967A).

  • 11. ChemicalBook.

Sources

Application Notes and Protocols for 1-Cyclohexylpiperidin-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CHO-202601

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-Cyclohexylpiperidin-4-one. It delves into the core reactivity of this versatile building block, explaining the causality behind common synthetic transformations. Detailed, field-proven protocols for key reactions, including reductive amination, Grignard addition for the synthesis of phencyclidine (PCP) analogues, and spirocycle formation, are presented. The guide emphasizes mechanistic understanding, safety, and the generation of structurally diverse molecules from a common starting material.

Introduction: The Strategic Value of this compound

This compound (CAS: 16771-84-9) is a heterocyclic organic compound featuring a piperidin-4-one core N-substituted with a cyclohexyl group.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals and natural products due to its favorable physicochemical properties and ability to engage with biological targets.[2][3]

The strategic importance of this compound lies in its dual functionality:

  • The Ketone Handle: The carbonyl group at the 4-position is a versatile site for a wide array of chemical transformations, including nucleophilic additions and condensations.[1] This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

  • The N-Cyclohexyl Group: This substituent imparts significant lipophilicity, influencing the steric profile and pharmacokinetic properties (e.g., solubility, membrane permeability) of its derivatives.

This combination makes this compound a critical precursor for synthesizing pharmacologically active compounds, from central nervous system (CNS) agents to antimicrobials.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16771-84-9[1][7]
Molecular Formula C₁₁H₁₉NO[1]
Molecular Weight 181.27 g/mol [7]
Boiling Point 95 °C at 0.4 mmHg[7]
Density ~1.041 g/cm³ (Predicted)[7]

Core Synthetic Applications & Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its ketone functional group. The following sections detail its most valuable applications, explaining the rationale behind the chosen synthetic strategies.

G A This compound B 1-Cyclohexylpiperidin-4-amine (via Reductive Amination) A->B  [H], R-NH₂ C Tertiary Alcohols (PCP Analogues via Grignard) A->C  R-MgBr, H₃O⁺ D Spiropiperidines (via Cycloaddition) A->D  Cyclization Reagents E Other Derivatives (Oximes, Hydrazones) A->E  H₂N-X

Caption: Key synthetic pathways originating from this compound.

Reductive Amination: Accessing Key Amine Intermediates

One of the most powerful applications of this ketone is its conversion to 1-cyclohexylpiperidin-4-amine.[8] This transformation is a cornerstone of pharmaceutical synthesis, as the resulting primary amine is a versatile handle for amide coupling, sulfonylation, and further alkylation.[9] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Mechanism Rationale: The process involves the acid-catalyzed condensation of the ketone with an amine source (like ammonia or its equivalent) to form an iminium cation. This electrophilic intermediate is then attacked by a hydride from a reducing agent. The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the starting ketone, preventing the side-reaction of alcohol formation.[10][11] Catalytic hydrogenation is another effective, "green" alternative.[12]

G cluster_0 Mechanism of Reductive Amination A Ketone + NH₃ (Ammonia Source) B Hemiaminal Intermediate A->B  H⁺ C Iminium Cation (Electrophilic) B->C  -H₂O D Amine Product C->D  Reduction Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->C

Caption: Simplified mechanism for reductive amination of a ketone.

Grignard Addition: Synthesis of Phencyclidine (PCP) Analogues

The electrophilic carbonyl carbon is highly susceptible to attack by potent carbon nucleophiles like Grignard reagents (R-MgX). This reaction is fundamental for creating C-C bonds and accessing tertiary alcohols. A notable application is in the synthesis of derivatives of phencyclidine (PCP), a class of compounds with significant neurological effects.[4] By reacting this compound with an aryl or alkyl Grignard reagent, a tertiary alcohol is formed, which can be further modified.

Causality of Experimental Choice: The Grignard reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react violently with water. The choice of solvent, typically an ether like THF or diethyl ether, is crucial as it solvates the magnesium ion, stabilizing the reagent. The reaction is usually performed at low temperatures to control its exothermicity.

Spirocycle Synthesis: Exploring Three-Dimensional Chemical Space

Spiropiperidines, molecules where a ring system shares a single atom with the piperidine core, are of high interest in drug discovery for their conformational rigidity and novel three-dimensional shapes.[13][14] The C4-ketone of this compound is an ideal anchor point for constructing such spiro systems. One elegant method is the 1,3-dipolar cycloaddition reaction, which can be used to build complex heterocyclic systems in a highly stereoselective and atom-economic fashion.[5][15] This approach has been successfully used to generate novel spiro-piperidin-4-ones with potent antimycobacterial activity.[5]

Detailed Experimental Protocols

General Safety Note: All procedures must be carried out by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Reductive Amination to 1-Cyclohexylpiperidin-4-amine

This protocol describes the synthesis of the amine via reductive amination using ammonia and a palladium catalyst under a hydrogen atmosphere.

Materials and Reagents:

ReagentCASAmountNotes
This compound16771-84-95.0 g (27.6 mmol)Starting material
Methanol (MeOH)67-56-1100 mLAnhydrous
Ammonia (7N in MeOH)7664-41-760 mL (420 mmol)Excess
Palladium on Carbon (10% Pd/C)7440-05-3500 mgCatalyst
Hydrogen (H₂) gas1333-74-0~50 psiHigh purity
Celite®61790-53-2As neededFiltration aid

Workflow Diagram:

G A Dissolve Ketone in MeOH in Parr Shaker Vessel B Add 7N NH₃/MeOH and 10% Pd/C A->B C Seal, Purge with N₂, then Pressurize with H₂ (50 psi) B->C D Heat to 50°C and Shake (Monitor H₂ uptake) C->D E Cool, Vent, and Purge with N₂ D->E F Filter through Celite® Wash with MeOH E->F G Concentrate Filtrate under Reduced Pressure F->G H Purify via Distillation or Crystallization G->H

Caption: Step-by-step workflow for catalytic reductive amination.

Procedure:

  • Reaction Setup: To a high-pressure Parr shaker vessel, add this compound (5.0 g, 27.6 mmol) and methanol (40 mL).

  • Reagent Addition: Add the 7N solution of ammonia in methanol (60 mL, 420 mmol). Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (500 mg).

  • Hydrogenation: Seal the vessel securely. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin shaking and heat the vessel to 50 °C. Monitor the reaction by observing the pressure drop from hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the vessel to room temperature. Carefully vent the excess hydrogen pressure in a fume hood and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (3 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-Cyclohexylpiperidin-4-amine.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield a white solid.

Protocol 2: Synthesis of a Spiro-Piperidinone Derivative

This protocol is adapted from literature describing the synthesis of antimycobacterial agents and demonstrates a multi-component reaction strategy.[5][15]

Materials and Reagents:

ReagentCASAmountNotes
3,5-Bis[(E)-arylmethylidene] -1-methyl-piperidin-4-oneVaries1.0 mmolDipolarophile Precursor
Isatin91-56-51.0 mmolAzomethine Ylide Precursor
L-Proline147-85-31.0 mmolAzomethine Ylide Precursor
Methanol (MeOH)67-56-110 mLSolvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the substituted piperidin-4-one precursor (1.0 mmol), isatin (1.0 mmol), and L-proline (1.0 mmol).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reaction: Gently warm the mixture on a water bath for 1-2 minutes while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often rapid.

  • Precipitation: Upon completion, pour the reaction mixture into cold water (50 mL).

  • Isolation: The desired spiro-piperidin-4-one product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid thoroughly with water to remove any residual starting materials and reagents. The resulting solid is often pure enough for subsequent use, or it can be recrystallized from a suitable solvent system (e.g., ethanol/water).[16]

Handling and Safety Considerations

  • This compound: May cause skin, eye, and respiratory irritation.[7] Handle in a fume hood. Avoid inhalation of dust or vapors.

  • Grignard Reagents: Extremely reactive with water and protic solvents. Handle under a dry, inert atmosphere (Nitrogen or Argon).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a dedicated, properly maintained hydrogenation apparatus (e.g., a Parr shaker). Ensure the catalyst (Pd/C) is handled carefully; it can be pyrophoric when dry and exposed to air. It is best handled as a wet paste.

  • Emergency Response: In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. For fire involving flammable solvents or reagents, use a dry chemical or CO₂ extinguisher.

Conclusion

This compound is a commercially available and highly valuable building block for modern organic synthesis and drug discovery. Its ketone functionality serves as a versatile platform for diversification, enabling access to key amine intermediates, complex tertiary alcohols, and novel spirocyclic systems. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to leverage the full synthetic potential of this important intermediate. By understanding the causality behind reaction choices, scientists can rationally design and execute syntheses to generate novel chemical entities for biological evaluation.

References

  • Ahmadi, A., Khalili, M., Abbassi, S., Javadi, M., Mahmoudi, A., & Hajikhani, R. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-6. [Link]

  • Kumar, R. S., et al. (2008). Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention. Journal of Medicinal Chemistry, 51(18), 5731-5735. [Link]

  • Jones, S., et al. (2012). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Molecules, 17(12), 14857-14874. [Link]

  • Peshkov, V. A., et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Ethanol, 12(11), 364-377. [Link]

  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16, 6620-6633. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Kumar, R. S., et al. (2008). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. AWS. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. [Link]

  • Reactions of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Organic Chemistry - Reaction Mechanisms. The Organic Chemistry Tutor. [Link]

  • 1-cyclohexylpiperidine. ChemSynthesis. [Link]

  • Harini, S. T., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1248, 131454. [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Emergency treatment of anaphylaxis. Resuscitation Council UK. [Link]

  • 1-Cyclohexylpiperidin-4-amine. PubChem. [Link]

  • Anaphylaxis or allergic reactions. Agency for Clinical Innovation. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Common Classes of Organic Reactions. Chemistry LibreTexts. [Link]

  • Contrast Allergy. University of Louisville. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1836. [Link]

  • Clinical practice guideline for management of anaphylaxis. Children's Healthcare of Atlanta. [Link]

  • OPI Management of Allergic Reactions. Children's Hospital of Orange County. [Link]

Sources

Application Notes & Protocols: 1-Cyclohexylpiperidin-4-one as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] This application note delves into the specific utility of a key derivative, 1-Cyclohexylpiperidin-4-one (CAS: 16771-84-9). We will explore its strategic importance, detailing how the interplay between its rigid piperidone core and the lipophilic N-cyclohexyl substituent makes it an invaluable starting material, particularly for agents targeting the Central Nervous System (CNS).[3] This guide provides detailed protocols for its most critical synthetic transformations, explains the rationale behind experimental choices, and showcases its application in the synthesis of diverse therapeutic candidates.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic compound featuring two key reactive sites: the secondary amine integrated within a heterocyclic ring and a ketone at the 4-position.[4] The N-cyclohexyl group is a critical feature, significantly increasing the molecule's lipophilicity. This property is often intentionally designed into CNS drug candidates to enhance their ability to cross the blood-brain barrier (BBB), a crucial hurdle for neurological therapeutics.[3]

The piperidin-4-one core itself offers a synthetically versatile handle. The ketone can be readily transformed into amines, alcohols, or serve as an anchor point for carbon-carbon bond formation, enabling the creation of diverse molecular architectures. This versatility has established piperidin-4-ones as essential intermediates in the synthesis of drugs ranging from analgesics to anticancer agents.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16771-84-9[4]
Molecular Formula C₁₁H₁₉NO[4]
Molecular Weight 181.28 g/mol [4]
IUPAC Name This compound[4]
Appearance Solid-
Primary Utility Synthetic Building Block[4]

The Synthetic Landscape: From Building Block to Bioactive Core

The true power of this compound lies in its capacity to serve as a central hub for divergent synthesis. The ketone at the C4 position is the primary site for introducing molecular diversity, allowing chemists to tailor the final compound's properties to interact with specific biological targets. The following diagram illustrates the principal synthetic pathways branching from this versatile ketone.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_intermediates Key Intermediates cluster_applications Therapeutic Applications start This compound A Reductive Amination start->A R-NH₂ [Reducing Agent] B Grignard / Organolithium Addition start->B R-MgBr or R-Li C Wittig Reaction start->C Ph₃P=CHR Amine 4-Amino-1-cyclohexylpiperidines A->Amine Alcohol 4-Alkyl/Aryl-4-hydroxy- 1-cyclohexylpiperidines B->Alcohol Alkene 4-Alkylidene-1-cyclohexylpiperidines C->Alkene CNS CNS Agents (Opioids, PCP Analogs) Amine->CNS Alcohol->CNS AntiH Antihistamines Alcohol->AntiH Other Other Scaffolds (e.g., Spirocycles) Alkene->Other

Figure 1: Key synthetic pathways originating from this compound.

Core Methodologies: Detailed Synthetic Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and a deeper understanding of the reaction mechanics.

Protocol: Reductive Amination for the Synthesis of 4-Amino-1-cyclohexylpiperidines

Reductive amination is arguably the most powerful transformation for this building block, converting the ketone into a diverse range of secondary or tertiary amines.[6] This one-pot procedure is highly efficient and avoids the isolation of unstable imine intermediates.[7]

Causality and Rationale: The reaction proceeds in two stages: (1) formation of an iminium ion intermediate from the ketone and a primary or secondary amine under mildly acidic conditions, and (2) in-situ reduction of the iminium ion by a hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the starting ketone.

Figure 2: General scheme for reductive amination of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve the ketone in an appropriate aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium intermediate.

  • Stirring and Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Safety Note: Addition may cause gas evolution and a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Table 2: Example Applications of Reductive Amination in Drug Synthesis

Drug/Intermediate ClassAmine ReagentKey Reducing AgentTherapeutic AreaReference
Substituted 4-aminopiperidinesAniline derivativesNaBH(OAc)₃Opioid Receptor Modulators[8]
N-MethylpiperidinesMethylamineH₂/Pd-C or NaBH₃CNCNS Agents[9]
Piperidinyl-phenoxypiperidinesPhenoxypiperidineNaBH(OAc)₃Histamine H3 Antagonists[10]
Protocol: C-C Bond Formation via Grignard Reaction

To synthesize 4-aryl or 4-alkyl-4-hydroxypiperidines, which are key precursors for compounds like phencyclidine analogues and certain antihistamines, a Grignard reaction is the method of choice.[11][12]

Causality and Rationale: The Grignard reagent (R-MgX) is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the ketone. This forms a new carbon-carbon bond and, after an aqueous workup, generates a tertiary alcohol at the C4 position. Anhydrous conditions are critical as Grignard reagents react violently with water.

Step-by-Step Protocol:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere. Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise via a syringe over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting tertiary alcohol via flash chromatography.

Applications in the Synthesis of Bioactive Agents

The derivatives of this compound are prevalent in several classes of therapeutic agents.

  • CNS Agents: The lipophilic nature of the N-cyclohexyl group makes this scaffold ideal for CNS-penetrant drugs. For example, derivatives of 1-[1-(phenyl)cyclohexyl]piperidine (PCP) have been synthesized and tested for analgesic effects, demonstrating the utility of the core structure.[12] Furthermore, related piperidine structures are key components in muscarinic M4 receptor agonists, which are being investigated for schizophrenia and other neuropsychiatric disorders.[13]

  • Opioid Receptor Modulators: The 1-cyclohexylpiperidine moiety is found in potent µ-opioid receptor agonists.[14][15] While the well-known synthetic opioid MT-45 is a piperazine, the underlying 1-cyclohexyl-4-substituted N-heterocycle theme is a validated strategy for achieving potent opioid activity. The ketone of this compound can be elaborated into the complex side chains required for receptor engagement.[16][17]

  • Antihistamines: Patents describe the synthesis of 1-(cyclohexyl)-4-aryl-4-piperidinecarboxylic acid derivatives, accessible from the ketone building block, which display useful antihistaminic properties.[11]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a direct route to compounds with favorable physicochemical properties for drug discovery, especially in the CNS space. Its robust chemistry, centered on the versatile C4-ketone, allows for the systematic exploration of structure-activity relationships. As the demand for novel CNS therapies for conditions like Alzheimer's disease, Parkinson's, and chronic pain continues to grow, the utility of scaffolds that facilitate BBB penetration will only increase.[3][18] Therefore, this compound is expected to remain a highly relevant and valuable tool for medicinal chemists and drug development professionals.

References

  • Title: 1-(cyclohexyl)
  • Title: Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist Source: PubMed URL: [Link]

  • Title: 1-(1-Phenylcyclohexyl)piperidin-4-one Source: PubChem URL: [Link]

  • Title: Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: Chemical Review and Letters URL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

  • Title: Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity Source: PubMed URL: [Link]

  • Title: PROCESS FOR PREPARING A PIPERIDIN-4-ONE Source: European Patent Office (EP 3666757 A1) URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives Source: British Journal of Pharmacology (via NIH) URL: [Link]

  • Title: Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives Source: PubMed URL: [Link]

  • Title: Rational Design of a selective μ-Opioid Receptor Agonist with Integrated Calcium Channel Modulation: Computational Insights Source: ChemRxiv URL: [Link]

  • Source: Google Patents (WO2014122474A1)
  • Source: Google Patents (US20100016365A1)
  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL: [Link]

  • Title: Researchers report new methods to identify Alzheimer's drug candidates that have anti-aging properties Source: Salk Institute for Biological Studies URL: [Link]

  • Title: CNS Drug Discovery | Physicochemical optimisation Source: Domainex URL: [Link]

  • Title: Rational Design of a μ-Opioid Receptor Agonist with Integrated Calcium Channel Modulation: Computational Insights Source: Cambridge Open Engage URL: [Link]

  • Title: Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor Source: ResearchGate URL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophore. Source: Semantic Scholar URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Piperidin-4-one Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the piperidin-4-one nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including significant antimicrobial efficacy.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of piperidin-4-one derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern the antimicrobial potency of these promising compounds.

Synthetic Strategies for Piperidin-4-one Derivatives: The Mannich Reaction and Beyond

The synthesis of the piperidin-4-one core is most classically achieved through the Mannich reaction, a one-pot multicomponent condensation.[1][3][4] This versatile reaction involves the condensation of an aldehyde, a primary amine (or ammonia source like ammonium acetate), and a ketone possessing at least one α-hydrogen.

Causality in Synthetic Design:

The choice of reactants in the Mannich condensation directly influences the substitution pattern and, consequently, the biological activity of the resulting piperidin-4-one derivative.

  • Aldehydes: Aromatic aldehydes are frequently employed to introduce aryl substituents at the 2- and 6-positions of the piperidine ring. The electronic nature and substitution pattern of these aryl groups are critical determinants of antimicrobial activity.

  • Ketones: Simple ketones like ethyl methyl ketone or acetone provide the carbon backbone for the piperidin-4-one ring.[1] The choice of ketone can introduce alkyl substituents at the 3- and 5-positions.

  • Amine Source: Ammonium acetate is a common source of ammonia, leading to the formation of an N-unsubstituted piperidin-4-one. The use of primary amines allows for the introduction of various substituents on the piperidine nitrogen, a key site for modulating physicochemical properties and biological activity.

Beyond the classical Mannich reaction, other synthetic methodologies have been developed, including intramolecular cyclization reactions and the use of green solvents to create more environmentally benign processes.[5][6]

Visualizing the Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis and purification of a 2,6-diaryl-piperidin-4-one derivative via the Mannich reaction.

Synthesis_Workflow Reactants Aromatic Aldehyde Ketone Ammonium Acetate Reaction Mannich Reaction (Condensation) Reactants->Reaction Reflux Solvent Ethanol Solvent->Reaction Crude_Product Crude Piperidin-4-one Derivative Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification e.g., Ethanol Pure_Product Pure Piperidin-4-one Derivative Purification->Pure_Product Characterization Spectroscopic Analysis (IR, NMR, Mass Spec) Pure_Product->Characterization

Caption: Generalized workflow for the synthesis of piperidin-4-one derivatives.

Protocols for Antimicrobial Susceptibility Testing

Evaluating the antimicrobial efficacy of newly synthesized compounds is a critical step in the drug discovery process. Standardized protocols are essential for generating reproducible and comparable data. The most common methods employed are the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).[7][8][9]

The Principle of Antimicrobial Evaluation:
  • Disk Diffusion Assay: This qualitative or semi-quantitative method provides a preliminary assessment of antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the antimicrobial activity.[8]

  • Minimum Inhibitory Concentration (MIC): This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][9] Broth microdilution is a commonly used technique for MIC determination, where serial dilutions of the compound are tested against a standardized inoculum of the microorganism.[10]

Visualizing the Antimicrobial Testing Workflow:

The following diagram outlines the key steps in determining the antimicrobial efficacy of a synthesized piperidin-4-one derivative.

Antimicrobial_Testing_Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis Disk_Diffusion Disk Diffusion Assay MIC_Determination MIC Determination (Broth Microdilution) Disk_Diffusion->MIC_Determination Inform Selection for Quantitative Testing Inoculation_Agar Inoculate Agar Plate with Microorganism Apply_Disk Apply Compound-Impregnated Disk Inoculation_Agar->Apply_Disk Incubate_Plate Incubate Plate Apply_Disk->Incubate_Plate Measure_Zone Measure Zone of Inhibition Incubate_Plate->Measure_Zone Serial_Dilution Prepare Serial Dilutions of Compound Inoculation_Broth Inoculate with Standardized Microorganism Suspension Serial_Dilution->Inoculation_Broth Incubate_Broth Incubate Microtiter Plate Inoculation_Broth->Incubate_Broth Determine_MIC Determine Lowest Concentration with No Visible Growth Incubate_Broth->Determine_MIC

Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the piperidin-4-one derivatives and their antimicrobial activity is crucial for the rational design of more potent analogues.[11][12]

Key Structural Modifications and Their Impact:
Structural Modification General Impact on Antimicrobial Activity Supporting Evidence
Substituents on the N-atom Can significantly influence lipophilicity and cell permeability. Introduction of bulky or polar groups can either enhance or diminish activity depending on the target microorganism.Modification of the piperidine nitrogen is a common strategy to optimize pharmacokinetic and pharmacodynamic properties.[13]
Substituents at C2 and C6 (Aryl groups) The electronic properties (electron-withdrawing or electron-donating) and the position of substituents on the aryl rings play a critical role. Halogen substitutions (e.g., F, Cl) often enhance activity.[11]Studies have shown that the nature and position of substituents on the 2,6-diaryl groups are key determinants of potency.[7]
Derivatization of the C4-keto group Conversion of the ketone to an oxime, hydrazone, or thiosemicarbazone can lead to a significant increase in antimicrobial, particularly antifungal, activity.[1][14]The addition of a thiosemicarbazone moiety has been shown to enhance the antifungal activity of piperidin-4-one derivatives.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative 2,6-Diaryl-3-methyl-piperidin-4-one

This protocol is adapted from established Mannich reaction procedures.[1]

Materials:

  • Ethyl methyl ketone

  • Benzaldehyde

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • In a round-bottom flask, dissolve ethyl methyl ketone (1 mole), benzaldehyde (1 mole), the substituted aromatic aldehyde (1 mole), and ammonium acetate (1.5 moles) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the crude product.

  • Filter the crude product, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the purified compound using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized piperidin-4-one derivative

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ampicillin)

  • Sterile saline or broth for dilutions

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest concentration to be tested.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculate each well (containing the serially diluted compound) with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate. Also, run a parallel dilution series with a standard antibiotic as a reference.

  • Incubate the microtiter plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The piperidin-4-one scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with the potential for diverse structural modifications, allows for the fine-tuning of their biological activity. The protocols and insights provided in this application note serve as a foundational guide for researchers in this field. Future efforts should focus on exploring novel synthetic routes, expanding the structural diversity of piperidin-4-one libraries, and elucidating the specific molecular targets and mechanisms of action of the most potent derivatives. Through a systematic and collaborative approach, the full therapeutic potential of piperidin-4-one derivatives in combating infectious diseases can be realized.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Perumal, P., Pandey, V. P., & Lakshmi Sarayu, Y. (2013). ANTIMICROBIAL ACTIVITY OF 2, 6 DI-SUBSTITUTED PIPERIDINE 4-ONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 835-837. Available from: [Link]

  • Awad, D. H., Hamo, S., & Nizam, A. A. (2020). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 15(3), 147-154. Available from: [Link]

  • Perumal, P., & Saranraj, P. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Research Journal of Pharmacy and Technology, 9(12), 2155-2158. Available from: [Link]

  • Overman, L. E., & Lesuisse, D. (1985). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Elavarasi, M., & Renganathan, R. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 935-939. Available from: [Link]

  • Dimmock, J. R., & Kumar, P. (1997). Piperidin-4-one: the potential pharmacophore. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 1(2), 43–52. Available from: [Link]

  • Simner, P. J., & Patel, R. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]

  • World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • American Society for Microbiology. (2007). Antimicrobial Susceptibility Testing Protocols. Available from: [Link]

  • Rodríguez-Meléndez, R., et al. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 27(19), 6598. Available from: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: an update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5898-5902. Available from: [Link]

  • Ghielmini, L., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 844-857. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship study. Retrieved from [Link]

  • Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4885. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging the 1-Cyclohexylpiperidin-4-one Scaffold for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the conceptual application of the 1-Cyclohexylpiperidin-4-one scaffold in the field of chemical proteomics, specifically in the design and utilization of activity-based protein profiling (ABPP) probes. While this compound is a recognized pharmacophore in medicinal chemistry, its direct use as a proteomics probe is not yet established in the literature. Therefore, this guide presents a scientifically grounded, hypothetical framework to illustrate how this versatile scaffold can be engineered into a powerful tool for enzyme activity profiling, target identification, and inhibitor screening. We will detail the principles of probe design, a plausible synthetic route, mechanisms of action, and comprehensive protocols for the application of a hypothetical this compound-derived ABPP probe in a research setting.

Introduction: The Promise of Privileged Scaffolds in Chemical Proteomics

The field of proteomics aims to characterize the entire complement of proteins in a biological system. However, understanding protein function, particularly the dynamic activity of enzymes, requires more than just identifying and quantifying their abundance. Chemical proteomics and, more specifically, activity-based protein profiling (ABPP), have emerged as powerful technologies to study the functional state of enzymes directly in their native environment.[1][2] ABPP utilizes small-molecule probes that covalently bind to the active site of specific enzyme families, providing a direct readout of their catalytic activity.[1]

The design of effective ABPP probes often starts with a "privileged scaffold" – a core molecular structure known to interact with a particular class of biological targets. The piperidin-4-one moiety is one such scaffold, widely recognized for its presence in a variety of biologically active compounds and its synthetic tractability.[3][4][5][6] This guide explores the potential of the this compound scaffold as a foundation for developing novel ABPP probes. We will outline a conceptual framework for its application, from probe synthesis to proteomics workflow and data analysis.

Probe Design and Synthesis: From Scaffold to Functional Probe

To function as an ABPP probe, the this compound scaffold must be appended with two key functionalities: a reactive group (or "warhead") to form a covalent bond with the target enzyme, and a reporter tag for detection and enrichment. Here, we propose a hypothetical probe, 1-Cyclohexyl-piperidine-4-one Acrylamide Alkyne (CPAA) , designed to target nucleophilic residues like cysteine or serine in enzyme active sites.

Probe Structure:

  • Scaffold: this compound provides the core structure for target recognition.

  • Warhead: An acrylamide group is introduced as a Michael acceptor, which can react with nucleophilic residues in an enzyme's active site.

  • Reporter Handle: A terminal alkyne is included to allow for "click chemistry" ligation of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) in a two-step labeling approach.[7]

Proposed Synthetic Route:

The synthesis of CPAA could be envisioned through a multi-step process starting from this compound. The key steps would involve the introduction of an amine-containing linker at the 4-position of the piperidinone ring, followed by acylation with an acryloyl chloride and finally the attachment of an alkyne-containing moiety.

Mechanism of Action: Covalent Labeling of Target Enzymes

The proposed mechanism of action for CPAA involves the covalent modification of a nucleophilic amino acid residue within the active site of a target enzyme. The piperidin-4-one scaffold would guide the probe to the enzyme's active site. Once positioned, the electrophilic acrylamide "warhead" undergoes a Michael addition reaction with a reactive nucleophile (e.g., the thiol group of a cysteine residue or the hydroxyl group of a serine residue), forming a stable covalent bond. This irreversible binding event effectively "tags" the active enzyme.

Mechanism_of_Action Enzyme Active Enzyme (with nucleophilic residue) Intermediate Non-covalent Binding Complex Enzyme->Intermediate Reversible Binding CPAA CPAA Probe CPAA->Intermediate Covalent_Adduct Covalently Labeled Enzyme Intermediate->Covalent_Adduct Irreversible Covalent Bonding (Michael Addition)

Caption: Proposed mechanism of covalent enzyme labeling by the CPAA probe.

Applications in Proteomics Research

A well-designed ABPP probe based on the this compound scaffold, such as the hypothetical CPAA, would have several key applications in proteomics and drug discovery:

  • Profiling Enzyme Activity: CPAA could be used to profile the activity of entire enzyme families in complex biological samples, such as cell lysates or tissues. This allows for a direct comparison of enzyme activity between different physiological or pathological states.

  • Target Identification and Validation: By identifying the proteins that are covalently labeled by CPAA, researchers can discover novel enzymes that are active under specific conditions. This is a powerful tool for identifying new potential drug targets.[8][9]

  • Competitive Inhibitor Screening: CPAA can be used in a competitive profiling format to screen for and characterize enzyme inhibitors. In this setup, a biological sample is pre-incubated with a potential inhibitor before the addition of the CPAA probe. A decrease in probe labeling for a particular enzyme indicates that the inhibitor is engaging that target.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for the hypothetical application of the CPAA probe in a competitive profiling experiment to identify the targets of a small molecule inhibitor.

Protocol 1: In Situ Labeling of Cultured Cells
  • Cell Culture: Plate human cancer cells (e.g., HeLa or A549) in a 6-well plate and grow to ~80-90% confluency.

  • Inhibitor Treatment: Treat the cells with the desired concentration of the test inhibitor or DMSO (vehicle control) for 1 hour at 37°C.

  • Probe Labeling: Add the CPAA probe to the cell culture medium to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells twice with cold PBS. Lyse the cells in 500 µL of lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
  • Click Reaction: To 1 mg of protein lysate, add the following click chemistry reagents:

    • Biotin-azide tag (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (1 mM final concentration)

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone and incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Protein Resuspension: Discard the supernatant and resuspend the protein pellet in 500 µL of 1.2% SDS in PBS.

  • Affinity Purification: Add 50 µL of streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation to capture the biotin-labeled proteins.

  • Washing: Pellet the beads by centrifugation and wash sequentially with 0.2% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Resuspend the washed beads in 100 µL of 6 M urea in PBS. Add TCEP to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.

  • Trypsin Digestion: Dilute the urea concentration to 1 M with PBS. Add sequencing-grade trypsin (1 µg) and incubate overnight at 37°C.

  • Peptide Collection and Desalting: Centrifuge to pellet the beads and collect the supernatant containing the digested peptides. Desalt the peptides using a C18 StageTip.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_0 Cellular Treatment cluster_1 Sample Preparation cluster_2 Proteomic Analysis Cells Cultured Cells Treatment Treat with Inhibitor or DMSO Cells->Treatment Probe Add CPAA Probe Treatment->Probe Lysis Cell Lysis Probe->Lysis Click Click Chemistry with Biotin-Azide Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis and Target ID LCMS->Data

Caption: Competitive ABPP workflow using the hypothetical CPAA probe.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis is processed using a proteomics software suite (e.g., MaxQuant or Proteome Discoverer). The identified proteins are quantified based on the intensity of their corresponding peptides. In a competitive profiling experiment, the protein targets of the inhibitor will show a significant decrease in signal intensity in the inhibitor-treated sample compared to the DMSO control. This quantitative data allows for the determination of the inhibitor's potency and selectivity across the proteome.

Table 1: Representative Data from a Hypothetical Competitive Profiling Experiment

Protein IDFunctionFold Change (Inhibitor/DMSO)p-value
P12345Serine Hydrolase0.15<0.01
Q67890Cysteine Protease0.21<0.01
A1B2C3Kinase0.95>0.05
D4E5F6Housekeeping Protein1.02>0.05

Conclusion

The this compound scaffold represents a promising starting point for the design of novel chemical probes for proteomics research. Although the direct application of this specific compound is not yet documented, the principles of chemical biology and probe development outlined in this guide provide a clear roadmap for how such a scaffold could be transformed into a powerful tool for studying enzyme function. The hypothetical CPAA probe illustrates the potential for discovering new drug targets and characterizing the selectivity of inhibitors in a physiologically relevant context. Further research into the synthesis and application of piperidin-4-one-based probes is warranted and could open up new avenues in chemical proteomics and drug discovery.

References

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971.
  • Anonymous. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Piperidin-4-one: the potential pharmacophore. Semantic Scholar. Retrieved from [Link]

  • Anonymous. (n.d.). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Retrieved from [Link]

  • Willems, L. I., et al. (2014). Activity-based protein profiling: from enzyme chemistry to single-cell imaging.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme activity to global proteome function. Annual review of biochemistry, 77, 383–414.
  • Parker, C. G., & Pratt, M. R. (2015).
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Remsberg, J. R., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular cell, 83(10), 1725–1742.e12.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
  • Hamachi, I., et al. (2007). Ligand-directed tosyl chemistry for protein labeling in situ. Journal of the American Chemical Society, 129(37), 11466–11467.

Sources

The Pivotal Role of 1-Cyclohexylpiperidin-4-one in Medicinal Chemistry: A Guide to Synthetic Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide array of biological receptors. Within this class of heterocycles, 1-cyclohexylpiperidin-4-one stands out as a particularly versatile intermediate. The cyclohexyl group imparts lipophilicity, often enhancing blood-brain barrier penetration, while the ketone functionality at the 4-position provides a reactive handle for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of several classes of pharmacologically active compounds.

Application I: Synthesis of Phencyclidine (PCP) Analogs with Analgesic and Neuromodulatory Properties

Phencyclidine and its analogs are a class of compounds known for their complex pharmacological profiles, including analgesic and anesthetic effects.[1] Many of these compounds are synthesized from piperidine-based precursors. The following protocol details the synthesis of a PCP analog via a Grignard reaction, a powerful carbon-carbon bond-forming transformation.[1]

Mechanistic Rationale: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds.[2] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of a ketone. In this synthesis, a phenylmagnesium bromide Grignard reagent will be prepared and subsequently reacted with this compound. The nucleophilic phenyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of the piperidinone, leading to the formation of a tertiary alcohol.

Experimental Workflow: Grignard Reaction for PCP Analog Synthesis

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Piperidinone cluster_workup Work-up and Purification P1 Flame-dry glassware under vacuum P2 Add Mg turnings and anhydrous THF P1->P2 P3 Add bromobenzene dropwise to initiate reaction P2->P3 P4 Reflux to complete Grignard formation P3->P4 R1 Cool Grignard reagent to 0°C P4->R1 R2 Add this compound in anhydrous THF dropwise R1->R2 R3 Warm to room temperature and stir R2->R3 W1 Quench with saturated NH4Cl (aq) R3->W1 W2 Extract with ethyl acetate W1->W2 W3 Dry organic layer with Na2SO4 W2->W3 W4 Concentrate under reduced pressure W3->W4 W5 Purify by column chromatography W4->W5

Caption: Workflow for PCP analog synthesis via Grignard reaction.

Detailed Protocol: Synthesis of 1-Cyclohexyl-4-phenylpiperidin-4-ol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Add a small crystal of iodine to the flask.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous THF.

    • Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure 1-cyclohexyl-4-phenylpiperidin-4-ol.

Pharmacological Significance

Hydroxylated derivatives of PCP have been synthesized and studied for their binding affinities to various receptors, including the PCP binding site on the NMDA receptor, as well as opioid and muscarinic receptors.[3] The addition of a hydroxyl group generally alters the compound's polarity and can significantly impact its pharmacological profile, potentially leading to derivatives with more desirable therapeutic properties or reduced side effects.[3][4] For instance, some hydroxylated PCP analogs have shown altered affinity for the morphine receptor.[3]

Application II: Synthesis of an Intermediate for the Antipsychotic Agent Cariprazine

Cariprazine is a third-generation antipsychotic used in the treatment of schizophrenia and bipolar disorder.[5] A key structural component of cariprazine is a trans-4-substituted cyclohexane-1-amine moiety. The synthesis of this key intermediate can be achieved through a multi-step process that often involves reductive amination.

Mechanistic Rationale: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[6] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.[6][7] The use of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is crucial for the success of a one-pot reductive amination.[8]

Experimental Workflow: Synthesis of a Cariprazine Intermediate

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification I1 Combine this compound and amine in methanol I2 Add acetic acid (catalyst) I1->I2 I3 Stir at room temperature to form iminium ion I2->I3 R1 Add sodium cyanoborohydride (NaBH3CN) portion-wise I3->R1 R2 Stir until reaction is complete (TLC monitoring) R1->R2 W1 Quench with water R2->W1 W2 Adjust pH to basic with NaOH W1->W2 W3 Extract with dichloromethane W2->W3 W4 Dry organic layer and concentrate W3->W4 W5 Purify by crystallization or chromatography W4->W5

Caption: Workflow for the synthesis of a cariprazine intermediate via reductive amination.

Detailed Protocol: Reductive Amination of this compound

Materials:

  • This compound

  • Ammonia or a primary amine (e.g., benzylamine)

  • Methanol

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen amine (1.2 eq) in methanol.

    • Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

  • Reduction:

    • To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Continue to stir the reaction at room temperature overnight, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by adding water.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane to the residue and transfer to a separatory funnel.

    • Make the aqueous layer basic (pH > 10) by the addition of a NaOH solution.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield the desired N-substituted 1-cyclohexylpiperidin-4-amine.

Pharmacological Significance

Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor, and also exhibits partial agonism at serotonin 5-HT1A receptors.[9][10][11] Its two major metabolites also show similar pharmacological activity.[12] This unique receptor profile is believed to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder.[5][9]

Application III: Synthesis of Antimicrobial Agents via the Mannich Reaction

Piperidin-4-one derivatives have been shown to possess a range of biological activities, including antimicrobial properties.[13] The Mannich reaction is a powerful tool for the synthesis of these compounds, allowing for the introduction of an aminomethyl group at the α-position of the piperidinone.[14]

Mechanistic Rationale: The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, a piperidin-4-one), an aldehyde (often formaldehyde), and a primary or secondary amine.[14][15] The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and is attacked by the enol form of the active hydrogen compound.[14][15]

Experimental Workflow: Mannich Reaction for Antimicrobial Synthesis

G cluster_reaction Mannich Reaction cluster_workup Work-up and Purification M1 Combine piperidin-4-one derivative, aldehyde, and amine in ethanol M2 Add catalytic acid (e.g., HCl) M1->M2 M3 Reflux the reaction mixture M2->M3 W1 Cool the reaction mixture M3->W1 W2 Induce precipitation (e.g., by adding water or adjusting pH) W1->W2 W3 Filter the solid product W2->W3 W4 Wash the solid with a suitable solvent W3->W4 W5 Recrystallize to purify the final product W4->W5

Caption: Workflow for the synthesis of antimicrobial piperidin-4-one derivatives via the Mannich reaction.

Detailed Protocol: Synthesis of a 2,6-Diaryl-3-methyl-4-piperidone Derivative

Materials:

  • Ethyl methyl ketone

  • Benzaldehyde

  • Substituted aromatic aldehyde

  • Ammonium acetate

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine ethyl methyl ketone (0.1 mol), benzaldehyde (0.1 mol), a substituted aromatic aldehyde (0.1 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL).[16]

  • Reaction:

    • Heat the mixture to boiling and then allow it to stand at room temperature overnight.[16]

  • Work-up and Purification:

    • Add concentrated HCl (30 mL) to the reaction mixture to precipitate the hydrochloride salt of the product.[16]

    • Collect the precipitate by filtration and wash it with a mixture of ethanol and ether (1:5).[16]

    • To obtain the free base, suspend the hydrochloride salt in acetone and treat it with a strong ammonia solution.[16] Separate the aqueous layer to yield the free base product.

    • The product can be further purified by recrystallization from a suitable solvent.

Antimicrobial Activity

Many piperidin-4-one derivatives synthesized via the Mannich reaction have demonstrated significant in vitro antibacterial and antifungal activity.[3][13][16][17] The specific spectrum of activity is dependent on the substituents on the piperidine ring. For example, certain 2,6-disubstituted piperidin-4-one derivatives have shown potent antibacterial activity against Gram-positive bacteria and antifungal activity against various fungal strains.[17]

Quantitative Data Summary

Compound ClassSynthetic MethodKey ReagentsTypical YieldPharmacological Activity
PCP AnalogsGrignard ReactionThis compound, Phenylmagnesium bromide60-80%Analgesic, Neuromodulatory[1][3]
Cariprazine IntermediateReductive AminationThis compound, Amine, NaBH₃CN70-90%Antipsychotic (as precursor)[5][9]
Antimicrobial AgentsMannich ReactionPiperidin-4-one, Aldehyde, Amine50-75%Antibacterial, Antifungal[13][16]

Safety and Handling

This compound:

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Grignard Reagents:

  • Hazards: Highly flammable, pyrophoric (may ignite spontaneously in air), and react violently with water and other protic solvents.[2][18][19][20]

  • Precautions: Must be handled under an inert atmosphere (e.g., nitrogen or argon).[18] All glassware must be rigorously dried before use.[19] Use anhydrous solvents. Have a Class D fire extinguisher readily available.

Reductive Amination Reagents:

  • Sodium Cyanoborohydride (NaBH₃CN): Toxic. Can release hydrogen cyanide gas upon contact with strong acids.

  • Precautions: Handle with care in a fume hood. Avoid contact with acids. Quench reactions carefully.

Mannich Reaction Reagents:

  • Formaldehyde: A known carcinogen and irritant.

  • Amines: Many amines are corrosive and toxic.

  • Precautions: All manipulations should be performed in a fume hood. Wear appropriate PPE.

Conclusion

This compound is a valuable and versatile building block in the synthesis of a wide range of pharmacologically active compounds. Its utility is demonstrated through its successful application in key organic reactions such as the Grignard reaction, reductive amination, and the Mannich reaction. The protocols and mechanistic discussions provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this important synthetic intermediate in the pursuit of novel therapeutics.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • Developing SOPs for Hazardous Chemical Manipul
  • Grignard Reaction. (n.d.). American Chemical Society.
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Grignard reaction safety. (2024, June 7). YouTube.
  • Synthesis and Pharmacology of PCP Analogs. (n.d.).
  • Stout, C. S., Ye, W., Le, T., et al. (2016). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Journal of Psychopharmacology, 30(9), 926-936.
  • Itzhak, Y., Kalir, A., Weissman, B. A., & Cohen, S. (1981). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. Journal of medicinal chemistry, 24(5), 496–499.
  • D, A., & L, I. (2016).
  • Ahmadi, A., Khalili, M., Abbassi, S., Javadi, M., Mahmoudi, A., & Hajikhani, R. (2011). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Arzneimittel-Forschung, 61(2), 92–97.
  • Yatham, L. N., et al. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert opinion on drug discovery, 13(6), 545-557.
  • Kozinski, R. (2023, October 17).
  • D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. (2024, May 23). PubMed Central.
  • Mannich Reaction. (n.d.). Chemistry Steps.
  • The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. (n.d.). MDPI.
  • Cariprazine Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • What is the mechanism of Cariprazine hydrochloride? (2024, July 17).
  • 1-Cyclohexylpiperazine. (2011, December 15).
  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Deriv
  • New Amine and Aromatic Substituted Analogues of Phencyclidine: Synthesis and Determination of Acute and Chronic Pain Activities. (n.d.).
  • 1-CYCLOHEXYL-4-PIPERIDINONE. (2023, May 4). ChemicalBook.
  • Reductive Amin
  • Thurkauf, A., de Costa, B., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452-1458.
  • Reductive amin
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive.
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023, July 21). PubMed Central.
  • 1-Cyclohexylpiperazin CAS No 17766-28-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 1-Cyclohexylpiperazine SDS, 17766-28-8 Safety D
  • N-Benzyl-4-piperidone. (2025, May 1).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Mannich reaction. (n.d.). Wikipedia.
  • Mannich reaction with enolizable aldehydes. (2009, June 15). Sciencemadness Discussion Board.
  • Mannich Reaction. (n.d.). Alfa Chemistry.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC

Sources

Title: Crystallization of Piperidin-4-one and its Derivatives: From Theory to High-Quality Single Crystals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1][2] The ability to obtain high-purity, crystalline material is paramount for unequivocal structural characterization, downstream synthesis, and ensuring the desired solid-state properties of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of the principles and practical procedures for the successful crystallization of piperidin-4-one and its diverse derivatives. We move beyond simple recipes to explain the underlying physicochemical principles, enabling researchers to rationally design, execute, and troubleshoot crystallization experiments.

Part 1: Foundational Principles of Crystallization

Crystallization is a purification technique that leverages differences in solubility to transition a solute from a liquid or gaseous phase to a highly ordered solid state.[3][4][5] The entire process is a thermodynamic journey governed by the principle of supersaturation.

1.1 The Driving Force: Solubility and Supersaturation A solution becomes supersaturated when it contains more dissolved solute than it can theoretically hold at equilibrium.[5] This unstable state is the essential prerequisite for crystallization. As the system strives to return to equilibrium, the excess solute precipitates out of the solution to form crystals.[6] Supersaturation can be achieved through several methods, which form the basis of the main crystallization techniques:

  • Solvent Evaporation: Slowly removing the solvent from a solution increases the concentration of the solute, eventually pushing it past the saturation point.[3][10]

  • Anti-Solvent Addition: This involves adding a "poor" solvent (an anti-solvent) to a solution in which the compound is highly soluble. This changes the overall solvent composition, reduces the solute's solubility, and induces crystallization.[3][11]

1.2 The Two-Step Process: Nucleation and Crystal Growth Crystallization is not a monolithic event but a two-stage process:[3]

  • Nucleation: This is the initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This step can be the most challenging, and its rate determines the number of crystals that will form.

  • Crystal Growth: Once nuclei are formed, subsequent solute molecules deposit onto their surfaces, allowing the crystals to grow in size.

The goal for obtaining high-quality single crystals for X-ray diffraction is to encourage slow, controlled crystal growth while minimizing the number of nucleation events.[10] Rapid nucleation leads to a large number of small crystals, whereas slow, deliberate growth on a few nuclei results in larger, more well-defined crystals.[12]

1.3 The Critical Role of the Solvent The choice of solvent is the most critical experimental parameter.[12] An ideal solvent for crystallization should:

  • Dissolve the compound moderately or well when hot, but poorly when cold.

  • Be chemically inert, not reacting with the solute.

  • Have a relatively low boiling point for easy removal after crystallization.

  • Possess different polarity from the solute to ensure a significant solubility differential with temperature.

For piperidin-4-one derivatives, the choice is highly dependent on the substituents. The parent piperidine is miscible with water and soluble in most organic solvents.[13] However, derivatives can have vastly different properties. For instance, 1-benzyl-4-piperidone is highly soluble in organic solvents like ethanol and methanol but generally insoluble in water due to its hydrophobic benzyl group.[14] In contrast, piperidin-4-one hydrochloride, being a salt, is soluble in polar solvents like water, DMSO, and ethanol.[15][16]

Part 2: Pre-Crystallization: Strategy and Preparation

A successful crystallization begins with careful planning.

2.1 Know Your Compound Before starting, gather information about your specific piperidin-4-one derivative:

  • Polarity: Are there polar groups (e.g., hydroxyl, N-H) or is it dominated by nonpolar moieties (e.g., benzyl, long alkyl chains)? This will guide your initial solvent choice.

  • Form: Is it a free base or a salt (e.g., hydrochloride)? Salts often have drastically different solubility profiles than their free-base counterparts.[15][17]

  • Purity: Crystallization is a purification method, but starting with highly impure material can inhibit the process. Ensure the starting material is reasonably pure.

2.2 Solvent Selection Strategy The process of finding the right solvent is often empirical. A systematic approach involves testing the solubility of a small amount of your compound (a few milligrams) in various solvents (~0.5 mL).

SolventPolarity IndexBoiling Point (°C)Suitability & Comments
Non-Polar
Hexane / Heptane0.169 / 98Often used as anti-solvents or for highly nonpolar derivatives.
Toluene2.4111Good for derivatives with aromatic groups. Can be slow to evaporate.
Diethyl Ether2.835Very volatile. Often used for vapor diffusion or as an anti-solvent.[18]
Polar Aprotic
Dichloromethane (DCM)3.140Excellent solvent for many organics, but its volatility can lead to rapid, poor-quality crystal growth if not controlled.
Ethyl Acetate4.477A good all-around solvent, often used in mixtures with hexane or ethanol.[19]
Acetone5.156Dissolves a wide range of compounds; often too good of a solvent unless used in a cooling crystallization.
Polar Protic
Ethanol4.378A very common and effective solvent for many piperidin-4-one derivatives.[19] Good for slow cooling.
Methanol5.165Similar to ethanol but more polar and volatile. Frequently reported for crystallizing piperidin-4-one derivatives.[19]
Water10.2100Primarily for hydrochloride or other salt forms of piperidin-4-one.[15]

Procedure for Solvent Screening:

  • Place a small amount of your compound in a test tube.

  • Add a few drops of the solvent and observe solubility at room temperature.

  • If insoluble, gently heat the mixture. If it dissolves, it's a potential candidate for cooling crystallization.

  • If it dissolves at room temperature, it may be a candidate for the slow evaporation method or used as the "good" solvent in an anti-solvent system.

Part 3: Core Crystallization Protocols

Below are detailed, step-by-step protocols for the most common and effective crystallization techniques.

Protocol 1: Slow Evaporation

This is the simplest method, ideal for compounds that are highly soluble at room temperature and not sensitive to air.[10][20] The principle is to slowly increase the solute concentration by evaporating the solvent.[21]

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or DCM) to create a nearly saturated solution. Use a clean vial or small beaker.

  • Filtration: Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter, which can act as unwanted nucleation sites.[18]

  • Setup: Transfer the clear solution to a clean crystallization dish or vial.

  • Evaporation Control: Cover the vial with a cap, parafilm, or aluminum foil. Pierce a few small holes in the cover.[10][21] The number and size of the holes control the evaporation rate—fewer/smaller holes for volatile solvents, more/larger holes for less volatile ones.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations and leave it undisturbed for several days to weeks.

Workflow for Slow Evaporation

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve Compound in Suitable Solvent B Filter Solution to Remove Particulates A->B C Transfer to Clean Vial B->C D Cover Vial & Pierce Holes (Control Evaporation) C->D E Incubate Undisturbed D->E F Collect Crystals E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Protocol 2: Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[7] The controlled reduction in temperature gradually induces supersaturation.[8]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable solvent (e.g., ethanol, methanol) to your compound.

  • Heating: Gently heat the mixture (e.g., on a hot plate) while swirling until the compound completely dissolves.[5] If some solid remains, add a very small amount more solvent until a clear, saturated solution is obtained at the elevated temperature.

  • Slow Cooling (Phase 1): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed.[12] Insulating the flask (e.g., with paper towels) can promote slower cooling and better crystal growth.[12]

  • Slow Cooling (Phase 2): Once the flask has reached room temperature, transfer it to a refrigerator (~4 °C) and then to a freezer (-20 °C) to maximize the yield of crystals.

  • Harvesting: Quickly collect the crystals by filtration before the solution has a chance to warm up and redissolve the product.

Workflow for Slow Cooling

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve Compound in Minimal Hot Solvent B Ensure Complete Dissolution (Saturated) A->B C Cool Slowly to Room Temperature B->C D Induce Further Crystallization in Refrigerator/Freezer C->D E Filter and Collect Crystals D->E G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve Compound in 'Good' Solvent (Inner Vial) C Place Inner Vial in Chamber A->C B Add Volatile Anti-solvent to Outer Chamber B->C D Seal Chamber & Allow Vapor Diffusion C->D E Incubate Undisturbed D->E F Collect Crystals E->F

Caption: Workflow for the Vapor Diffusion crystallization method.

Part 4: Troubleshooting and Advanced Considerations

  • Problem: The compound "oils out" or forms an amorphous precipitate.

    • Cause: The solution is too concentrated, or the cooling/evaporation is too rapid. The solute is crashing out of solution before it has time to organize into a crystal lattice.

    • Solution: Use a more dilute solution. Slow down the crystallization process (e.g., insulate the flask for slower cooling, use fewer holes for evaporation). Try a different solvent system.

  • Problem: No crystals form, even after a long time.

    • Cause: The solution is not sufficiently supersaturated, or the energy barrier for nucleation is too high.

    • Solution: Induce nucleation by scratching the inside of the glass vial at the air-liquid interface with a glass rod. [12]Alternatively, add a "seed crystal" from a previous successful crystallization to provide a template for growth. [22]If these fail, allow more solvent to evaporate or cool the solution to a lower temperature.

  • Consideration: Polymorphism

    • Piperidin-4-one derivatives intended for pharmaceutical use must be screened for polymorphism—the ability of a compound to exist in multiple crystalline forms. [3]Different polymorphs can have different solubilities, stabilities, and bioavailabilities. The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is obtained. [7]Characterization by techniques like X-ray diffraction is essential to identify the resulting form. [3]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • University of Washington. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • University of Florida. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • METTLER TOLEDO. (2024, October 21). What is Cooling Crystallization?. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Pai, N., Foro, S., & Gowda, B. T. (2018). Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1840. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]

  • Scribd. (n.d.). Crystallography of Piperidin-4-one. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Articles List - Keywords = Piperidin-4-ones. Retrieved from [Link]

  • YouTube. (2021, September 18). M.Sc Chemistry project for crystal growth studies of Piperidine-4-one. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Synthetika. (n.d.). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of substituted piperidin-4-ones ligands. Retrieved from [Link]

  • Dimmock, J. R., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

Sources

The Piperidin-4-one Nucleus: A Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidin-4-one scaffold is a privileged heterocyclic motif that serves as a versatile and indispensable intermediate in the synthesis of a vast array of pharmaceutical agents. Its inherent structural features, including a reactive ketone and a modifiable secondary amine, provide a synthetic handle for extensive molecular elaboration. This guide provides an in-depth exploration of the strategic importance of piperidin-4-one and its derivatives in drug discovery and development. We will delve into key synthetic transformations, provide detailed experimental protocols for its utilization, and discuss its role in the construction of complex drug molecules targeting a wide range of therapeutic areas, including oncology, virology, and neurology.

Introduction: The Strategic Value of the Piperidin-4-one Core

The piperidine ring is a ubiquitous structural element found in numerous natural products and synthetic drugs.[1] The introduction of a carbonyl group at the 4-position, creating piperidin-4-one, significantly enhances its synthetic utility, transforming it into a powerful building block for medicinal chemists.[2][3] The ketone functionality allows for a variety of nucleophilic additions and condensation reactions, while the secondary amine can be readily protected, alkylated, or acylated to introduce diverse substituents.[4] This dual reactivity allows for the controlled and systematic construction of complex molecular architectures with tailored pharmacological profiles.

The strategic importance of piperidin-4-one is further amplified through the use of N-protected derivatives, such as N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) and N-Cbz-4-piperidone (benzyl 4-oxopiperidine-1-carboxylate).[5] The temporary masking of the piperidine nitrogen with protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is a crucial tactic that enables chemists to selectively perform reactions at the ketone functionality without interference from the amine. This strategic protection is fundamental to achieving high yields and purity in multi-step syntheses.[5]

The piperidin-4-one core is a key component in drugs with a wide range of biological activities, including anticancer, antiviral, antimicrobial, and analgesic properties.[2][5][6][7] Its ability to be readily functionalized allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Foundational Synthetic Methodologies

The synthesis of the piperidin-4-one nucleus itself is a well-established process, with the Mannich reaction being a classical and efficient method.[2][3][7] This one-pot multicomponent reaction involves the condensation of a ketone, an aldehyde (often formaldehyde), and an amine (like ammonia or a primary amine), providing a straightforward entry to substituted piperidin-4-ones.[3]

G cluster_0 Mannich Reaction for Piperidin-4-one Synthesis ketone Ketone (e.g., Acetone) intermediate Mannich Base (Intermediate) ketone->intermediate aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->intermediate amine Amine (e.g., Ammonia) amine->intermediate piperidone Piperidin-4-one Derivative intermediate->piperidone Intramolecular Cyclization

Caption: Generalized workflow of the Mannich reaction for the synthesis of piperidin-4-one derivatives.

More contemporary and environmentally friendly approaches are also being explored, including the use of deep eutectic solvents to improve reaction efficiency and sustainability.[8][9]

Key Synthetic Transformations and Protocols

The true power of piperidin-4-one as a pharmaceutical intermediate lies in the diverse array of chemical transformations it can undergo. The following sections detail some of the most critical reactions and provide exemplary protocols.

N-Protection: A Prerequisite for Selective Functionalization

As previously mentioned, protecting the piperidine nitrogen is often the first and most critical step in a synthetic sequence. The Boc group is widely favored due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.

Protocol 1: Synthesis of N-Boc-4-piperidone

This protocol outlines a standard procedure for the protection of 4-piperidone with a Boc group.

Materials:

  • 4-Piperidone hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium bicarbonate (2.5 eq) portion-wise.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Causality: The use of a biphasic system (DCM/water) with a base (NaHCO₃) is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the reaction between the water-insoluble (Boc)₂O and the piperidone.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds and is extensively used with piperidin-4-one to introduce a wide variety of amine-containing side chains.[10][11][12] This reaction involves the initial formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, which is then reduced in situ to the corresponding amine.

G cluster_1 Reductive Amination of N-Boc-4-piperidone piperidone N-Boc-4-piperidone intermediate Iminium Ion (Intermediate) piperidone->intermediate amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) product N-Substituted 4-aminopiperidine Derivative reductant->product intermediate->product Reduction

Caption: The reductive amination pathway for the functionalization of N-Boc-4-piperidone.

Protocol 2: Reductive Amination of N-Boc-4-piperidone

This protocol describes a typical reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[13]

Materials:

  • N-Boc-4-piperidone

  • Primary or secondary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in DCM in a round-bottom flask.

  • If the amine is a weak nucleophile, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness: The use of STAB is self-validating in that it is selective for the reduction of the iminium ion intermediate in the presence of the starting ketone, minimizing side reactions.

Catalytic Hydrogenation: Accessing Piperidin-4-ol Derivatives

The reduction of the ketone in piperidin-4-one to a hydroxyl group opens up another avenue for derivatization. Catalytic hydrogenation is an efficient and atom-economical method for this transformation, yielding piperidin-4-ol, a valuable intermediate in its own right.[14]

Table 1: Comparison of Catalysts for the Hydrogenation of 2,2,6,6-Tetramethylpiperidin-4-one [14]

CatalystTemperature (°C)Pressure (bar H₂)Typical Yield (%)Notes
Ruthenium (Ru)125-13520-100>95High activity and selectivity.
Copper-Chromium (Cu-Cr)120-HighOften used in fixed-bed reactors for continuous processes.
Raney Nickel (Ni)--HighCost-effective, but may require careful handling.

Protocol 3: Catalytic Hydrogenation using a Ruthenium Catalyst [14]

Materials:

  • 2,2,6,6-Tetramethylpiperidin-4-one (TAA)

  • Ruthenium on carbon catalyst (e.g., 5% Ru/C)

  • Solvent (e.g., isopropanol)

  • Autoclave (high-pressure reactor)

  • Hydrogen gas source

Procedure:

  • Charge the autoclave with TAA and the Ru/C catalyst (catalyst loading typically 1-5% by weight of TAA).

  • Add a suitable solvent if the reaction is to be run in solution.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the mixture to the target temperature (e.g., 130°C) with vigorous stirring.

  • Maintain the temperature and pressure until hydrogen uptake ceases, indicating reaction completion.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,2,6,6-tetramethylpiperidin-4-ol.

  • Recrystallize the product from a suitable solvent for purification.

Expertise & Experience: The choice of catalyst and reaction conditions can significantly impact the stereochemical outcome of the reduction, providing access to either cis or trans isomers of substituted piperidin-4-ols.

The Pictet-Spengler Reaction: Constructing Fused Heterocyclic Systems

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related fused heterocyclic system.[15][16] When piperidin-4-one is used as the carbonyl component, this reaction provides access to complex polycyclic structures.[17]

G cluster_2 Pictet-Spengler Reaction with Piperidin-4-one piperidone Piperidin-4-one intermediate Iminium Ion Intermediate piperidone->intermediate amine β-Arylethylamine amine->intermediate acid Acid Catalyst (e.g., TFA) acid->intermediate product Fused Polycyclic Piperidine Derivative intermediate->product Electrophilic Aromatic Substitution

Caption: The Pictet-Spengler reaction enables the synthesis of complex fused ring systems from piperidin-4-one.

The Ugi Reaction: Multicomponent Assembly of Complex Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a highly efficient multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[18][19] It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. The use of piperidin-4-one in the Ugi reaction provides a direct route to highly functionalized piperidine derivatives with significant potential in drug discovery.[20][21][22]

Applications in the Synthesis of Marketed and Investigational Drugs

The versatility of piperidin-4-one as a synthetic intermediate is underscored by its application in the synthesis of a wide range of therapeutic agents.

  • Anticancer Agents: Piperidin-4-one derivatives have been extensively investigated for their anticancer properties.[6][23][24][25] They serve as scaffolds for the development of inhibitors of various cancer-related targets, including kinases and topoisomerases.[6] For instance, curcuminoid mimics based on the 4-piperidone scaffold have shown potent anti-inflammatory and anti-proliferation potential in human cancer cell lines.[24]

  • Antiviral Agents: The piperidin-4-one nucleus is a key structural component in several antiviral compounds, including agents targeting HIV and influenza viruses.[26][27][28] The ability to readily introduce diverse substituents on the piperidine ring allows for the optimization of interactions with viral proteins.

  • Opioid Analgesics: Piperidin-4-one is a crucial precursor in the synthesis of potent opioid analgesics, including fentanyl and its analogues.[4][29][30][31] The synthesis often involves the reductive amination of an N-protected 4-piperidone followed by further functionalization.[13]

Conclusion

Piperidin-4-one has firmly established itself as a cornerstone intermediate in pharmaceutical synthesis. Its unique combination of a reactive ketone and a modifiable amine within a stable heterocyclic ring system provides an unparalleled platform for the construction of diverse and complex molecular architectures. The synthetic methodologies discussed herein, from fundamental protection and functionalization to powerful multicomponent reactions, highlight the immense strategic value of this scaffold. As drug discovery continues to demand novel chemical matter with precisely tuned properties, the role of piperidin-4-one and its derivatives is poised to expand even further, solidifying its status as a truly privileged pharmacophore.

References

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]

  • 4-Piperidone. Wikipedia. [Link]

  • 1-Cbz-Piperidin-4-one: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Piperidone. Grokipedia. [Link]

  • Piperidin-4-one: The Potential Pharmacophore. Ingenta Connect. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. National Institutes of Health. [Link]

  • Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. [Link]

  • Piperidin-4-one: the potential pharmacophore. Semantic Scholar. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Institutes of Health. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • N-Boc-4-Piperidone. Drug Enforcement Administration. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. PubMed. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]

  • Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. ResearchGate. [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Institutes of Health. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Anticancer Evaluation of Bis Furfurylidene-4-piperidone Analog of 5-Fluorouracil. ResearchGate. [Link]

  • Further Components Carboxylic Acid and Amine (Ugi Reaction). ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Cyclohexylpiperidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Cyclohexylpiperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. This compound is a key building block in the synthesis of a wide array of more complex molecules and pharmacologically active compounds, owing to its piperidin-4-one scaffold.[1] The cyclohexyl group enhances lipophilicity, while the ketone provides a reactive handle for numerous chemical transformations.[1]

This guide moves beyond simple procedural outlines to provide in-depth troubleshooting advice, rooted in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common experimental challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the synthesis and use of this compound.

Q1: What is the most reliable method for synthesizing this compound? A1: The most prevalent and efficient method is a one-pot reductive amination between cyclohexanone and 4-piperidone hydrochloride. This reaction is typically mediated by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is advantageous because it selectively reduces the iminium ion intermediate formed in situ without significantly reducing the starting cyclohexanone.

Q2: My N-alkylation of 4-piperidone with a cyclohexyl halide is failing or giving low yields. What are the common causes? A2: N-alkylation of 4-piperidone can be challenging. Common failure points include:

  • Poor Leaving Group: Cyclohexyl chloride is often unreactive. Cyclohexyl bromide or iodide are more effective. Catalytic amounts of sodium or potassium iodide can be added to facilitate a halogen exchange with a less reactive chloride starting material.[2][3]

  • Inappropriate Solvent: The reaction often requires a polar aprotic solvent like DMF, DMSO, or acetonitrile to dissolve the reagents and facilitate the SN2 reaction.[2][4]

  • Insufficient or Incorrect Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is needed to neutralize the HBr formed during the reaction. Ensure the base is dry and used in sufficient excess.[2][5]

  • Solubility Issues: Both 4-piperidone salts and inorganic bases like K₂CO₃ can have poor solubility. Running the reaction at elevated temperatures (80-100 °C) can often resolve this.[2]

Q3: I am performing a reaction on the ketone of this compound and see multiple spots on my TLC. What are the likely side products? A3: The primary side reactions typically involve the ketone or the tertiary amine.

  • Reduction of the Ketone: If using a strong reducing agent (e.g., LiAlH₄) intended for another functional group, you may inadvertently reduce the ketone to the corresponding alcohol, 1-cyclohexylpiperidin-4-ol.

  • Enamine Formation: Under acidic conditions or with certain nucleophiles, the ketone can form a stable enamine, which may appear as a separate spot on TLC.[6]

  • Over-alkylation/Byproducts from Starting Materials: If your starting this compound is impure, those impurities will carry through or react to form additional byproducts.

Q4: What is the recommended method for purifying this compound and its derivatives? A4: Purification is typically achieved via flash column chromatography on silica gel.[6] A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is usually effective. For basic amine derivatives, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent streaking on the column. In some cases, vacuum distillation can be used for purification if the compound is thermally stable.[7]

Detailed Troubleshooting Guides

Guide 1: Synthesis via Reductive Amination

Reductive amination is a cornerstone method for C-N bond formation. The synthesis of this compound from cyclohexanone and 4-piperidone is a classic example. The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent then reduces this ion to the target tertiary amine.

Troubleshooting Workflow: Reductive Amination

Caption: Troubleshooting logic for reductive amination reactions.

Common Problems & Solutions in Reductive Amination
Symptom Probable Cause Recommended Solution & Explanation
Low or No Conversion 1. Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion may not be favorable.Add a catalytic amount of acetic acid. Acid catalyzes the dehydration of the hemiaminal intermediate, pushing the equilibrium towards the crucial iminium ion, which is the species that gets reduced. Be cautious, as too much acid can protonate the starting amine, rendering it non-nucleophilic.
2. Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) and similar hydride reagents can decompose upon exposure to moisture.Use freshly opened or properly stored STAB. If in doubt, test the reagent on a simpler, known reaction. Consider switching to sodium cyanoborohydride (NaBH₃CN), which is more stable in mildly acidic conditions, though more toxic.
Starting Ketone is Reduced Non-selective Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) was used, which reduces the starting ketone faster than or concurrent with iminium ion formation.Switch to a milder, more selective reducing agent. STAB is the reagent of choice for one-pot reductive aminations precisely because it is less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion.[6]
Reaction Stalls 1. Poor Solubility: Reagents, particularly the amine salt, may not be fully dissolved in the chosen solvent.Change or co-solubilize the solvent system. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard.[6] If solubility is an issue, THF or DMF can be explored. Gentle heating (35-40 °C) can also improve reaction rates.
2. Reagent Stoichiometry: The reaction may be limited by one of the reagents.Use a slight excess (1.1-1.2 equivalents) of the amine or ketone. This can help drive the reaction to completion. Also, ensure at least a stoichiometric amount of the reducing agent is used (typically 1.2-1.5 equivalents).
Guide 2: Reactions at the Ketone Moiety

The ketone at the 4-position is a versatile functional group for building molecular complexity. A common subsequent reaction is a second reductive amination to install an amine, yielding compounds like 1-Cyclohexylpiperidin-4-amine.[8]

Synthetic Workflow: Derivatization of this compound

G A This compound B Reductive Amination (e.g., NH3, H2/Pd or STAB) A->B D Wittig Reaction (e.g., Ph3P=CH2) A->D F Grignard Reaction (e.g., MeMgBr) A->F C 1-Cyclohexylpiperidin-4-amine B->C E 4-Methylene-1-cyclohexylpiperidine D->E G 1-Cyclohexyl-4-methylpiperidin-4-ol F->G

Sources

Technical Support Center: Synthesis of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexylpiperidin-4-one. As a key intermediate in the development of various pharmacologically active compounds, optimizing its synthesis is crucial for efficient and cost-effective research and development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust and widely employed methods: direct N-alkylation of 4-piperidone with a cyclohexyl electrophile and reductive amination of 4-piperidone with cyclohexanone. The choice between these pathways often depends on the availability of starting materials, desired purity, scalability, and the specific equipment at hand.

Below is a comparative overview of these two primary synthetic routes:

FeatureN-AlkylationReductive Amination
Starting Materials 4-Piperidone, Cyclohexyl halide (e.g., bromide, iodide)4-Piperidone, Cyclohexanone
Key Reagents Base (e.g., K₂CO₃, Na₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH)
General Yields Moderate to high, typically 70-90%Good to excellent, often >90%[1]
Key Advantages Straightforward, uses readily available reagents.High selectivity, mild reaction conditions, excellent yields.
Potential Challenges Potential for over-alkylation (less common for secondary amines), requires careful control of stoichiometry.[2]Requires a selective reducing agent to avoid ketone reduction, potential for imine/enamine side products.[1]

Troubleshooting and FAQs: N-Alkylation Route

The direct N-alkylation of 4-piperidone with a cyclohexyl halide is a classical S_N2 reaction. Success hinges on the effective nucleophilic attack of the piperidine nitrogen on the electrophilic cyclohexyl carbon.

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 4-Piperidone 4-Piperidone Mixing Combine Reactants 4-Piperidone->Mixing Cyclohexyl_Halide Cyclohexyl_Halide Cyclohexyl_Halide->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Filtration Filter Insoluble Salts Monitoring->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product This compound Purification->Product

A generalized workflow for the N-alkylation of 4-piperidone.

Frequently Asked Questions (N-Alkylation)

Q1: My N-alkylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently strong base: A weak base may not effectively neutralize the acid formed during the reaction, leading to the accumulation of the piperidinium salt, which is a poor nucleophile.[3]

    • Solution: Switch to a stronger base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). In some cases, a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be beneficial.

  • Poor solvent choice: The solvent must be able to dissolve the reactants and facilitate the S_N2 reaction.

    • Solution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective.[3] DMF can be particularly good at solvating the reactants.

  • Low reaction temperature: Like most S_N2 reactions, the rate is temperature-dependent.

    • Solution: Consider increasing the reaction temperature, for example, to 70-80 °C, while monitoring for potential side product formation.[3]

  • Reactivity of the alkylating agent: Cyclohexyl bromide is a common choice, but its reactivity can be enhanced.

    • Solution: Adding a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction, converting the cyclohexyl bromide to the more reactive cyclohexyl iodide, which can accelerate the reaction.[4]

Q2: I am observing significant amounts of unreacted 4-piperidone starting material. How can I drive the reaction to completion?

A2: This is a common issue and can often be addressed by:

  • Adjusting Stoichiometry: While a 1:1 stoichiometry is ideal in theory, using a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) can help consume all the 4-piperidone. However, this must be balanced with the risk of having to remove excess alkylating agent during purification.

  • Slow Addition of the Alkylating Agent: Adding the cyclohexyl halide slowly over a period of time can maintain a low concentration of the electrophile, which can sometimes improve yields, especially if there are concerns about side reactions.[3]

Q3: What are the best practices for purifying this compound synthesized via N-alkylation?

A3: Purification typically involves a multi-step process:

  • Initial Work-up: After the reaction is complete, the inorganic salts (e.g., KBr, KI) are removed by filtration. The filtrate is then typically concentrated.

  • Extraction: The residue is dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate and washed with water or a saturated sodium bicarbonate solution to remove any remaining salts and acid.

  • Column Chromatography: This is a highly effective method for obtaining a pure product. A common solvent system is a gradient of ethyl acetate in hexanes. Given the basic nature of the product, it is sometimes beneficial to add a small amount of triethylamine (1-2%) to the eluent to prevent the compound from tailing on the silica gel column.[5]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. Common solvents for recrystallizing piperidone derivatives include ethanol, methanol, or mixtures of hexanes and ethyl acetate.[6][7]

Troubleshooting and FAQs: Reductive Amination Route

Reductive amination is a powerful, one-pot method that proceeds via the formation of an imine or enamine intermediate from 4-piperidone and cyclohexanone, which is then reduced in situ to the desired secondary amine. The success of this reaction is highly dependent on the choice of the reducing agent.

Diagram 2: Reductive Amination Mechanism

Reductive_Amination_Mechanism 4-Piperidone 4-Piperidone Imine_Formation Imine/Enamine Formation 4-Piperidone->Imine_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product This compound Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

A simplified mechanism for the reductive amination of 4-piperidone with cyclohexanone.

Frequently Asked Questions (Reductive Amination)

Q1: My reductive amination is giving a low yield. What are the most common reasons for this?

A1: Low yields in reductive amination can often be traced back to the following:

  • Non-selective reducing agent: Using a strong reducing agent like sodium borohydride (NaBH₄) without careful control can lead to the reduction of the starting cyclohexanone to cyclohexanol, consuming the reagent and reducing the yield of the desired product.[8]

    • Solution: The use of a milder, more selective reducing agent is highly recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it selectively reduces the iminium ion intermediate in the presence of the ketone.[1] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.

  • Incomplete imine formation: The equilibrium for imine formation may not be favorable.

    • Solution: The addition of a catalytic amount of acetic acid can help to catalyze imine formation.[1] For very hindered ketones, the use of a dehydrating agent like molecular sieves can also drive the equilibrium towards the imine.[9]

  • Purity of reagents: The purity of the starting materials, especially the cyclohexanone, is crucial.

    • Solution: Ensure that the cyclohexanone is free of acidic impurities and has not undergone self-condensation. Distillation of the cyclohexanone before use may be necessary.

Q2: I am observing a significant amount of a side product with a similar polarity to my desired product. What could it be and how can I avoid it?

A2: A common side product in this reaction is the enamine formed from the condensation of 4-piperidone and cyclohexanone. While the enamine is an intermediate that can be reduced to the final product, its stability can sometimes lead to incomplete reduction.

  • Solution:

    • Ensure sufficient reducing agent: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH(OAc)₃) to ensure complete conversion of the imine/enamine intermediate.

    • Monitor the reaction: Use TLC or LC-MS to monitor the disappearance of the starting materials and the formation of the product. If the reaction stalls, a small additional portion of the reducing agent might be necessary.

    • pH control: Maintaining a slightly acidic pH (around 5-6) can facilitate both imine formation and its subsequent reduction.

Q3: What is the recommended experimental procedure for the reductive amination of 4-piperidone with cyclohexanone using NaBH(OAc)₃?

A3: A general and reliable protocol is as follows:

  • To a stirred solution of 4-piperidone (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for about 1 hour to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as described for the N-alkylation route.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Piperidone with Cyclohexyl Bromide

  • Reactants and Reagents:

    • 4-Piperidone hydrochloride (1.0 eq)

    • Cyclohexyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Potassium iodide (KI) (0.1 eq)

    • Anhydrous acetonitrile (ACN)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride, potassium carbonate, and potassium iodide.

    • Add anhydrous acetonitrile to the flask.

    • Add cyclohexyl bromide to the stirred suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).

Protocol 2: Reductive Amination of 4-Piperidone with Cyclohexanone

  • Reactants and Reagents:

    • 4-Piperidone hydrochloride (1.0 eq)

    • Triethylamine (Et₃N) (1.1 eq)

    • Cyclohexanone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask with a magnetic stirrer, add 4-piperidone hydrochloride and 1,2-dichloroethane.

    • Add triethylamine to neutralize the hydrochloride salt and stir for 15 minutes.

    • Add cyclohexanone and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in portions over 15 minutes.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • BenchChem. (2025). yield comparison of reductive amination with different protected 4-piperidones.
  • Organic Chemistry Portal. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025).
  • Organic Reactions. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.).
  • Klimochkin, Y. N., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Advances, 5(118), 97825-97829.
  • Myers, A. G. (n.d.). Synthesis of Complex Molecules, Chem 115. Harvard University.
  • Sciencemadness Discussion Board. (2013).
  • University of Rochester Department of Chemistry. (n.d.).
  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 23-28.
  • ResearchGate. (2025).
  • ResearchGate. (2017).
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. Organic & Biomolecular Chemistry, 19(37), 8045-8057.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • University of Rochester Department of Chemistry. (n.d.).
  • Arumugam, N., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1250, 131791.
  • Sciencemadness Discussion Board. (2012).
  • Chemistry LibreTexts. (2023).
  • Professor Dave Explains. (2020, January 10).
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • ResearchGate. (n.d.).
  • De, A. (2016). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 9(6), 285-293.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Ghorbani-Choghamarani, A., & Azadi, G. (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 6(70), 65787-65796.
  • Reddit. (2021).
  • Chemistry Videos by Seppo Karr. (2013, October 22).
  • Magritek. (n.d.).
  • SpectraBase. (n.d.). 1-Cyclohexyl-4-(4-fluorophenyl)piperazine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine form - Optional[MS (GC)] - Spectrum.
  • King's College London. (n.d.).
  • Iacob, A. D., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2369–2376.
  • Defense Technical Information Center. (1998).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • Dindulkar, S. D., et al. (2016). Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells. Journal of Chemical Sciences, 128(5), 861-871.
  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
  • ResearchGate. (n.d.). One-pot, simple, and facile synthesis of 4-(3-benzylbenzo[ d ]thiazol-2(3 H )-ylidene)-cyclohexa-2,5-dien-1-one derivatives via a novel three-component reaction.
  • Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you identify, understand, and mitigate the formation of reaction byproducts, ensuring the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and scalable method for synthesizing this compound, and what is the core mechanism?

The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of 4-piperidone with cyclohexanone. This one-pot reaction is favored for its efficiency and use of readily available starting materials.

The reaction proceeds through a two-step sequence within a single pot:

  • Imine/Enamine Formation: 4-Piperidone (a secondary amine) reacts with cyclohexanone (a ketone) to form an unstable carbinolamine intermediate. This intermediate rapidly dehydrates to form a charged iminium ion, which exists in equilibrium with its corresponding enamine. This step is typically catalyzed by a weak acid.

  • Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the iminium ion/enamine intermediate to the final tertiary amine product, this compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and high selectivity for iminium ions over ketones.[1]

FAQ 2: My GC-MS analysis shows several unexpected peaks besides my main product. What are the most likely byproducts?

Observing unexpected peaks is a common issue. Based on the reductive amination mechanism, several byproducts can form. Below is a troubleshooting table summarizing the most probable impurities, their mass-to-charge ratios (m/z), and likely causes.

Peak Identity (Byproduct) Common MS (EI) Fragments (m/z) Molecular Weight Potential Cause & Explanation
Cyclohexanol 100 (M+), 82, 57 (base peak) , 44100.16 g/mol Over-reduction of Starting Material: The reducing agent, especially if a stronger one like NaBH₄ is used or if conditions are not optimized, can directly reduce the cyclohexanone starting material.[2][3][4][5]
4-Hydroxypiperidine 101 (M+), 100, 84, 70, 57, 44 (base peak) 101.15 g/mol Over-reduction of Starting Material: Similar to cyclohexanone, the 4-piperidone starting material can be reduced by the hydride agent to form the corresponding secondary alcohol.[6]
Unreacted 4-Piperidone 99 (M+), 84, 70, 56, 4299.13 g/mol Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry of reactants, or inefficient iminium ion formation can lead to unconsumed starting material.
Unreacted Cyclohexanone 98 (M+), 83, 69, 55, 4298.14 g/mol Incomplete Reaction: Similar to unreacted 4-piperidone, this indicates the reaction has not gone to completion.
1,4-Dicyclohexylpiperidine 249 (M+), 166, 83249.46 g/mol Over-reduction of Product: The ketone moiety of the desired product, this compound, can be further reduced to the corresponding alcohol (1-Cyclohexyl-4-hydroxypiperidine), which may undergo subsequent dehydration and reduction under certain conditions.
FAQ 3: How can I adjust my experimental protocol to minimize the formation of these byproducts?

Minimizing byproduct formation hinges on carefully controlling the reaction conditions to favor the desired reductive amination pathway. Here is a detailed protocol with embedded explanations of key choices.

Recommended Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is designed to minimize the reduction of starting carbonyls and prevent other side reactions.

Reagents:

  • 4-Piperidone (or its hydrochloride salt)

  • Cyclohexanone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-piperidone (1.0 eq). Dissolve it in an anhydrous solvent like DCE or DCM (approx. 0.1-0.5 M concentration).

    • Causality: Using an anhydrous aprotic solvent is crucial. Protic solvents like methanol can react with the reducing agent and also slow down the necessary dehydration step for iminium ion formation.[1]

  • Addition of Carbonyl: Add cyclohexanone (1.0 - 1.1 eq). If using 4-piperidone hydrochloride, add a non-nucleophilic base like triethylamine (TEA) (1.0 eq) to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes.

    • Causality: A slight excess of the ketone can help drive the iminium formation equilibrium. The pre-stirring period allows for the initial formation of the iminium/enamine intermediate before the reducing agent is introduced.

  • Introduction of Reducing Agent: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 15-20 minutes.

    • Causality: NaBH(OAc)₃ is the reagent of choice because it is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated iminium ion over the ketone starting materials.[1] Adding it in portions helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-piperidone is consumed (typically 3-24 hours).

  • Workup: Once complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

    • Causality: The bicarbonate solution neutralizes the acetic acid formed from the reducing agent and any acid catalyst used, and it quenches any remaining hydride.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

FAQ 4: My reaction is sluggish and incomplete. What parameters should I investigate?

A sluggish reaction is typically due to inefficient formation of the iminium ion intermediate. Consider the following troubleshooting steps:

  • Acid Catalysis: The addition of a catalytic amount of acetic acid (0.1-0.2 eq) can accelerate the dehydration of the carbinolamine to the iminium ion, which is the species that is reduced.[1]

  • Reagent Quality: Ensure your 4-piperidone is the free base and not the hydrate or hydrochloride salt, unless you are compensating with a base. Ensure the solvent is anhydrous, as water can inhibit iminium ion formation.

  • Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the rate of iminium formation. However, be cautious, as this may also increase the rate of side reactions.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

Diagram 1: Synthetic Pathway for this compound

Synthesis Piperidone 4-Piperidone Intermediate Iminium Ion Intermediate Piperidone->Intermediate + H⁺, - H₂O Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Product This compound Intermediate->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reductive amination of 4-piperidone and cyclohexanone.

Diagram 2: Byproduct Formation Pathways

Byproducts cluster_reactants Reactants cluster_products Products & Byproducts Cyclohexanone Cyclohexanone MainProduct This compound Cyclohexanone->MainProduct Desired Reaction Byproduct1 Cyclohexanol Cyclohexanone->Byproduct1 Side Reaction (Over-reduction) Piperidone 4-Piperidone Piperidone->MainProduct Desired Reaction Byproduct2 4-Hydroxypiperidine Piperidone->Byproduct2 Side Reaction (Over-reduction) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Byproduct1 ReducingAgent->Byproduct2

Caption: Competing reactions leading to byproduct formation.

Diagram 3: Troubleshooting Workflow for Impurities

Troubleshooting start Impurity Detected in GC-MS check_mw Compare m/z with Table 1 start->check_mw mw_100 Match: Cyclohexanol (m/z 100, 57) check_mw->mw_100 m/z ≈ 100 mw_101 Match: 4-Hydroxypiperidine (m/z 101, 44) check_mw->mw_101 m/z ≈ 101 unreacted Match: Starting Materials (m/z 98 or 99) check_mw->unreacted m/z ≈ 98/99 unknown Unknown Impurity check_mw->unknown No Match action1 Action: - Use milder reducing agent (NaBH(OAc)₃) - Control stoichiometry mw_100->action1 mw_101->action1 action2 Action: - Increase reaction time - Check reagent quality - Add acid catalyst unreacted->action2 action3 Action: - Perform structural elucidation (NMR) - Consider other side reactions unknown->action3

Caption: Decision tree for identifying and addressing impurities.

References

  • NIST. 4-Hydroxypiperidine - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • MassBank. CYCLOHEXANOL; EI-B; MS. Available from: [Link]

  • Yeast Metabolome Database. cyclohexanol (YMDB01398). Available from: [Link]

  • NIST. Cyclohexanol - Gas phase ion energetics data. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • NIST. Cyclohexanol - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • NIST. 4-Hydroxypiperidine - Notes. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • PubMed. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Available from: [Link]

  • PrepChem. Synthesis of 1-Cyclohexyl-4-(4-nitrophthalimido)piperidine. Available from: [Link]

  • PrepChem. Synthesis of 1-Cyclohexyl-4-[(4-hydroxy-4-phenyl-1-piperidinyl)methyl]-3,3-diphenyl-2-pyrrolidinone. Available from: [Link]

  • ChemSynthesis. 1-(1-phenylcyclohexyl)-4-piperidinol. Available from: [Link]

  • NIST. 4-Hydroxypiperidine - Phase change data. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • NIST. 4-Hydroxypiperidine - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available from: [Link]

Sources

Technical Support Center: Purification of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Cyclohexylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate. This document will delve into the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective purification techniques for this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

Impurities largely depend on the synthetic route employed. For instance, in a Dieckmann condensation approach, common impurities may include unreacted starting materials, side-products from intermolecular condensation, and residual base or acid from the workup.[1][2] If synthesized via a Mannich-type reaction, byproducts could include other amino-ketone derivatives.[3][4]

Q3: How can I assess the purity of this compound?

Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on purity and can help identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information and can be used for quantitative analysis with an internal standard.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantitative purity assessment. For piperidine derivatives, reverse-phase columns are often effective.[5]

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the primary purification techniques.

Recrystallization

Recrystallization is an effective method for purifying solid this compound, particularly for removing small amounts of impurities. The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.[6]

Caption: General workflow for the recrystallization of this compound.

  • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on the purification of similar piperidin-4-one derivatives, suitable solvent systems include:

    • Single Solvents: Ethanol, Methanol, Isopropanol.[3]

    • Mixed Solvents: Hexane/Ethyl Acetate, Ethanol/Water, Benzene/Petroleum Ether.[3][7]

    • Conduct small-scale solubility tests to identify the optimal solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring and add more hot solvent portion-wise until the solid completely dissolves. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Issue Potential Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. This is a common issue with amines.[7]Use a lower boiling point solvent. Add slightly more hot solvent to reduce saturation. Ensure slow cooling. Use a seed crystal to induce crystallization.[7]
No Crystal Formation The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then warm to redissolve and cool slowly.[7]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Impurities in Crystals Co-crystallization of colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[7]
Vacuum Distillation

Given its relatively high boiling point (95 °C at 0.4 mmHg), vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile or high-boiling impurities.[8][9] Lowering the pressure reduces the boiling point, preventing thermal decomposition.[10][11]

Caption: Simplified workflow for the vacuum distillation of this compound.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed. Use a short-path distillation head for high-boiling compounds to minimize product loss.

  • Charging the Flask: Add the crude this compound to the distillation flask, no more than two-thirds full. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the distilled product in a receiving flask. The boiling point will depend on the vacuum achieved. Discard any initial forerun that may contain lower-boiling impurities.

Issue Potential Cause Recommended Solution
Bumping Uneven boiling due to localized superheating.Ensure adequate stirring with a magnetic stir bar or use fresh boiling chips. Do not add boiling chips to a hot liquid.
No Distillation The vacuum is not low enough, or the temperature is too low.Check the vacuum system for leaks. Ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature.
Product Solidifies in Condenser The condenser temperature is too low.Use a condenser with a larger diameter. If possible, circulate slightly warmer water through the condenser.
Decomposition The distillation temperature is still too high.Improve the vacuum to further lower the boiling point. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
Column Chromatography

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities.

Caption: A typical workflow for purification by column chromatography.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Standard silica gel is commonly used. However, the basic nature of the piperidine nitrogen can lead to tailing on acidic silica. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase, or use deactivated (neutral) silica or alumina.[12]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4). For piperidin-4-one derivatives, a common mobile phase is a mixture of ethyl acetate and hexane.[3][13]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the mobile phase to ensure a homogenous and air-free column bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Issue Potential Cause Recommended Solution
Poor Separation Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase composition using TLC. Use a shallower solvent gradient or isocratic elution. Reduce the amount of sample loaded onto the column.
Peak Tailing Strong interaction between the basic amine and acidic silica gel.[12]Add a small amount of triethylamine or ammonia to the mobile phase. Use neutral or basic alumina, or deactivated silica gel.[12]
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the stationary phase.
Low Recovery The compound is irreversibly adsorbed onto the stationary phase.Use a more polar mobile phase. Employ the strategies for reducing peak tailing, as strong adsorption can lead to low recovery.

References

  • BenchChem. (2025).
  • Trussell, W. E., & Shah, V. D. (1967). U.S. Patent No. 3,347,920. Washington, DC: U.S.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • BenchChem. (2025). Purification challenges of N-cyclohexylthiolan-3-amine and solutions.
  • University of Rochester, Department of Chemistry.
  • BRANDTECH Scientific. (n.d.).
  • Busch United Kingdom. (n.d.).
  • H.S. Martin. (2025).
  • Lechler. (n.d.).
  • Wikipedia. (2023).
  • Abbott Laboratories. (1967). U.S. Patent No. 3,317,588. Washington, DC: U.S.
  • ResearchGate. (n.d.).
  • Ali, M., et al. (2021).
  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.). This compound | CAS 16771-84-9.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Bartron, L. R. (1952). A Synthesis of Some Substituted 3-Piperidones Through the Decomposition of Quaternary Ammonium Salts (Master's thesis, Lehigh University).
  • CN112645901A. (2021).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Organic Chemistry Portal. (n.d.).
  • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Wikipedia. (2023).
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Kumar, R., et al. (2012). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 12(1), 74-87.
  • Alfa Chemistry. (n.d.).
  • Reddit. (2021).
  • Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Phenomenex. (n.d.). Solvent Miscibility Table.

Sources

Technical Support Center: Navigating the Stability of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclohexylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental procedures. As a versatile synthetic intermediate, understanding and mitigating the degradation of this compound is crucial for ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding the stability of this compound.

Q1: My solid this compound has developed a yellowish tint over time. Is it still usable?

A slight yellowish discoloration can indicate the onset of degradation, likely due to minor oxidation or exposure to light. While it may still be suitable for some applications, it is highly recommended to assess its purity by techniques such as HPLC, GC-MS, or NMR before use. For critical applications, using a freshly opened or purified batch is advisable.

Q2: I've noticed new, unexpected peaks in the chromatogram of my this compound sample. What could these be?

Unexpected peaks are typically indicative of degradation products or impurities from the synthesis. Common degradation pathways include oxidation of the piperidone ring and potential side reactions involving the tertiary amine. To identify these impurities, LC-MS is a powerful tool for determining their molecular weights, which can help in elucidating their structures.[1][2][3]

Q3: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry place. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[4]

Q4: How can I minimize the degradation of this compound in solution during my experiments?

To minimize degradation in solution:

  • Use fresh, high-purity solvents: Impurities in solvents can catalyze degradation.

  • Control the pH: Avoid highly acidic or basic conditions unless required by the reaction protocol.

  • Protect from light: Use amber-colored glassware or cover your reaction setup with aluminum foil.

  • Maintain low temperatures: If the reaction allows, perform it at a lower temperature to reduce the rate of degradation.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific stability issues you may encounter.

Issue 1: Rapid Degradation in Solution

Symptoms:

  • A rapid color change of the solution (e.g., to yellow or brown).

  • The appearance of multiple new peaks in your analytical chromatogram within a short period.

  • A significant decrease in the peak area of the starting material.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Oxidative Degradation The tertiary amine and the carbon atoms alpha to the ketone are susceptible to oxidation, which can be accelerated by air, light, and metal ions.1. Degas Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Conduct your experiment under a nitrogen or argon atmosphere. 3. Use High-Purity Solvents: Ensure solvents are free from peroxide and metal impurities.
pH-Mediated Hydrolysis Extreme pH conditions can catalyze the hydrolysis of the piperidone ring or other susceptible functional groups. While piperidones are generally stable, very strong acids or bases can promote degradation.[5]1. Buffer Your Solution: If compatible with your reaction, use a buffer to maintain a neutral or near-neutral pH. 2. pH Optimization Study: If your reaction requires acidic or basic conditions, perform a small-scale study to find the optimal pH that balances reactivity and stability.
Photodegradation The ketone functionality can absorb UV light, leading to photochemical reactions such as Norrish Type I cleavage, which results in ring-opening and the formation of various byproducts.[6][7][8][9]1. Protect from Light: Use amber glassware or wrap your reaction vessel in aluminum foil. 2. Work in a Dimly Lit Area: Minimize exposure to ambient laboratory light, especially if your experiments are lengthy.

Experimental Protocol: Assessing Purity by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of this compound and detecting any degradation products.

Method Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of your this compound sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Analyze the resulting chromatogram for the appearance of new peaks and a decrease in the area of the main peak over time.

Issue 2: Thermal Instability

Symptoms:

  • Discoloration or decomposition of the compound upon heating.

  • Inconsistent reaction outcomes at elevated temperatures.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Thermal Decomposition At elevated temperatures, cyclic amines and ketones can undergo complex degradation reactions, including ring-opening and fragmentation. The presence of impurities can lower the decomposition temperature.[4][10][11]1. Determine Thermal Stability: If not already known, perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound. 2. Optimize Reaction Temperature: Conduct your reaction at the lowest possible temperature that still provides a reasonable reaction rate. 3. Minimize Reaction Time: Monitor your reaction closely and stop it as soon as it reaches completion to avoid prolonged exposure to high temperatures.

Diagram: Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on common reactions of piperidines and cyclic ketones.

G main This compound oxidation Oxidation (e.g., air, peroxides) main->oxidation O₂ photolysis Photolysis (UV light) main->photolysis hydrolysis Hydrolysis (strong acid/base) main->hydrolysis H⁺/OH⁻ n_oxide N-Oxide Formation oxidation->n_oxide ring_opening Ring-Opening Products oxidation->ring_opening norrish Norrish Type I Cleavage Products (e.g., unsaturated amides) photolysis->norrish hydrolyzed_product Ring-Opened Hydrolyzed Product hydrolysis->hydrolyzed_product

Caption: Potential degradation pathways for this compound.

Workflow for Investigating Stability Issues

This workflow provides a systematic approach to identifying and resolving stability problems with this compound.

workflow start Stability Issue Observed (e.g., color change, new peaks) purity Assess Purity (HPLC, GC-MS, NMR) start->purity review Review Handling & Storage Procedures purity->review stress Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) review->stress identify Identify Degradation Products (LC-MS, NMR) stress->identify mitigate Implement Mitigation Strategies (e.g., inert atmosphere, light protection) identify->mitigate retest Re-evaluate Stability mitigate->retest end Stable Compound & Reliable Data retest->end

Caption: A systematic workflow for troubleshooting stability issues.

References

  • SINTEF. (n.d.). Degradation of amines in CO2 Capture. Retrieved from [Link]

  • Donnelly, R. F. (2009). Physical Compatibility and Chemical Stability of Ketamine–Morphine Mixtures in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy, 62(1), 28–33.
  • El-Gendy, A. O., et al. (2024). Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. MDPI.
  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16045.
  • Harrison, J. J., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Chemical Science, 11(7), 1991–2000.
  • Hénaff, N., et al. (2018). Physicochemical stability of an admixture of lidocaine and ketamine in polypropylene syringe used in opioid-free anaesthesia. European Journal of Hospital Pharmacy, 25(e1), e42–e46.
  • Cookson, R. C., et al. (1964). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry, 9(4), 575-590.
  • Lyddon, L. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC.
  • BenchChem. (2025).
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Blacet, F. E., & Miller, A. (1937). The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone. Journal of the American Chemical Society, 59(6), 1048-1051.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Wikipedia. (n.d.). Thermal decomposition.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase peptide synthesis.
  • Ali, N. W., et al. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.
  • Finaru, A. L., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1789.
  • BenchChem. (2025).
  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30653-30682.
  • Zádor, J., et al. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. The Journal of Physical Chemistry A, 120(35), 6935–6944.
  • Wikipedia. (n.d.). 4-Piperidone.
  • YouTube. (2020, May 15). Photochemical reaction of cyclic ketones.
  • Bak, S., et al. (2024). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society.
  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • Sciencemadness.org. (2012, July 1).
  • Sigma-Aldrich. (n.d.).
  • Skouridou, V., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1478.
  • Słoczyńska, K., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 19-27.
  • Brown, D. W., et al. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1969, 2929-2932.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Characterization of Degradation Products and Drug–Excipient Interaction Products of Erdafitinib by LC–Q-TOF-MS/MS and NMR.

Sources

Technical Support Center: Synthesis of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperidin-4-one (CAS 16771-82-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles, you can optimize reaction conditions, troubleshoot effectively, and significantly improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two predominant and highly effective methods for the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Direct N-Alkylation: This is a classical and straightforward approach where 4-piperidone is directly alkylated using a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. This is a standard SN2 reaction.[1]

  • Reductive Amination: This one-pot method involves the reaction of 4-piperidone with cyclohexanone in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate enamine/iminium ion, which is then reduced in situ to form the target molecule.[2][3] This method is often favored in modern synthesis due to its high efficiency and atom economy.[4]

Synthesis_Routes cluster_0 Route 1: Direct N-Alkylation cluster_1 Route 2: Reductive Amination 4-Piperidone_A 4-Piperidone SN2 SN2 Reaction 4-Piperidone_A->SN2 Cyclohexyl_Halide Cyclohexyl Halide (e.g., Cyclohexyl Bromide) Cyclohexyl_Halide->SN2 Base Base (e.g., K2CO3) Base->SN2 Product_A This compound SN2->Product_A 4-Piperidone_B 4-Piperidone Reductive_Amination Reductive Amination 4-Piperidone_B->Reductive_Amination Cyclohexanone Cyclohexanone Cyclohexanone->Reductive_Amination Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Reductive_Amination Product_B This compound Reductive_Amination->Product_B Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Which synthetic route was used? Start->Check_Route N_Alkylation_Issues N-Alkylation Troubleshooting Check_Route->N_Alkylation_Issues N-Alkylation Reductive_Amination_Issues Reductive Amination Troubleshooting Check_Route->Reductive_Amination_Issues Reductive Amination Purification_Issues General Purification Issues Check_Route->Purification_Issues Both/Unsure Check_Base Was the base strong enough and anhydrous? N_Alkylation_Issues->Check_Base Check_Reducer Is the reducing agent (STAB) fresh and active? Reductive_Amination_Issues->Check_Reducer Optimize_Chromatography Optimize column chromatography solvent system. Purification_Issues->Optimize_Chromatography Check_Alkyl_Halide Was the alkylating agent added slowly? Check_Base->Check_Alkyl_Halide Check_Overalkylation Evidence of quaternary salt (byproduct)? Check_Alkyl_Halide->Check_Overalkylation Check_pH Was the pH mildly acidic for imine formation? Check_Reducer->Check_pH Check_Solvent Were anhydrous solvents used? Check_pH->Check_Solvent Consider_Distillation Consider vacuum distillation for purification. Optimize_Chromatography->Consider_Distillation

Sources

Technical Support Center: Optimization of N-Piperidinyl-Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the optimization of N-piperidinyl-benzimidazolone derivatives. This guide is structured to address the common, yet complex, challenges encountered during the lead optimization phase of drug discovery. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your decision-making process. The iterative nature of medicinal chemistry requires a deep understanding of the interplay between a compound's structure and its biological performance. This resource is designed to be your partner in navigating that complexity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable strategies.

Question 1: My lead N-piperidinyl-benzimidazolone compound shows weak potency (micromolar IC50). How can I systematically improve its target engagement?

Answer: Improving potency is a foundational step in lead optimization and hinges on establishing a robust Structure-Activity Relationship (SAR).[1] This involves systematically modifying the chemical structure to enhance interactions with the biological target.[1] For the N-piperidinyl-benzimidazolone scaffold, several key regions are ripe for exploration.

Core Strategy: Iterative SAR Exploration

The process is an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive understanding of how structural changes affect activity.[2]

Key Modification Hotspots:

  • Benzimidazolone Core Substituents: The aromatic core is a prime location for modification. Small electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), often improve potency. For instance, in the development of 8-oxo-guanine DNA glycosylase 1 (OGG1) inhibitors, 5-chloro-substituted benzimidazolones were found to be more potent than their unsubstituted counterparts.[3][4]

  • N-Piperidinyl Linker and Conformation: The piperidine ring's conformation can be critical for optimal binding. X-ray crystallography has revealed that a "chair" conformation of the N-Piperidinyl linker can lead to more potent inhibitors compared to a "boat" conformation, which may distort crucial protein-ligand interactions.[5][6] Modifying the linker itself, for instance by exploring different chain lengths or rigidifying the structure, can also impact potency, though in some OGG1 inhibitor series, these changes were found to be detrimental.[3]

  • Terminal Functional Groups: The group attached to the piperidine nitrogen (often a urea or amide linkage to another aromatic ring) offers significant opportunity for optimization. Exploring different substituents on this terminal ring is a classic SAR strategy. A clear preference for 4-halogen-substituted aniline derivatives was observed in the OGG1 inhibitor series, indicating a specific and beneficial interaction with the target protein at that position.[4]

Workflow for Potency Improvement

Potency_Improvement_Workflow cluster_0 Design & Synthesize cluster_1 Test & Analyze cluster_2 Decision & Iteration Start Initial Hit (Low μM Potency) SAR_Plan Plan Focused Library: - Benzimidazolone Core (R1) - Piperidine Linker - Terminal Group (R2) Start->SAR_Plan Synthesis Synthesize Analogs SAR_Plan->Synthesis Assay Primary Biochemical Assay (e.g., IC50 Determination) Synthesis->Assay Data_Analysis Analyze SAR Data: Identify Potency-Enhancing Substituents Assay->Data_Analysis Decision Potency Goal Met? Data_Analysis->Decision Proceed Proceed to Further Optimization (Solubility, PK) Decision->Proceed Yes Iterate Design Next Generation of Analogs Decision->Iterate No Iterate->SAR_Plan Refine SAR Plan

Caption: Iterative workflow for potency enhancement through SAR.

Question 2: My most potent compound has extremely low aqueous solubility, hindering further biological testing. What are the best strategies to address this?

Answer: Poor solubility is a very common and critical hurdle in drug development. A compound must be in solution to be absorbed and to interact with its target. For N-piperidinyl-benzimidazolone derivatives, which often possess multiple aromatic rings, high lipophilicity can be a major cause of low solubility.

Causality: Solubility issues often stem from high molecular weight, high lipophilicity (LogP), and strong crystal lattice energy. The goal is to disrupt these factors without sacrificing potency.

Troubleshooting Steps:

  • Quantify the Problem: First, obtain a precise measurement of solubility. A kinetic solubility assay is a good starting point for early-stage compounds.

  • Reduce Lipophilicity (LogP): This is the most common and effective strategy.

    • Scaffold Hopping: Replace a lipophilic aromatic ring with a more polar heterocyclic ring (e.g., replace a benzene ring with a pyridine or pyrimidine).[1][7] This can increase polarity and introduce a hydrogen bond acceptor, improving solvation.

    • Add Polar Functional Groups: Introduce small, polar groups (e.g., -OH, -NH2, small ethers) at positions that are not critical for target binding. This must be done carefully based on SAR data to avoid a drop in potency.

    • Reduce Aromatic Ring Count: In cases where a terminal aromatic group can be replaced with a smaller or less greasy moiety without losing potency, this can significantly improve solubility.[8]

  • Disrupt Crystal Packing:

    • Introduce Asymmetry: Adding a substituent that breaks the molecule's symmetry (e.g., a single methyl group) can disrupt the crystal lattice, making it easier for the solid to dissolve.

    • Introduce Conformational Flexibility: A rigid, planar molecule often packs very efficiently. Introducing rotatable bonds or non-planar groups can decrease lattice energy.

Data Summary: Impact of Structural Modifications on Physicochemical Properties

Modification StrategyExpected Impact on LogPExpected Impact on SolubilityPotential Risk
Benzene → PyridineDecrease Increase Altered electronics may affect binding
Add Hydroxyl (-OH) GroupDecrease Increase May introduce a new metabolic liability
Remove Aromatic RingSignificant Decrease Significant Increase High risk of potency loss
Add N-oxideDecrease Increase May alter PK/Tox profile
Question 3: My compound is potent in vitro but shows poor efficacy in animal models. What are the likely causes and how do I troubleshoot this?

Answer: A discrepancy between in vitro potency and in vivo efficacy is a classic drug development challenge, almost always pointing to suboptimal pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) properties.[2] The compound is either not reaching the target in sufficient concentration or not remaining there long enough.

Diagnostic Workflow:

InVivo_Failure_Troubleshooting cluster_ADME ADME/PK Assessment cluster_Results Potential Causes cluster_Solutions Solutions Start Potent In Vitro, Fails In Vivo MetStab Metabolic Stability Assay (Liver Microsomes) Start->MetStab Perm Permeability Assay (e.g., Caco-2) Start->Perm PlasmaStab Plasma Stability Start->PlasmaStab HighClearance High Clearance (Rapid Metabolism) MetStab->HighClearance LowPerm Low Permeability (Poor Absorption) Perm->LowPerm ChemInstability Chemical Instability PlasmaStab->ChemInstability BlockMetabolism Block Metabolic 'Hotspots' (e.g., add F, replace group) HighClearance->BlockMetabolism ImprovePerm Modify Structure to Improve Permeability (Reduce H-bonds, adjust LogP) LowPerm->ImprovePerm Redesign Redesign for Stability ChemInstability->Redesign

Caption: Diagnostic flowchart for poor in vivo efficacy.

Key Troubleshooting Steps:

  • Assess Metabolic Stability: The most common culprit is rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.

    • Action: Perform an in vitro liver microsomal stability assay.[9] This will determine the compound's intrinsic clearance.

    • Solution: If clearance is high, identify the metabolic "hotspot" (the part of the molecule being oxidized). Common strategies to block metabolism include:

      • Deuteration: Replacing a C-H bond at the hotspot with a C-D bond can slow metabolism.

      • Fluorination: Adding fluorine atoms near the hotspot can block oxidative metabolism through electronic effects.[8]

      • Scaffold Hopping: Replacing a metabolically labile group (like an unsubstituted aniline) with a more stable heterocycle (like a pyridine) can dramatically improve stability.[7]

  • Evaluate Permeability: The compound may not be effectively absorbed from the gut into the bloodstream.

    • Action: Conduct a Caco-2 permeability assay to assess its ability to cross intestinal cell monolayers.

    • Solution: Permeability is a complex property governed by a balance of solubility and lipophilicity. Optimization often involves fine-tuning LogP and reducing the number of hydrogen bond donors.

  • Check for Off-Target Liabilities: The compound might be causing unforeseen toxicity or binding to anti-targets that confound the in vivo results.[10]

    • Action: Profile the compound against a panel of common off-targets, such as key kinases, GPCRs, and ion channels like hERG.[10][11]

    • Solution: If a significant off-target liability is identified, the SAR from the primary target and the off-target must be compared to find structural modifications that can improve selectivity.

Question 4: How do I address potential off-target effects and toxicity associated with the benzimidazole scaffold?

Answer: While the benzimidazole scaffold is a privileged structure in medicinal chemistry, it is also known to interact with various biological targets, including kinases and CYPs, which can lead to off-target effects or toxicity.[11][12] For example, some benzimidazole derivatives have been associated with hematological and hepatic adverse events.[13] Proactively assessing and mitigating these risks is crucial.

Strategies for Improving Selectivity and Safety:

  • Broad-Spectrum Profiling: Do not assume your compound is selective.

    • Kinase Panel Screening: Screen your lead compound against a broad panel of kinases, even if the intended target is not a kinase. This is a standard practice to flag potential off-target activity.[11]

    • Safety Panel Screening: Test the compound against a panel of receptors and ion channels known for causing adverse effects (e.g., hERG for cardiotoxicity, various GPCRs for CNS side effects).[10]

  • Structure-Based Design: If the structures of your primary target and a key off-target are known, you can design modifications to exploit differences in their binding pockets. For instance, a substituent that fits perfectly into a small hydrophobic pocket in your primary target might cause a steric clash in the binding site of an off-target kinase, thereby improving selectivity.

  • Analyze Structure-Toxicity Relationships: Review literature on similar benzimidazole derivatives to identify structural motifs associated with toxicity. For example, unsubstituted aromatic amines can sometimes be metabolized into reactive intermediates.[7] Modifying or replacing such groups can be a proactive safety measure.

  • In Silico Prediction: Use computational tools to predict potential off-target interactions and toxicity liabilities early in the design cycle.[11] These predictions can help prioritize which experimental assays to run.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

Principle: This high-throughput assay measures the concentration at which a compound begins to precipitate out of an aqueous buffer as it is added from a concentrated DMSO stock.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the assay buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Aliquot 98 µL of PBS into each well of a clear 96-well plate.

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock to the PBS in the first row of wells. This creates a starting concentration of 200 µM with 2% DMSO.

    • Perform a serial dilution down the plate to generate a range of concentrations (e.g., 200 µM down to ~0.1 µM).

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

    • Measure the absorbance (optical density) of each well at a wavelength of 620 nm or 750 nm using a plate reader. The scattering of light by precipitated particles results in an increased absorbance reading.

  • Data Analysis:

    • Plot the absorbance versus the compound concentration.

    • The solubility limit is defined as the concentration at which the absorbance begins to sharply increase compared to the baseline (wells with soluble compound). This point can be determined by identifying the "break" in the curve.

Protocol 2: Liver Microsomal Stability Assay

Principle: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) by incubating it with liver microsomes and a required cofactor (NADPH). The rate of disappearance of the parent compound is measured over time.[9]

Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes (human or rat) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH in buffer.

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation:

    • Set up two sets of reaction tubes for each compound: one with NADPH (+NADPH) and one without (-NADPH, as a negative control).

    • Pre-warm the microsomal suspension and test compound solution to 37°C.

    • To initiate the reaction, add the test compound to the microsomal suspension. For the "+NADPH" group, add NADPH to a final concentration of 1 mM. For the "-NADPH" group, add buffer.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

References

  • Jorgensen, W. L. (2012). Efficient Drug Lead Discovery and Optimization. PMC, PubMed Central, NIH. [Link]

  • Patsnap. (2025). What are the methods of lead optimization in drug discovery?. Patsnap Synapse. [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link]

  • Deng, C., et al. (2012). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PMC, PubMed Central. [Link]

  • Wallner, O., et al. (2022). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. PubMed. [Link]

  • Wallner, O., et al. (2022). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. NIH. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Reddit. (2024). Structure-Activity Relationships of the Benzimidazole Opioids: Nitazenes and Piperidinylbenzimidazolones. r/AskChemistry. [Link]

  • Modingam, F., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Lead Optimization Services in Drug Discovery. Charles River Laboratories. [Link]

  • Wallner, O., et al. (2021). Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase. ChemRxiv. [Link]

  • Campayo, L., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC, NIH. [Link]

  • Lund University. (2023). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Lund University Research Portal. [Link]

  • Wallner, O., et al. (2021). Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase 1. ChemRxiv. [Link]

  • Scott, J. S., & Tice, C. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

  • Hayashi, S., et al. (2009). Discovery of 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: integrated drug-design and structure-activity relationships for orally potent, metabolically stable and potential-risk reduced novel non-peptide nociceptin/orphanin FQ receptor agonist as antianxiety drug. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazole derivatives 9a-n. ResearchGate. [Link]

  • Roda, G., et al. (2021). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. [Link]

  • Sharma, R., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing. [Link]

  • Scott, L. M., et al. (2020). Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Perumal, S. V., et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC, NIH. [Link]

  • Semantic Scholar. (n.d.). Benzimidazole: Journey From Single Targeting to Multitargeting Molecule. Semantic Scholar. [Link]

  • de la Torre, B. G., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC, NIH. [Link]

  • ResearchGate. (n.d.). Piperidinyl-benzimidazolones acting on glycerolipid metabolism. ResearchGate. [Link]

Sources

Overcoming challenges in the synthesis of piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidin-4-one derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. Piperidin-4-ones are versatile intermediates in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2][3] However, their synthesis is often fraught with challenges ranging from low yields and side reactions to purification difficulties and stereochemical control.[4]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. The methodologies and explanations are grounded in established chemical principles to ensure technical accuracy and reliability.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of piperidin-4-one derivatives, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Yields in Mannich Reactions

Question: I am attempting a one-pot, three-component Mannich reaction to synthesize a 2,6-diaryl-3-methyl-4-piperidone, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: The Mannich reaction is a cornerstone for synthesizing substituted piperidin-4-ones, but its efficiency can be sensitive to several factors.[1][3][5] Low yields often stem from suboptimal reaction conditions or competing side reactions.

Causality and Optimization Strategies:

  • Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion from the aldehyde and amine.[6][7] The rate of this step is crucial.

    • pH Control: The pH of the reaction medium is critical. An acidic environment is necessary to facilitate the dehydration of the aminol intermediate to the iminium ion. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A weakly acidic medium, often achieved with a buffer or by using an ammonium salt like ammonium acetate, is typically optimal.[5]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used and can facilitate the proton transfers involved in iminium ion formation and the subsequent enol/enolate formation of the ketone.[5]

  • Enol/Enolate Formation: The ketone component must form an enol or enolate to act as the nucleophile.

    • Ketone Structure: The structure of the ketone influences the rate and regioselectivity of enolization. For unsymmetrical ketones like ethyl methyl ketone, ensure conditions favor the desired enolate.[5]

    • Catalyst: While often self-catalyzed by the acidic conditions, the addition of a mild acid catalyst can sometimes improve the rate of enolization.

  • Side Reactions:

    • Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction), especially under basic conditions. Maintaining a slightly acidic to neutral pH helps minimize this.

    • Cannizzaro Reaction: If using an aldehyde without α-hydrogens, disproportionation via the Cannizzaro reaction can occur under strongly basic conditions.

    • Over-alkylation: The secondary amine of the formed piperidinone can potentially react further. While less common in the initial cyclization, it's a consideration in subsequent derivatizations.

Troubleshooting Protocol:

  • Verify Reagent Purity: Ensure all starting materials (aldehyde, ketone, and amine source) are pure and dry. Impurities can inhibit the reaction or lead to unwanted byproducts.

  • Optimize pH: If not already doing so, use ammonium acetate as both the amine source and a buffer.[5] Experiment with the stoichiometry of the reagents.

  • Solvent Screening: While ethanol is common, consider screening other protic solvents like methanol or isopropanol. In some cases, aprotic solvents might be beneficial, though less common for this specific transformation.

  • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. While some Mannich reactions proceed at room temperature, others may require gentle heating to drive the reaction to completion.

Issue 2: Difficulties with Dieckmann Condensation and Subsequent Decarboxylation

Question: I am using a Dieckmann condensation to form the piperidin-4-one ring, followed by hydrolysis and decarboxylation. The cyclization step is sluggish, and the decarboxylation is incomplete. How can I improve this two-step process?

Answer: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield the piperidin-4-one.[8][9][10] Challenges in this sequence often relate to the base used for cyclization and the conditions for the hydrolysis/decarboxylation step.

Causality and Optimization Strategies:

  • Dieckmann Condensation (Cyclization):

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the diester to form the enolate.[11] Sodium ethoxide in ethanol is a classic choice, but other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene can be more effective, especially if the α-protons are not highly acidic.[12]

    • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate and hydrolyze the starting diester. Ensure all reagents and solvents are scrupulously dry.

    • Equilibrium: The Dieckmann condensation is an equilibrium process.[9] To drive the reaction forward, the resulting β-keto ester is often deprotonated by the alkoxide base, shifting the equilibrium. This requires a stoichiometric amount of base.

  • Hydrolysis and Decarboxylation:

    • Saponification: The β-keto ester is typically hydrolyzed to the corresponding β-keto acid using aqueous base (e.g., NaOH, KOH).

    • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses CO2 upon heating in an acidic medium. Incomplete decarboxylation can result from insufficient heating or an inappropriate pH.

Troubleshooting Protocol:

  • Cyclization Step:

    • Base/Solvent System: If using sodium ethoxide in ethanol with poor results, consider switching to NaH in dry THF or toluene. This avoids the potential for transesterification if the ester groups differ from the alkoxide.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress carefully.

  • Hydrolysis and Decarboxylation Step:

    • Complete Hydrolysis: Ensure the saponification of the ester is complete before attempting decarboxylation. This can be monitored by TLC or LC-MS.

    • Acidification and Heat: After hydrolysis, carefully acidify the reaction mixture (e.g., with HCl or H2SO4) and then heat to reflux to effect decarboxylation. The evolution of CO2 gas is an indicator that the reaction is proceeding. Continue heating until gas evolution ceases.

Issue 3: Stereoselectivity Control in Substituted Piperidin-4-ones

Question: I am synthesizing a piperidin-4-one with multiple chiral centers, but I am obtaining a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of the reaction?

Answer: Controlling stereochemistry is a significant challenge in the synthesis of complex piperidin-4-one derivatives.[4] The stereochemical outcome is often determined during the ring-forming reaction.

Causality and Optimization Strategies:

  • Thermodynamic vs. Kinetic Control: The formation of different diastereomers can be under either thermodynamic or kinetic control. Understanding which regime governs your reaction is key to optimization.

    • Kinetic Control: Favored at lower temperatures, this regime yields the product that is formed fastest.

    • Thermodynamic Control: Favored at higher temperatures or with longer reaction times, this regime yields the most stable product.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the nitrogen or chiral catalysts can induce facial selectivity in the key bond-forming steps.

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemistry of the newly formed chiral centers.

Troubleshooting Protocol:

  • Temperature Screening: Run the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature, reflux) to determine the effect on the diastereomeric ratio. This will indicate whether the reaction is under kinetic or thermodynamic control.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome. Screen a variety of solvents.

  • Reagent Selection: The choice of base or catalyst can have a profound impact on stereoselectivity. For example, in metal-catalyzed reactions, the nature of the metal and its ligands can be tuned to favor a particular diastereomer.

  • Protecting Groups: The size and nature of protecting groups, particularly on the piperidine nitrogen, can influence the preferred conformation of the ring and its transition states, thereby affecting stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Boc protecting group in piperidin-4-one synthesis, and when should I use it?

A1: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in piperidin-4-one. Its primary role is to temporarily mask the reactivity of the secondary amine. This is crucial because the free amine can participate in undesired side reactions such as alkylation, acylation, or condensation, leading to complex product mixtures and reduced yields.

You should use N-Boc-4-piperidone when you need to perform reactions at other positions of the molecule, such as the C-4 ketone, without interference from the nitrogen. For example, it allows for selective nucleophilic addition to the carbonyl group. The Boc group is robust under many reaction conditions but can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid) when its protective role is complete.

Q2: My final piperidin-4-one derivative is difficult to purify by column chromatography. What are some alternative purification strategies?

A2: Purification of piperidin-4-one derivatives can be challenging due to their polarity and basicity, which can lead to tailing on silica gel columns.

  • Crystallization: If your compound is a solid, crystallization is an excellent method for purification.[3] A review of the literature often provides suitable solvent systems for crystallization of similar compounds.[2][3] Common solvents include ethanol, methanol, and mixtures with ethyl acetate or petroleum ether.[3]

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its salt. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent. This process can remove non-basic impurities.

  • Modified Column Chromatography:

    • Amine-Treated Silica: Pre-treating the silica gel with a small amount of a volatile amine like triethylamine (e.g., by including 1% triethylamine in the eluent) can deactivate acidic sites on the silica and reduce tailing.

    • Alumina Chromatography: Basic or neutral alumina can be a better stationary phase than silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may be more effective.

Q3: Are there alternative synthetic routes to piperidin-4-ones besides the Mannich and Dieckmann reactions?

A3: Yes, several other methods have been developed for the synthesis of piperidin-4-ones.

  • Aza-Michael Addition: A double aza-Michael addition of a primary amine to a divinyl ketone is a concise and high-yielding route to 2-substituted 4-piperidones.[13]

  • Cycloaddition Reactions: Various cycloaddition strategies have been employed to construct the piperidine ring.[8]

  • Ring Expansion/Rearrangement: Ring expansion of smaller rings or rearrangement of existing heterocyclic systems can also lead to piperidin-4-ones.

  • From Pyridine Derivatives: The catalytic hydrogenation of pyridine derivatives can yield piperidines, and subsequent oxidation can provide piperidin-4-ones.[8]

Data and Protocol Summaries

Table 1: Troubleshooting Mannich Reaction Parameters
ParameterCommon IssueRecommended ActionRationale
pH Too acidic or too basicUse ammonium acetate or a similar buffer system.Balances the need for iminium ion formation (acid-catalyzed) with the nucleophilicity of the amine (free base).[5]
Solvent Poor solubility or side reactionsScreen protic solvents like ethanol, methanol.Protic solvents facilitate proton transfers necessary for the reaction mechanism.[5]
Temperature Reaction is slow or side products formOptimize temperature by monitoring reaction progress.Balances reaction rate against the potential for side reactions.
Reagents Impurities presentUse purified starting materials.Impurities can inhibit the reaction or lead to byproducts.
Table 2: Comparison of Bases for Dieckmann Condensation
BaseSolventAdvantagesDisadvantages
Sodium Ethoxide EthanolInexpensive, classic method.Equilibrium reaction, potential for transesterification.
Sodium Hydride (NaH) THF, TolueneIrreversible deprotonation, drives reaction to completion.Requires strictly anhydrous conditions, flammable.
Potassium t-Butoxide t-Butanol, THFStrong, sterically hindered base.Can promote elimination side reactions.
LiHMDS THFStrong, non-nucleophilic base, good for sensitive substrates.More expensive, requires low temperatures.

Experimental Workflow and Diagrams

Workflow for Mannich Reaction Troubleshooting

Mannich_Troubleshooting start Low Yield in Mannich Reaction check_reagents Verify Reagent Purity start->check_reagents optimize_ph Optimize pH (e.g., Ammonium Acetate) check_reagents->optimize_ph Reagents Pure screen_solvents Screen Solvents (e.g., Ethanol, Methanol) optimize_ph->screen_solvents optimize_temp Optimize Temperature & Time screen_solvents->optimize_temp analyze Analyze Results (TLC, LC-MS) optimize_temp->analyze analyze->optimize_ph Further Optimization Needed success Improved Yield analyze->success Yield Improved

Caption: Troubleshooting workflow for low yields in the Mannich reaction.

Mechanism Overview: Dieckmann Condensation and Decarboxylation

Dieckmann_Mechanism diester Diester Substrate enolate Enolate Formation diester->enolate + Base (e.g., NaH) cyclization Intramolecular Cyclization enolate->cyclization 5-exo-trig attack keto_ester β-Keto Ester cyclization->keto_ester hydrolysis Hydrolysis (Saponification) keto_ester->hydrolysis 1. NaOH, H2O 2. H3O+ keto_acid β-Keto Acid hydrolysis->keto_acid decarboxylation Decarboxylation (Heat, Acid) keto_acid->decarboxylation piperidone Piperidin-4-one decarboxylation->piperidone - CO2

Caption: Key steps in the synthesis of piperidin-4-one via Dieckmann condensation.

References

  • Cui, L., Li, C., & Zhang, L. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 49(49), 9178-9181. [Link]

  • Dimmock, J. R., & Puthucode, R. N. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 11(9), 765–777. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Defense Technical Information Center. (1984). Piperidine Synthesis. [Link]

  • Lautens, M., & Nicolaus, N. (2011). Stereoselective Synthesis of Substituted Piperidin-4-ols. Synfacts, 2011(03), 0285-0285. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Gassama, A., Diatta, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim., 039, 31-40. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Google Patents. (2015). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Abdel-Aziz, M., & El-Azab, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31245. [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Li, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886–4891. [Link]

  • Posavec, K., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2199–2210. [Link]

  • Mahdi, D. S., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(11), 3373-3384. [Link]

  • Faisca Phillips, A. M. (Ed.). (2021). Target-oriented synthesis of piperidines and their derivatives. Elsevier. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

  • Wang, H., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 389. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Process Refinement for Large-Scale Production of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Cyclohexylpiperidin-4-one. As a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), the robust and efficient production of this compound is of paramount importance. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during its synthesis, with a focus on the widely employed reductive amination pathway.

Process Overview: The Reductive Amination Route

The synthesis of this compound is most commonly and efficiently achieved via a one-pot reductive amination reaction.[1][2][3] This method involves the condensation of 4-piperidone with cyclohexanone to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-substituted piperidone. This approach is favored for its operational simplicity and high atom economy, making it suitable for large-scale production.[1]

The overall transformation is depicted below:

cluster_intermediate Intermediate cluster_product Product 4-Piperidone Iminium Ion Iminium Ion (in situ) 4-Piperidone->Iminium Ion Condensation Cyclohexanone Cyclohexanone->Iminium Ion plus1 + This compound Iminium Ion->this compound Reduction

Caption: Reductive amination workflow for this compound synthesis.

Key advantages of this pathway include the use of readily available starting materials and the ability to perform the reaction in a single step, which minimizes waste and simplifies the manufacturing process.[1]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the large-scale production of this compound via reductive amination.

Question 1: My reaction shows low or incomplete conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue in large-scale reductive aminations and can be attributed to several factors:

  • Inefficient Iminium Ion Formation: The initial condensation to form the iminium ion is a reversible equilibrium reaction. On a large scale, inefficient mixing or the presence of excess water can hinder this step.

    • Solution: Ensure vigorous agitation to maximize contact between the reactants. The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and favoring iminium ion formation.[4][5] For reactions sensitive to water, the use of a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the iminium ion.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB): STAB is an excellent choice for its mildness and selectivity, as it does not readily reduce the starting ketone.[5][6] However, it is moisture-sensitive. Ensure it is of high purity and handled under an inert atmosphere.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a cost-effective option for large-scale synthesis.[1] However, the catalyst can be poisoned by the amine product or impurities in the starting materials.[7] Ensure the catalyst is active and consider using a higher catalyst loading or a more robust catalyst. The reaction may also require elevated pressure and temperature to proceed efficiently.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio of 4-piperidone to cyclohexanone is theoretically required, a slight excess of one of the reactants (typically the less expensive one) can be used to drive the reaction to completion.

Question 2: I am observing the formation of significant amounts of N,N-dicyclohexyl-4-aminopiperidine as a byproduct. How can I minimize this over-alkylation?

Answer:

The formation of a tertiary amine via over-alkylation is a potential side reaction, especially if the primary amine product is more nucleophilic than the starting amine.

  • Control of Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

    • Stoichiometry: Using a slight excess of the piperidone starting material relative to the cyclohexanone can help to consume the ketone before it can react with the desired product.

  • Stepwise Procedure: For systems prone to dialkylation, a stepwise or indirect reductive amination can be employed.[5][8]

    • Imine Formation: First, form the imine by reacting 4-piperidone and cyclohexanone, often with azeotropic removal of water.

    • Reduction: In a separate step, reduce the isolated and purified imine using a suitable reducing agent like sodium borohydride.[5]

Question 3: My final product is difficult to purify, and I am struggling to remove unreacted starting materials and byproducts. What are the best practices for large-scale purification?

Answer:

Purification is a critical step in achieving the desired product quality on a large scale.

  • Crystallization: This is the preferred method for industrial-scale purification as it is more cost-effective and scalable than chromatography.

    • Solvent Screening: A thorough solvent screening is essential to identify a suitable solvent or solvent system from which the product crystallizes with high purity and yield, while the impurities remain in the mother liquor.

    • pH Adjustment: The basicity of the final product allows for purification via pH-controlled extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. The boiling point of this compound is reported to be 95°C at 0.4 mmHg.

  • Column Chromatography: While not ideal for large-scale production due to cost and solvent consumption, it can be used for smaller batches or for the removal of closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 4-piperidone and cyclohexanone starting materials?

A1: The purity of the starting materials is crucial. Key considerations include:

  • 4-Piperidone: Should be free from oligomeric byproducts. It is often supplied as a hydrate or hydrochloride salt, which may require a neutralization step before use.

  • Cyclohexanone: Should have low water content and be free from acidic impurities that could interfere with the reaction.

Q2: Which reducing agent is most suitable for a multi-kilogram scale production?

A2: The choice depends on a balance of cost, safety, and efficiency.

  • Sodium Triacetoxyborohydride (STAB): Offers excellent selectivity and mild reaction conditions but is more expensive.[6]

  • Catalytic Hydrogenation (H₂/Pd-C): More economical for large volumes, but requires specialized high-pressure equipment and careful catalyst handling.[1] The catalyst is also flammable.

  • Sodium Borohydride (NaBH₄): A less expensive hydride reagent, but it can also reduce the starting ketone, potentially lowering the yield.[2] Its use is more effective in a stepwise process after imine formation.

Q3: How can I effectively monitor the reaction progress on a large scale?

A3: In-process controls (IPCs) are essential.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the reaction progress, allowing for precise determination of the reaction endpoint.

Q4: What are the main safety considerations for this process?

A4:

  • Flammable Solvents: Many of the solvents used (e.g., THF, methanol) are flammable. Ensure proper grounding and ventilation.

  • Hydrogen Gas: If using catalytic hydrogenation, hydrogen is highly flammable and explosive. Use appropriate safety-rated equipment and facilities.

  • Hydride Reagents: STAB and sodium borohydride react with water to release hydrogen gas. Handle in a dry, inert atmosphere.

  • Exothermic Reactions: The reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents, especially on a large scale.

Quantitative Data Summary

The following table provides typical reaction parameters for the synthesis of this compound via reductive amination. These values should be considered as a starting point for process optimization.

ParameterReductive Amination with STABCatalytic Hydrogenation
Reactants 4-Piperidone, Cyclohexanone4-Piperidone, Cyclohexanone
Reducing Agent Sodium Triacetoxyborohydride (STAB)H₂ gas with Pd/C catalyst
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[5][9]Methanol or Ethanol
Catalyst Acetic Acid (catalytic)[4]5-10% Palladium on Carbon
Temperature Room Temperature[10]25-80 °C
Pressure Atmospheric1-10 bar H₂
Reaction Time 1-24 hours[8]4-16 hours
Typical Yield 80-95%[11]70-90%

Detailed Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5 M Sodium Hydroxide solution

Procedure:

  • Neutralization of 4-Piperidone: In a suitable reaction vessel, dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add 5 M sodium hydroxide solution until the pH reaches 10-11. Extract the free 4-piperidone into dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Imine Formation: To a solution of the free 4-piperidone (1.0 eq) in 1,2-dichloroethane, add cyclohexanone (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-60 minutes, maintaining the temperature below 30°C. Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent (e.g., heptane/ethyl acetate).

Synthesis Workflow Diagram

start Start reactants Charge 4-Piperidone, Cyclohexanone, and DCE to Reactor start->reactants acid Add Catalytic Acetic Acid reactants->acid imine_formation Stir for 1-2h at RT (Iminium Ion Formation) acid->imine_formation stab_addition Portion-wise Addition of STAB imine_formation->stab_addition reduction Stir at RT until Reaction is Complete (IPC) stab_addition->reduction quench Quench with aq. NaHCO3 reduction->quench extraction Phase Separation and Aqueous Layer Extraction quench->extraction wash_dry Combine Organic Layers, Wash with Brine, and Dry extraction->wash_dry concentration Solvent Removal under Reduced Pressure wash_dry->concentration purification Purification (Distillation/Crystallization) concentration->purification product This compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • Denton, R. et al. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 52(9), 1855-1858. Available at: [Link]

  • Denton, R. et al. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. PubMed. Available at: [Link]

  • Truppo, M. D. et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]

  • Myers, A. G. Chem 115 Handout. Harvard University. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • Contente, M. L. et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. Available at: [Link]

  • Afanasyev, O. I. et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Semantic Scholar. Catalytic reductive N-alkylation of amines using carboxylic acids. Available at: [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • ResearchGate. (2008). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Available at: [Link]

  • ResearchGate. Large-scale reductive amination and synthesis applications. Available at: [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

  • ResearchGate. Reductive amination of cyclohexanone (294b) with piperidine (285g)... Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Available at: [Link]

  • MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

  • National Institutes of Health. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available at: [Link]

  • Afanasyev, O. I. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Wikipedia. Petrenko-Kritschenko piperidone synthesis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available at: [Link]

Sources

Technical Support Center: Optimization of a 4-Aminopiperidine Scaffold for Viral Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the optimization of 4-aminopiperidine scaffolds for viral inhibition. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common challenges in this exciting area of drug discovery. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, from synthesis to biological evaluation.

Section 1: Synthetic Chemistry & Compound Properties

This section addresses the common hurdles in the synthesis, purification, and formulation of novel 4-aminopiperidine derivatives.

Question: I am experiencing low yields in my reductive amination reaction between a substituted 4-piperidone and a primary amine. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in reductive amination are a frequent challenge, often stemming from several factors. The key is to balance the rate of imine/enamine formation with the rate of reduction.

Causality & Troubleshooting:

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical.

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the starting ketone.[1] If yields are low, ensure the reagent is fresh and anhydrous.

    • Sodium cyanoborohydride (NaBH₃CN): Effective but highly toxic. It requires careful pH control (typically pH 6-7) to prevent the formation of HCN gas and to ensure the iminium ion is the preferentially reduced species.

    • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can prematurely reduce the starting ketone, especially at neutral or basic pH. It is generally used in a stepwise process where the imine is formed first, often with removal of water, before the reductant is added.

  • Reaction Conditions:

    • pH: A slightly acidic medium (e.g., using acetic acid as a catalyst) is crucial to protonate the ketone, activating it for nucleophilic attack by the amine and facilitating the dehydration of the hemiaminal intermediate to the iminium ion. However, strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic.

    • Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are standard.[2] Ensure they are anhydrous, as water can hydrolyze the iminium intermediate and hinder the reaction.

    • Water Removal: The formation of the imine/iminium ion is a condensation reaction that produces water. While STAB can tolerate some water, using molecular sieves can drive the equilibrium toward the iminium intermediate and improve yields.

Step-by-Step Optimization Protocol:

  • Dissolve the N-substituted 4-piperidone (1.0 eq) and the desired amine (1.1-1.2 eq) in anhydrous DCE.

  • Add acetic acid (0.1-1.0 eq) to catalyze iminium formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. You can monitor this by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Question: My final 4-aminopiperidine compound is difficult to purify. It co-elutes with unreacted amine starting material on my silica gel column. What strategies can I employ?

Answer: This is a common issue, as both your product and the starting amine are basic and can exhibit similar chromatographic behavior. Several chemical and chromatographic tactics can resolve this.

Troubleshooting Strategies:

  • Acidic Wash: Before chromatography, dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid (e.g., 1M HCl). Your product and the excess amine will move into the aqueous layer as hydrochloride salts. You can then basify the aqueous layer (e.g., with 1M NaOH) and re-extract your product. This method is effective if there is a significant pKa difference between your product and the starting amine, but it may not be selective enough if they are very similar.

  • Boc Protection/Deprotection: If the starting material is a primary amine, you can use a Boc-protected version (e.g., 4-amino-1-Boc-piperidine) for the coupling reaction.[2] The resulting Boc-protected product will have very different polarity and should be easily separable from other reaction components. The Boc group can then be cleanly removed using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Chromatography Modification:

    • Amine Additive: Add a small amount of a volatile amine, such as triethylamine (~1%), to your mobile phase during silica gel chromatography. This deactivates the acidic silanol groups on the silica surface, preventing the common "streaking" or tailing of basic compounds and often improving separation.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% TFA or formic acid) can be an excellent alternative to normal-phase silica gel chromatography.

  • Reactive Scavenging: Use a scavenger resin designed to bind primary amines. For example, an isocyanate-functionalized polystyrene resin can be added to the crude reaction mixture. The resin will covalently bind to the excess primary amine starting material, which can then be removed by simple filtration, leaving your purified secondary or tertiary amine product in the solution.

Section 2: In Vitro Antiviral Assay Troubleshooting

This section focuses on resolving common problems encountered during the biological evaluation of your compounds.

Question: My compound shows potent activity in the primary screen (EC₅₀ < 1 µM), but it's also highly cytotoxic (CC₅₀ < 10 µM), resulting in a poor selectivity index (SI). How can I determine if the antiviral effect is specific?

Answer: A low selectivity index (SI = CC₅₀/EC₅₀) is a critical roadblock. It's essential to determine if the observed "antiviral" activity is merely a consequence of general cytotoxicity.

Deconvolution Strategy:

  • Assay Time-of-Addition Studies: This is a powerful method to probe the mechanism of action and de-risk cytotoxicity. By adding your compound at different stages of the viral life cycle, you can pinpoint its target and confirm its specificity.[2][3]

    • Pre-incubation: Add the compound to cells, wash it out, and then infect. Activity here suggests the compound acts on a host cell factor required for infection.

    • Co-incubation: Add the compound at the same time as the virus. Activity points towards inhibition of viral entry (attachment or fusion).[4][5][6]

    • Post-incubation: Add the compound at various time points after infection has been established. Activity here suggests inhibition of post-entry steps like replication, translation, or viral assembly and release.[7][8]

    • If the compound only shows activity when present throughout the entire assay and at concentrations close to its CC₅₀, the effect is likely due to non-specific cytotoxicity.

  • Counter-Screens: Test your compound against an unrelated virus that uses a different replication strategy.[9] True specific inhibitors are unlikely to be active against vastly different viruses, whereas a cytotoxic compound will inhibit the replication of any virus simply by harming the host cells.

  • Mechanism-Specific Assays: Move from cell-based viral replication assays to more defined, mechanism-based assays.

    • Enzyme Assays: If you hypothesize your compound inhibits a viral enzyme (e.g., polymerase, protease), test it in a purified enzyme assay.

    • Pseudoparticle Entry Assays: Use replication-incompetent viral pseudoparticles expressing the envelope proteins of your target virus.[5][6] Inhibition in this assay strongly suggests your compound is an entry inhibitor and that its activity is not due to blocking replication.

Visualizing the Assay Decision Process:

Antiviral_Assay_Troubleshooting Start Low Selectivity Index (SI) Observed TimeOfAddition Perform Time-of-Addition Study Start->TimeOfAddition EntryInhibitor Activity in Co-incubation? (Entry/Fusion) TimeOfAddition->EntryInhibitor Yes PostEntryInhibitor Activity in Post-incubation? (Replication/Assembly) TimeOfAddition->PostEntryInhibitor No, but... Cytotoxicity Activity Only When Present Throughout? (Likely Cytotoxicity) TimeOfAddition->Cytotoxicity Yes, but only if... CounterScreen Counter-screen vs. Unrelated Virus EntryInhibitor->CounterScreen PostEntryInhibitor->CounterScreen Specific Inactive in Counter-screen (Suggests Specificity) CounterScreen->Specific Yes NonSpecific Active in Counter-screen (Suggests Non-specific/Cytotoxic) CounterScreen->NonSpecific No MechanismAssay Test in Mechanism-Based Assay (e.g., Pseudovirus, Enzyme Assay) Specific->MechanismAssay TargetConfirmed Target Confirmed MechanismAssay->TargetConfirmed Reductive_Amination cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Imine Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Workup & Purification Piperidone N-Boc-4-piperidone (1 eq) Acid Add Acetic Acid (cat.) Piperidone->Acid Amine Primary Amine (1.1 eq) Amine->Acid Solvent Anhydrous DCE Solvent->Acid Stir Stir at RT, 1-2h STAB Add STAB (1.5 eq) Stir->STAB Acid->Stir Stir2 Stir at RT, 12-24h STAB->Stir2 Quench Quench (Sat. NaHCO₃) Stir2->Quench Extract Extract (DCM) Quench->Extract Purify Purify (Chromatography) Extract->Purify

Caption: Workflow for a typical reductive amination reaction.

References

  • Rolt, A., Talley, D. C., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. Available at: [Link] [7][8][10]2. Rolt, A., Talley, D. C., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link] [2][11]3. Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475. Available at: [Link] [9]4. Hussein, A. F. A., Cheng, H., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral Research, 177, 104782. Available at: [Link] [4]5. Gaisina, I. N., Peet, N. P., et al. (2020). Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. PubMed. Available at: [Link] [5][12]6. Rolt, A., Talley, D. C., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. Available at: [Link]

  • Teodori, E., Baldi, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. Available at: [Link] [13]8. Semantic Scholar. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • ACS Publications. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • Hussein, A. F. A., Cheng, H., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. PubMed Central. Available at: [Link] [6]11. Gaisina, I. N., Peet, N. P., et al. (2020). Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1-Cyclohexylpiperidin-4-one and its Key Analogs: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N-Substituted Piperidin-4-ones for Advanced Research

The piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1][2][3][4] Its prevalence stems from a combination of factors: a conformationally constrained six-membered ring that can appropriately position substituents for receptor interaction, and a synthetically versatile ketone functionality that allows for extensive chemical modification. This guide provides a comparative analysis of 1-Cyclohexylpiperidin-4-one against two other widely utilized analogs: the sterically minimal 1-Methyl-4-piperidone and the synthetically adaptable 1-Benzyl-4-piperidone.

The choice of the nitrogen substituent (N-substituent) is a critical decision in the drug design and development process. This single modification profoundly influences the molecule's steric profile, lipophilicity, metabolic stability, and synthetic utility. Understanding the distinct characteristics imparted by a bulky aliphatic group (cyclohexyl), a small alkyl group (methyl), and a cleavable aromatic group (benzyl) is paramount for researchers aiming to optimize lead compounds or design novel synthetic pathways.

Comparative Physicochemical Properties

The N-substituent's impact is immediately evident in the fundamental physicochemical properties of these building blocks. The bulky, non-polar cyclohexyl group significantly increases the molecular weight and lipophilicity, which can enhance membrane permeability or binding in hydrophobic pockets. In contrast, the small methyl group offers a minimal steric footprint, while the benzyl group provides a balance of aromatic character and synthetic flexibility.

PropertyThis compound1-Methyl-4-piperidone1-Benzyl-4-piperidone
Molecular Formula C₁₁H₁₉NOC₆H₁₁NOC₁₂H₁₅NO
Molecular Weight 181.28 g/mol [5]113.16 g/mol [6]189.25 g/mol
Appearance -Clear yellow to orange liquid[7]Liquid
Boiling Point 95°C / 0.4 mmHg[8]55-60°C / 11 mmHg[7]134°C / 7 mmHg
Density 1.041 g/cm³ (Predicted)[8]0.92 g/mL at 25°C1.021 g/mL at 25°C
Refractive Index 1.4959 (20°C)[8]n20/D 1.460[7]n20/D 1.541
CAS Number 16771-84-9[5][8]1445-73-4[6]3612-20-2

Synthesis and Reactivity: A Tale of Three Substituents

The synthesis of N-substituted-4-piperidones often follows established routes, such as the condensation of primary amines with precursors like 1,5-dichloro-3-pentanone or the classic Dieckmann condensation of diesters.[6][9] The choice of starting materials and reaction conditions is dictated by the desired N-substituent.

G cluster_0 General Synthetic Pathways Primary Amine Primary Amine Dieckmann Condensation Dieckmann Condensation Primary Amine->Dieckmann Condensation Cyclization Cyclization Primary Amine->Cyclization Diester Diester Diester->Dieckmann Condensation Dihaloketone Dihaloketone Dihaloketone->Cyclization Target Piperidinone Target Piperidinone Dieckmann Condensation->Target Piperidinone Cyclization->Target Piperidinone

Caption: General synthetic strategies for N-substituted 4-piperidones.

Reactivity Considerations

The N-substituent directly influences the reactivity of the C4-ketone.

  • Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to the smaller methyl group. This is a critical consideration when planning multi-step syntheses where subsequent transformations at the C4 position are required.

  • Electronic Effects: The electron-donating nature of the alkyl substituents (cyclohexyl and methyl) has a minor effect on the electrophilicity of the carbonyl carbon.

  • Synthetic Utility of the Benzyl Group: The benzyl group is unique among the three in that it can also function as a protecting group. It is relatively stable to many reagents but can be readily cleaved via catalytic hydrogenation (hydrogenolysis) to yield the secondary amine (4-piperidone).[10][11] This dual role makes 1-benzyl-4-piperidone an exceptionally valuable starting material for synthesizing libraries of compounds with diverse N-substituents.

Applications in Drug Discovery and Development

The choice between these piperidinone building blocks is ultimately driven by the therapeutic target and the desired pharmacological profile. Each serves as a gateway to distinct classes of bioactive molecules.

G cluster_1 This compound Derivatives cluster_2 1-Methyl-4-piperidone Derivatives cluster_3 1-Benzyl-4-piperidone Derivatives N1 Melanocortin Agonists N2 Analgesics (PCP Analogs) M1 Antihistamines (Bamipine) M2 Analgesics (MPPP) M3 Antipsychotics B1 σ Receptor Ligands B2 Alzheimer's Therapeutics B3 4-Arylpiperidines Core Piperidinone Core Piperidinone Core Piperidinone->N1 N-Cyclohexyl Core Piperidinone->M1 N-Methyl Core Piperidinone->B1 N-Benzyl

Caption: Therapeutic pathways from key N-substituted 4-piperidones.

  • This compound: This intermediate is often employed when a high degree of lipophilicity is desired. The cyclohexyl moiety can fit into hydrophobic pockets of receptors, potentially increasing binding affinity and modulating the ADME profile of the final compound. Its derivatives have been explored in the context of melanocortin subtype-4 receptor agonists and as analogs of phencyclidine (PCP) for studying analgesic effects.[12][13]

  • 1-Methyl-4-piperidone: As one of the simplest analogs, it is a cost-effective and common building block for a wide range of established pharmaceuticals.[6] Its applications include the synthesis of antihistamines, analgesics like MPPP, and various other central nervous system (CNS) active agents.[6] The small methyl group ensures minimal steric interference in subsequent synthetic steps.

  • 1-Benzyl-4-piperidone: This is arguably the most versatile of the three for research and development. It is used to synthesize spirocyclic compounds, multi-target-directed ligands for Alzheimer's disease, and protease inhibitors. Its primary advantage lies in the ability to de-benzylate the nitrogen, allowing for the late-stage introduction of other functional groups. It is a key precursor in advanced synthetic methods, such as the Shapiro reaction, to generate 4-arylpiperidines, which are themselves important pharmacophores.[10][14]

Experimental Protocols

To ensure scientific integrity, protocols must be robust and reproducible. Below are representative synthetic procedures that highlight the practical differences in handling and reacting with these precursors.

Protocol 1: Synthesis of 1-Benzyl-4-piperidone via Benzylation

This protocol demonstrates the direct N-alkylation of the parent piperidone core.

Rationale: This method is chosen for its straightforwardness and high yield when the parent 4-piperidone is available. Using potassium carbonate as a base is sufficient to deprotonate the secondary amine hydrochloride salt, allowing for nucleophilic attack on the benzyl bromide.

Methodology:

  • A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature in a three-necked flask.[15]

  • Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.[15]

  • The reaction is heated to 65 °C for 14 hours.[15]

  • After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).[15]

  • The aqueous layer is extracted with ethyl acetate (2 x 20 mL).[15]

  • The combined organic layers are washed with water (2 x 15 mL) and then brine (20 mL), dried over anhydrous sodium sulfate, and evaporated under reduced pressure to yield the crude product.[15]

  • Purification by crystallization (2% methanol in chloroform) or column chromatography affords the pure 1-benzyl-4-piperidone as a light yellow oily liquid.[15]

Protocol 2: Synthesis of Tosylhydrazone from 1-Benzyl-4-piperidone

This protocol illustrates a key downstream reaction, forming an intermediate for C-C bond formation.

Rationale: The conversion of the ketone to a tosylhydrazone is the first step in the Shapiro reaction, a powerful method for transforming a ketone into an alkene.[10] This protocol demonstrates the reactivity of the C4-carbonyl and creates a stable, isolable intermediate for further synthesis.

Methodology:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Typically, a precipitate will form as the reaction proceeds.

  • After several hours (or upon completion as indicated by TLC), the solid product is collected by filtration.

  • The collected solid is washed with cold methanol or diethyl ether to remove any unreacted starting materials.

  • The resulting tosylhydrazone is dried under vacuum. It is typically a stable, crystalline white solid that can be used without further purification.[10]

Conclusion

While this compound, 1-Methyl-4-piperidone, and 1-Benzyl-4-piperidone share a common structural core, the choice of the N-substituent dictates their utility and application.

  • This compound is the building block of choice when seeking to introduce a bulky, lipophilic moiety to enhance interactions within hydrophobic environments.

  • 1-Methyl-4-piperidone offers a simple, sterically unencumbered, and cost-effective route for the synthesis of a wide range of established pharmaceutical agents.

  • 1-Benzyl-4-piperidone provides unparalleled synthetic flexibility, acting as both a key intermediate and a protected precursor, enabling complex molecular architectures and late-stage diversification.

A thorough understanding of these comparative differences is essential for researchers, scientists, and drug development professionals to make informed decisions, enabling the rational design and efficient synthesis of next-generation therapeutics.

References

  • Wikipedia. 1-Methyl-4-piperidone. [Link]

  • Marcune, B. F., et al. (2005). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media S.A.[Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • LookChem. Cas 1445-73-4,1-Methyl-4-piperidone. [Link]

  • Wikipedia. 4-Piperidone. [Link]

  • Defense Technical Information Center. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • ResearchGate. (2005). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • Zarrindast, M. R., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung. [Link]

  • ResearchGate. (2014). Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

  • National Center for Biotechnology Information. 1-(1-Phenylcyclohexyl)piperidin-4-one. PubChem. [Link]

  • National Center for Biotechnology Information. 1-Cyclohexylpiperidine. PubChem. [Link]

  • ResearchGate. (2015). Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. [Link]

  • Sebhat, I. K., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (4-Cyclohexylpiperidin-1-yl)-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. PubChem. [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • National Center for Biotechnology Information. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. [Link]

  • ResearchGate. (2020). 4-Substituted and 1,4-Disubstituted Piperidines. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Organic Chemistry Portal. Synthesis of 1,4-cyclohexadienes. [Link]

Sources

The Evolving Landscape of 1-Cyclohexylpiperidin-4-one Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1-cyclohexylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents. Its inherent structural features, including a lipophilic cyclohexyl group and a reactive ketone, provide a foundation for modifications that can exquisitely tune the pharmacological properties of the resulting derivatives. This guide offers a comparative analysis of the efficacy of various this compound derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpins their therapeutic potential. This analysis is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of this important class of compounds.

The Strategic Importance of the this compound Core

The this compound core is a key building block in the synthesis of numerous biologically active molecules. The piperidine ring is a common motif in many pharmaceuticals due to its ability to interact with various biological targets, while the cyclohexyl group often enhances lipophilicity, which can be crucial for traversing biological membranes and improving drug-like properties. The ketone at the 4-position of the piperidine ring is a synthetic handle that allows for a wide range of chemical transformations, leading to a diverse library of derivatives with distinct pharmacological profiles. These derivatives have been investigated for a multitude of therapeutic applications, including as analgesics, anticancer agents, and antimicrobials.[1]

Comparative Efficacy Across Therapeutic Targets

The true measure of the this compound scaffold's versatility is evident in the broad spectrum of biological targets its derivatives can modulate. This section will compare the efficacy of these derivatives based on their intended therapeutic application, supported by quantitative experimental data.

Opioid Receptor Modulation: The Quest for Safer Analgesics

Derivatives of the this compound scaffold have been explored as modulators of opioid receptors, aiming to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. A notable example is the synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives, which have been shown to be potent µ-opioid receptor agonists.[2][3][4]

A study on MT-45 and its fluorinated analogs demonstrated that fluorination can significantly enhance potency. For instance, the 2F-MT-45 derivative exhibited a much higher apparent potency for inhibiting cAMP accumulation and β-arrestin2 recruitment compared to the parent compound, MT-45.[2][3][4]

Table 1: Comparative Efficacy of MT-45 and its Fluorinated Derivative at the µ-Opioid Receptor [2][3][4]

CompoundApparent Potency (cAMP Inhibition)Apparent Potency (β-arrestin2 Recruitment)
MT-451.3 µM23.1 µM
2F-MT-4542 nM196 nM

These findings highlight the critical role of subtle structural modifications in modulating the efficacy of these derivatives at the µ-opioid receptor. The data suggests that fluorination can be a viable strategy for enhancing the potency of opioid receptor modulators derived from this scaffold.

Phencyclidine-like Analgesics

The 1-cyclohexylpiperidine scaffold is also central to the structure of phencyclidine (PCP) and its analogs, which are known for their analgesic and dissociative effects. Research into new derivatives aims to separate these two effects, retaining the analgesic properties while minimizing the undesirable psychoactive effects. A study on new methyl and methoxy hydroxyl derivatives of phencyclidine, synthesized from a this compound precursor, investigated their analgesic effects using the tail immersion test in rats.[5]

The results indicated that the 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol derivative produced more significant analgesic effects compared to PCP, with a marked increase in tail immersion latency. In contrast, the 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol derivative showed only slight analgesic effects.[5] This demonstrates that the nature of the substituent on the phenyl ring plays a crucial role in determining the analgesic efficacy of these compounds.

Dopamine Transporter Inhibition: Implications for Stimulant Abuse

Certain derivatives, such as 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), have shown high affinity and selectivity for the dopamine transporter (DAT), making them valuable tools for studying the mechanisms of dopamine reuptake and for developing potential treatments for cocaine addiction.[6] Structure-activity relationship studies of BTCP analogs, where the piperidine ring is a key component, have revealed that modifications to the N-substituents can significantly impact binding affinity and dopamine uptake inhibition.[6]

Increasing the size and lipophilicity of the N-substituents generally led to improved binding affinity. However, the effect on dopamine uptake inhibition was less predictable. Notably, monoalkyl N-substituted BTCP derivatives displayed the highest affinity for the DAT.[6] This line of research underscores the potential of this compound derivatives in the development of novel central nervous system (CNS) active agents.

Antimicrobial and Anti-tuberculosis Activity

The versatility of the piperidin-4-one core extends to the development of antimicrobial agents. Studies have shown that thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibit significant antifungal activity.[7] Furthermore, a novel piperidinol derivative identified through anti-tuberculosis screening demonstrated promising activity, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL.[8] These findings open avenues for the development of new classes of antimicrobial and anti-tuberculosis drugs based on the this compound scaffold.

Experimental Protocols: A Foundation for Reliable Data

The comparative analysis of efficacy relies on robust and reproducible experimental data. Below are detailed protocols for key assays used to characterize the biological activity of this compound derivatives.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • CHO cells stably expressing the human µ-opioid receptor.

  • [³H]-DAMGO (a high-affinity µ-opioid receptor agonist).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from CHO cells expressing the µ-opioid receptor.

  • In a 96-well plate, add a fixed concentration of [³H]-DAMGO, varying concentrations of the test compound, and the cell membrane preparation in binding buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]-DAMGO).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: This protocol allows for the direct measurement of the interaction between the test compound and the target receptor, providing a quantitative measure of binding affinity. The use of a radiolabeled ligand with known high affinity allows for a competitive binding experiment, where the test compound's ability to displace the radioligand is indicative of its own affinity.

Functional Assay: cAMP Accumulation for µ-Opioid Receptor Agonism

This assay determines the functional activity of a compound at a G-protein coupled receptor, such as the µ-opioid receptor, which is coupled to the inhibition of adenylyl cyclase.

Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing the µ-opioid receptor.

Materials:

  • CHO cells stably expressing the µ-opioid receptor.

  • Forskolin (an activator of adenylyl cyclase).

  • Test compounds.

  • cAMP assay kit (e.g., based on HTRF or ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect).

Causality: By measuring the downstream signaling event (inhibition of cAMP production), this assay provides a measure of the functional efficacy of the compound as an agonist at the µ-opioid receptor. A lower EC50 value indicates higher potency.

Visualizing Structure-Activity Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate key relationships and processes.

SAR_Workflow cluster_0 Lead Identification & Optimization Scaffold This compound Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Chemical Modification Screening Biological Screening Synthesis->Screening Testing Data Efficacy Data (IC50, EC50) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Synthesis Design of New Derivatives Optimized Optimized Lead Compound SAR->Optimized Opioid_Signaling Agonist Opioid Agonist (e.g., MT-45 derivative) Receptor µ-Opioid Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Effect Analgesia cAMP->Effect Reduced levels lead to

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic agents. The comparative analysis presented here demonstrates the remarkable chemical tractability of this core structure and its potential to yield derivatives with high efficacy across a range of biological targets. The structure-activity relationships highlighted provide a roadmap for the rational design of next-generation therapeutics. Future research will likely focus on leveraging computational tools for more predictive SAR modeling and exploring novel biological targets for this versatile class of compounds. The continued investigation of this compound derivatives holds significant promise for addressing unmet medical needs in pain management, infectious diseases, and CNS disorders.

References

  • Ahmadi, A., Khalili, M., Abbassi, S., Javadi, M., Mahmoudi, A., & Hajikhani, R. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-206. [Link]

  • Cunningham, M., Pottie, E., & Gerona, R. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology, 177(15), 3436-3448. [Link]

  • Carroll, F. I., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 36(23), 1188-1193. [Link]

  • Cunningham, M., Pottie, E., & Gerona, R. (2020). Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. ResearchGate. [Link]

  • Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505. [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]

  • Cunningham, M., Pottie, E., & Gerona, R. (2020). Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. National Institutes of Health. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. [Link]

  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]

  • Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5344-5348. [Link]

Sources

A Comparative Guide to the Validation of 1-Cyclohexylpiperidin-4-one Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidin-4-one Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperidin-4-one nucleus is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

This guide focuses on 1-Cyclohexylpiperidin-4-one, a key synthetic intermediate that serves as a foundational building block for more complex and potent molecules. While this compound itself is generally considered biologically inert, its validation in biological assays is crucial for establishing a baseline and understanding the structure-activity relationships (SAR) of its derivatives. Here, we present a comparative analysis of N-substituted and ring-substituted piperidin-4-one derivatives, providing experimental data and detailed protocols to guide researchers in their drug discovery efforts. The central hypothesis is that while the 1-cyclohexyl moiety provides a lipophilic anchor, further modifications are essential for eliciting specific biological responses.

Comparative Analysis: Unlocking Biological Activity through Structural Modification

The biological activity of piperidin-4-one derivatives is profoundly influenced by the nature of the substituents on the nitrogen atom and the piperidine ring. This section compares the performance of various analogs in key biological assays, highlighting the pivotal role of these modifications.

Antimicrobial Activity: A Tale of Two Substituents

The piperidin-4-one scaffold is a promising template for the development of novel antimicrobial agents.[1] However, the parent this compound is largely inactive. Biological efficacy is unlocked through strategic substitutions, particularly at the nitrogen and on the carbon framework of the piperidine ring.

A common strategy involves the synthesis of thiosemicarbazone derivatives from the ketone group of piperidin-4-ones. These derivatives often exhibit significant antibacterial and antifungal activity.[1] For instance, a study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives demonstrated that the addition of the thiosemicarbazone moiety significantly enhanced antifungal activity compared to the parent piperidin-4-ones.[3]

The nature of the substituent on the nitrogen atom also plays a critical role. While direct comparisons involving the N-cyclohexyl group are scarce in the literature, studies on N-benzyl piperidin-4-one derivatives show potent activity against various bacterial and fungal strains, including Escherichia coli and Aspergillus niger.[4] This suggests that an aromatic substituent on the nitrogen may be more favorable for antimicrobial activity than a non-aromatic, bulky group like cyclohexyl.

Table 1: Comparative Antimicrobial Activity of Piperidin-4-one Derivatives (MIC in µg/mL)

Compound/Derivative ClassN-SubstituentRing SubstitutionS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
This compoundCyclohexylUnsubstituted>512 (inferred inactive)>512 (inferred inactive)>512 (inferred inactive)N/A
2,6-diaryl-3-methyl-piperidin-4-onesH2,6-diaryl, 3-methyl125-250250-500>500[1]
Thiosemicarbazones of aboveH2,6-diaryl, 3-methyl62.5-125125-25031.2-62.5[1]
N-benzyl piperidin-4-one oximesBenzyl2,6-diaryl, 3-methylNot ReportedPotent ActivityPotent Activity[4]
Ampicillin (Standard)N/AN/A3.126.25N/A[1]
Terbinafine (Standard)N/AN/AN/AN/A7.8[1]
Anti-Inflammatory and Cytotoxic Potential: The Role of Arylidene Substitutions

The anti-inflammatory and cytotoxic activities of piperidin-4-ones are often explored through the synthesis of mono- and bis-arylidene derivatives, which are analogs of curcumin. These modifications introduce a planar, conjugated system that can interact with various biological targets.

Derivatives of 3,5-bis(benzylidene)piperidin-4-one have shown selective toxicity for malignant cells, with submicromolar CC50 values against several cancer cell lines.[5] In contrast, the parent piperidin-4-one scaffold is generally considered non-cytotoxic. The introduction of N-acyl groups to these bis(benzylidene) derivatives further enhances their cytotoxic potency.[5]

In the context of anti-inflammatory activity, piperidin-4-one-containing mono-carbonyl analogs of curcumin have been shown to inhibit the production of pro-inflammatory mediators like IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistically, these compounds can prevent the activation of key inflammatory signaling pathways such as NF-κB and ERK.

Table 2: Comparative Anti-inflammatory and Cytotoxic Activity of Piperidin-4-one Derivatives

Compound/Derivative ClassKey Structural FeatureAssayEndpointResultReference
This compoundN-CyclohexylCytotoxicity (e.g., MTT)IC50/CC50>100 µM (inferred inactive)N/A
3,5-bis(benzylidene)piperidin-4-ones3,5-bis(benzylidene)Cytotoxicity vs. cancer cellsCC50Submicromolar[5]
N-acryloyl-3,5-bis(benzylidene)piperidin-4-onesN-acryloyl, 3,5-bis(benzylidene)Cytotoxicity vs. cancer cellsCC50Generally more potent than above[5]
Piperidin-4-one Curcumin AnalogsMono-carbonyl curcumin analogAnti-inflammatoryIL-6 Inhibition (IC50)< 5 µM[6]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the antimicrobial and cytotoxic activities of piperidin-4-one derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

1. Preparation of Bacterial/Fungal Inoculum: a. From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized suspension in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

2. Compound Preparation and Serial Dilution: a. Dissolve the test compounds (e.g., this compound and its derivatives) in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in the appropriate broth. The typical volume in each well is 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compounds. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture: a. Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding and Compound Treatment: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. The next day, treat the cells with various concentrations of the test compounds (prepared in the appropriate medium) and incubate for 24-72 hours.

3. MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 10 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Path to Bioactivity

The following diagrams illustrate the conceptual framework for enhancing the biological activity of the this compound scaffold and a typical workflow for its biological validation.

G cluster_0 Core Scaffold cluster_1 Chemical Modification Strategies cluster_2 Enhanced Biological Activity A This compound B N-Substituent Modification (e.g., N-benzyl, N-acyl) A->B Leads to C Ring Substitution (e.g., 3,5-bis(benzylidene)) A->C Leads to D Ketone Derivatization (e.g., Thiosemicarbazones, Oximes) A->D Leads to E Antimicrobial B->E F Anti-inflammatory B->F G Cytotoxic B->G C->F C->G D->E

Caption: From Inert Scaffold to Bioactive Compound.

G A Synthesize Derivatives of This compound B Primary Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Inactive Compounds (e.g., Parent Scaffold) B->C No Activity D Active 'Hit' Compounds B->D Activity Detected E Secondary Assays (e.g., Anti-inflammatory, Mechanism of Action) D->E F Lead Compound Identification E->F

Caption: Workflow for Biological Assay Validation.

Conclusion: A Scaffold of Potential

This compound stands as a testament to the power of a privileged scaffold in medicinal chemistry. While possessing little to no intrinsic biological activity, its true value lies in its role as a versatile starting point for the synthesis of a vast array of potent and specific therapeutic agents. The validation of this scaffold in biological assays is, therefore, a process of comparative analysis, where the parent compound serves as a crucial negative control to highlight the efficacy of targeted chemical modifications.

This guide has demonstrated that through strategic substitutions at the nitrogen atom and on the piperidine ring, the inert this compound core can be transformed into compounds with significant antimicrobial, anti-inflammatory, and cytotoxic properties. The provided protocols and comparative data serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of the piperidin-4-one scaffold. The key takeaway for drug development professionals is that the journey from a simple building block to a lead compound is a systematic exploration of structure-activity relationships, grounded in robust and reproducible biological validation.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. (2013). PubMed. Available from: [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available from: [Link]

  • Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., Chamankhah, M., Rose, P., Pass, E., Allen, T. M., Zello, G. A., Xiang, J., & Das, U. (1998). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of medicinal chemistry, 41(7), 1014–1026. Available from: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). International Journal of ChemTech Research. Available from: [Link]

Sources

A Comparative Analysis of 1-Cyclohexylpiperidin-4-one's Biological Activity Profile Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the piperidin-4-one scaffold is a cornerstone for the development of novel therapeutics. Its structural versatility allows for a myriad of substitutions, leading to a diverse range of pharmacological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of the biological activity of 1-cyclohexylpiperidin-4-one, a key intermediate and a molecule of interest in its own right, against well-established standards. We will delve into its potential as an analgesic and antimicrobial agent, supported by detailed experimental protocols and data.

Introduction to this compound

This compound (CAS RN: 16771-84-9) is a derivative of piperidin-4-one characterized by a cyclohexyl group attached to the nitrogen atom.[5][6] This substitution significantly influences the molecule's lipophilicity and steric properties, which in turn can modulate its interaction with biological targets. The piperidine ring is a prevalent feature in numerous pharmaceuticals, and its derivatives have shown a wide spectrum of activities, including anticancer, anti-HIV, and central nervous system effects.[1][4] Our focus here will be on the potential analgesic and antimicrobial properties of this compound and its derivatives, comparing them to gold-standard drugs in these fields.

Comparative Biological Evaluation: Analgesic Activity

The analgesic potential of piperidine derivatives has been a subject of significant research, with many compounds exhibiting central and peripheral analgesic effects.[7] To objectively assess the analgesic profile of this compound derivatives, a head-to-head comparison with a classical opioid analgesic, morphine, is essential.

In Vivo Analgesic Assays

Commonly employed in vivo models to screen for analgesic activity include the hot plate test, tail-flick test, and the acetic acid-induced writhing test.[8][9][10][11] These tests measure an animal's response to thermal or chemical noxious stimuli and are fundamental in preclinical analgesic drug discovery.[9]

Table 1: Comparative In Vivo Analgesic Activity

CompoundDose (mg/kg)Hot Plate Test (Latency, sec)Tail Flick Test (Latency, sec)Writhing Inhibition (%)
Vehicle Control -5.2 ± 0.43.1 ± 0.30
Morphine 1015.8 ± 1.18.9 ± 0.785.2 ± 5.1
1-Cyclohexyl-4-aryl-piperidin-4-ol 2010.3 ± 0.86.5 ± 0.562.7 ± 4.5

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

The data presented in Table 1, hypothetically generated for illustrative purposes, would suggest that while the this compound derivative exhibits significant analgesic activity, it is less potent than the standard, morphine. Such comparisons are crucial for understanding the structure-activity relationship and for guiding further lead optimization.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This widely used model evaluates peripheral analgesic activity by inducing a painful inflammatory response.[11][12]

Methodology:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one hour before the experiment.

  • Grouping: Animals are divided into three groups: Vehicle control (saline), Standard (Morphine, 10 mg/kg, i.p.), and Test compound (e.g., 1-Cyclohexyl-4-aryl-piperidin-4-ol, 20 mg/kg, i.p.).

  • Compound Administration: The respective compounds are administered intraperitoneally.

  • Induction of Writhing: After 30 minutes, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce writhing.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

The choice of the writhing test is based on its sensitivity to weak analgesics and its ability to detect peripherally acting agents.

Comparative Biological Evaluation: Antimicrobial Activity

Piperidin-4-one derivatives have also been explored for their antimicrobial properties.[13] A comparative study against standard antibiotics like Ampicillin (for bacteria) and Terbinafine (for fungi) can establish their potential in this therapeutic area.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Ampicillin 24NA
Terbinafine NANA1
2,6-diaryl-3-methyl-4-piperidone derivative 16328
Thiosemicarbazone derivative of piperidone 8164

NA: Not Applicable. Data are hypothetically generated for illustrative purposes.

The illustrative data in Table 2 suggests that while the piperidin-4-one derivatives show antimicrobial activity, their potency is lower than the standard antibiotics. However, derivatization, such as the formation of a thiosemicarbazone, can enhance this activity.[13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound and standard drugs are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method is chosen for its efficiency and the ability to test multiple compounds and concentrations simultaneously.

Receptor Binding and Functional Assays

The analgesic effects of many piperidine derivatives are mediated through their interaction with opioid receptors.[14][15] To characterize the mechanism of action of this compound derivatives, receptor binding and functional assays are indispensable.

In Vitro Opioid Receptor Assays

These assays are crucial for determining the affinity and functional activity of a compound at specific opioid receptor subtypes (μ, δ, κ).[14][16]

  • Receptor Binding Assays: These assays measure the affinity of a ligand for a receptor. A radiolabeled ligand with known affinity is competed with the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

  • Functional Assays: These assays measure the cellular response following receptor activation. Common assays include:

    • cAMP Inhibition Assay: Measures the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled receptors like opioid receptors.[16]

    • [³⁵S]GTPγS Binding Assay: Directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog.[16][17]

    • β-Arrestin Recruitment Assay: Monitors the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.[16][17]

Table 3: Comparative Opioid Receptor Profile

Compoundµ-Opioid Receptor Ki (nM)µ-Opioid Receptor EC50 (nM) (GTPγS)
Morphine 1.250
DAMGO 0.825
1-Cyclohexyl-4-aryl-piperidin-4-ol 25.6350

Data are hypothetically generated for illustrative purposes. DAMGO is a selective µ-opioid agonist.

This hypothetical data would indicate that the test compound has a lower affinity and potency at the µ-opioid receptor compared to the standards.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades initiated by the binding of a ligand to its receptor is fundamental in drug development. For instance, the activation of µ-opioid receptors by an agonist like morphine leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the modulation of ion channels.

Diagrams

G cluster_0 Analgesic Activity Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Induction of Nociception Induction of Nociception Compound Administration->Induction of Nociception Observation & Data Collection Observation & Data Collection Induction of Nociception->Observation & Data Collection Statistical Analysis Statistical Analysis Observation & Data Collection->Statistical Analysis

Caption: General workflow for in vivo analgesic screening.

G Opioid Agonist Opioid Agonist µ-Opioid Receptor (GPCR) µ-Opioid Receptor (GPCR) Opioid Agonist->µ-Opioid Receptor (GPCR) Binds to G-protein (Gi/o) G-protein (Gi/o) µ-Opioid Receptor (GPCR)->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases conversion of ATP to ATP ATP Cellular Response (Analgesia) Cellular Response (Analgesia) cAMP->Cellular Response (Analgesia) Leads to

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

This guide provides a framework for the comparative biological evaluation of this compound and its derivatives. By employing standardized in vivo and in vitro assays and comparing the results against established standards, researchers can effectively profile the pharmacological activity of these promising compounds. The provided protocols and conceptual diagrams serve as a practical resource for scientists engaged in the discovery and development of novel therapeutics based on the versatile piperidin-4-one scaffold. Further investigations into the structure-activity relationships and mechanism of action will be crucial in unlocking the full therapeutic potential of this class of molecules.

References

  • In vitro opioid receptor assays. PubMed. [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]

  • In vitro and in vivo assessment of mu opioid receptor constitutive activity. PubMed. [Link]

  • Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. Macquarie University. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PubMed Central. [Link]

  • In-Vivo Models for Management of Pain. Scirp.org. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology. [Link]

  • Synthesis of 1-Cyclohexyl-4-[(4-hydroxy-4-phenyl-1-piperidinyl)methyl]-3,3-diphenyl-2-pyrrolidinone. PrepChem.com. [Link]

  • This compound. PubChem. [Link]

  • Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. [Link]

  • Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. PubMed. [Link]

  • 1-(1-Phenylcyclohexyl)piperidin-4-one. PubChem. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. PubMed. [Link]

  • 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activit... ChEMBL. [Link]

  • Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Synthesis and crystallization procedure of piperidine-4- one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Fluorescent derivatives of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a tool for uptake and cellular localization studies in pancreatic tumor cells. PubMed. [Link]

  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. PubMed Central. [Link]

  • The role of pharmacological profiling in safety assessment. PubMed. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

A Comparative Guide to the Spectroscopic Signatures of 1-Cyclohexylpiperidin-4-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 1-Cyclohexylpiperidin-4-one, a key synthetic intermediate in medicinal chemistry.[1] By examining its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data alongside a curated selection of its structural analogs, we aim to provide researchers, scientists, and drug development professionals with a clear framework for structural elucidation and characterization within this important class of N-substituted 4-piperidones.

The 4-piperidone scaffold is a ubiquitous structural motif found in a vast number of pharmacologically active agents, particularly those targeting the central nervous system.[2] The nature of the substituent on the piperidine nitrogen profoundly influences the molecule's physicochemical properties, including its lipophilicity, steric profile, and ultimately, its biological activity. Understanding how these structural modifications are reflected in spectroscopic data is crucial for unambiguous compound identification, purity assessment, and the rational design of new chemical entities.

This guide will focus on comparing this compound with the following analogs to illustrate the effects of varying N-substituent complexity and the impact of ring substitution:

  • 4-Piperidone: The parent compound, providing a baseline spectrum.

  • N-Acetyl-4-piperidone: An analog with an electron-withdrawing N-acyl group.

  • N-Carbethoxy-4-piperidone: An analog with a bulkier N-ester group.

  • 1-(1-Phenylcyclohexyl)piperidin-4-one: A more complex analog relevant to pharmaceutical derivatives.

Workflow for Spectroscopic Characterization

The logical flow for characterizing these compounds involves a multi-technique approach to build a complete structural picture. Mass spectrometry provides the molecular weight, infrared spectroscopy identifies key functional groups, and NMR spectroscopy reveals the detailed atomic connectivity and chemical environment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Structure Prep Prepare Dilute Solution MS Mass Spectrometry (MS) Determine Molecular Weight Prep->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Prep->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity Prep->NMR Interpret Correlate Data MS->Interpret IR->Interpret NMR->Interpret Structure Confirm Structure Interpret->Structure

Caption: General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can map the molecular skeleton and define the chemical environment of each atom.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In the 4-piperidone system, the protons on the piperidine ring typically appear as two sets of triplets or multiplets, corresponding to the protons alpha (C2/C6) and beta (C3/C5) to the nitrogen atom.

Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)

CompoundPiperidine H-2, H-6 (α to N)Piperidine H-3, H-5 (β to N)N-Substituent Protons
This compound ~2.8 - 2.9 (m)~2.5 - 2.6 (m)1.0 - 2.2 (m, cyclohexyl)
4-Piperidone [3]~3.1 (t)~2.5 (t)~2.0 (s, NH)
N-Acetyl-4-piperidone [4]~3.8 (t), ~3.6 (t)~2.5 (m)~2.1 (s, COCH₃)
1-(1-Phenylcyclohexyl)piperidin-4-one [5]~2.7 (m)~2.4 (m)7.2-7.5 (m, Ar-H), 1.2-2.2 (m, cyclohexyl)

Analysis:

  • This compound: The protons on the piperidine ring alpha to the nitrogen are shifted upfield compared to the parent 4-piperidone. This is due to the electron-donating nature of the alkyl cyclohexyl group. The cyclohexyl protons themselves produce a complex series of multiplets in the aliphatic region (1.0-2.2 ppm).

  • 4-Piperidone: The parent compound shows the simplest spectrum, with two triplets for the piperidine ring protons and a broad singlet for the N-H proton.[3]

  • N-Acetyl-4-piperidone: The introduction of the electron-withdrawing acetyl group causes a significant downfield shift of the alpha protons (H-2, H-6) to ~3.6-3.8 ppm.[4] This is a result of deshielding by the adjacent carbonyl group. The spectrum is often complicated by the presence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond, which can lead to the splitting of signals.[6]

  • 1-(1-Phenylcyclohexyl)piperidin-4-one: This analog shows signals for the aromatic protons of the phenyl group in the typical region of 7.2-7.5 ppm. The piperidine and cyclohexyl protons appear in the aliphatic region, similar to this compound.[5]

¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. The carbonyl carbon of the 4-piperidone ring is a particularly diagnostic signal.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)

CompoundC=O (C4)Piperidine C2, C6 (α to N)Piperidine C3, C5 (β to N)N-Substituent Carbons
This compound ~208-210~53~41~63 (ipso-C), ~25-30 (cyclohexyl)
4-Piperidone [3]~210.5~45.5~41.0N/A
N-Carbethoxy-4-piperidone [7]~207.5~45.1~40.5~155 (N-C=O), ~61.5 (O-CH₂), ~14.5 (CH₃)
1-(1-Phenylcyclohexyl)piperidin-4-one [5]~209~49~41~125-145 (Aromatic), ~69 (ipso-C), ~22-35 (cyclohexyl)

Analysis:

  • Carbonyl Carbon (C4): The ketone carbonyl signal appears consistently in the 207-211 ppm range. The N-acyl and N-carbethoxy groups, being electron-withdrawing, cause a slight upfield shift of this signal compared to the N-alkylated analogs.

  • Alpha Carbons (C2, C6): The chemical shift of the carbons alpha to the nitrogen is highly sensitive to the N-substituent. In this compound, these carbons are found around 53 ppm. This is downfield from the parent compound (~45.5 ppm) due to the substitution effect. For N-carbethoxy-4-piperidone, the presence of the ester carbonyl also influences this position.[7]

  • N-Substituent Carbons: The carbons of the N-substituent provide clear confirmation of its identity. The cyclohexyl group in this compound shows a characteristic set of signals between 25-30 ppm for the CH₂ groups and a distinct signal for the ipso-carbon (the one attached to the nitrogen) around 63 ppm.

Caption: Structures of the target compound and a key analog.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The most prominent feature in the IR spectra of 4-piperidones is the strong absorption band of the carbonyl (C=O) group.

Table 3: Comparative IR Data (Characteristic Peaks in cm⁻¹)

CompoundC=O StretchC-N StretchOther Key Peaks
This compound ~1715~1100-1150~2850-2950 (Aliphatic C-H Stretch)
4-Piperidone [8]~1720~1100-1150~3300 (N-H Stretch), ~2850-2950 (C-H)
N-Acetyl-4-piperidone ~1720 (Ketone) & ~1645 (Amide)~1230~2850-2950 (C-H)
1-(1-Phenylcyclohexyl)piperidin-4-one ~1710~1100-1150~3020-3080 (Aromatic C-H), ~1600 (C=C)

Analysis:

The position of the C=O stretching frequency is sensitive to the electronic environment.

  • Ketone C=O Stretch: For all the compounds, a strong absorption peak between 1710-1725 cm⁻¹ confirms the presence of the saturated six-membered ring ketone. The exact position can be subtly influenced by the N-substituent, but the effect is less pronounced than in NMR.

  • Amide C=O Stretch: N-Acetyl-4-piperidone is unique in this set as it displays a second, very strong carbonyl absorption around 1645 cm⁻¹ . This is characteristic of the tertiary amide functional group and is a key differentiating feature.

  • N-H Stretch: The parent 4-piperidone is easily identified by a characteristic medium-intensity peak in the ~3300 cm⁻¹ region, corresponding to the N-H bond stretch.[8] This peak is absent in all the N-substituted analogs.

  • C-H Stretches: All analogs show strong aliphatic C-H stretching bands just below 3000 cm⁻¹. The presence of an aromatic ring in 1-(1-Phenylcyclohexyl)piperidin-4-one is confirmed by weaker C-H stretching absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and various fragment ions.

Table 4: Comparative Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 18198, 83, 82, 55
4-Piperidone 9970, 56, 42
N-Isopropyl-4-piperidone [9]141126, 98, 84, 42
1-(1-Phenylcyclohexyl)piperidin-4-one [5]257200, 160, 98, 91

Analysis:

  • Molecular Ion Peak: The molecular ion peak directly confirms the molecular weight of each compound (e.g., m/z 181 for this compound).

  • Fragmentation Pathways: The fragmentation is often dictated by the most stable carbocations and neutral losses that can be formed.

    • For This compound , a common fragmentation is the alpha-cleavage adjacent to the nitrogen, leading to the loss of the cyclohexyl group or parts of the piperidone ring. The fragment at m/z 98 is highly characteristic and corresponds to the [M - C₆H₁₁]⁺ ion, representing the piperidinone ring after loss of the cyclohexyl substituent. The ion at m/z 83 corresponds to the cyclohexyl cation [C₆H₁₁]⁺.

    • N-Isopropyl-4-piperidone shows a characteristic loss of a methyl group (141 -> 126) from the isopropyl substituent.[9]

    • 1-(1-Phenylcyclohexyl)piperidin-4-one undergoes fragmentation to produce the tropylium ion ([C₇H₇]⁺) at m/z 91 , a hallmark of compounds containing a benzyl moiety. The fragment at m/z 200 likely corresponds to the loss of the piperidone ring portion.

G MolIon This compound (M+•) m/z = 181 Loss1 - C₆H₁₁• (Loss of cyclohexyl radical) MolIon->Loss1 Loss2 - C₅H₈NO• (Loss of piperidinone radical) MolIon->Loss2 Frag1 [C₆H₁₁N(CH₂)₂C=O]+• m/z = 98 Frag2 [C₆H₁₁]+ m/z = 83 Loss1->Frag1 Loss2->Frag2

Caption: Key EI-MS fragmentation pathways for the title compound.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the user.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum, and calibrate to the TMS signal.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • The resulting spectrum is typically displayed in terms of percent transmittance (%T) or absorbance.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[10]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is suitable.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (with split).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15-20 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

References

  • D'Andrea, S. V., & Zheng, G. Z. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(19), 3563–3565. [Link]

  • Talaq, M. A., & Al-Rawashdeh, N. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural Sciences, 21(2), 10. [Link]

  • Manimekalai, A., et al. (2014). Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of Chemical and Pharmaceutical Research, 6(6), 1435-1444. [Link]

  • PubChem. (n.d.). 1-(1-Phenylcyclohexyl)piperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Manimekalai, A., & M. Syed Ali, F. (2007). Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). N-Isopropyl-4-piperidone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Cyclohexylpiperidin-4-one

This compound is a key synthetic intermediate, a molecular scaffold upon which numerous pharmacologically active compounds are built.[1] Its purity, identity, and concentration are critical quality attributes that dictate the success of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are not merely a matter of good practice; they are a foundational requirement for regulatory compliance and successful drug development.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the characterization and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a cross-validation framework grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5] The objective is to demonstrate that each analytical procedure is fit for its intended purpose, ensuring data integrity across the lifecycle of the analytical method.[5][6][7]

Pillar 1: The Principle of Orthogonal Cross-Validation

Cross-validation serves to verify that a validated analytical method produces consistent, reliable, and accurate results under varied conditions, such as in different laboratories or, as we will explore here, when comparing fundamentally different analytical techniques.[8][9][10] Employing orthogonal methods—techniques that rely on different chemical or physical principles for separation and detection—provides the highest level of confidence in the analytical results. A successful cross-validation between methods like GC-MS (based on volatility and mass-to-charge ratio), HPLC (based on polarity and partitioning), and NMR (based on nuclear spin properties) provides unequivocal evidence of the analyte's identity and purity.

The workflow for a comprehensive cross-validation study is a systematic process designed to ensure consistency and reliability of analytical data.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Analytical Target Profile (ATP) protocol Develop & Approve Cross-Validation Protocol start->protocol criteria Define Acceptance Criteria (per ICH Q2(R2)) protocol->criteria prep Prepare Homogenous Sample Batch & Standards criteria->prep gcms Analyze via GC-MS prep->gcms hplc Analyze via HPLC-UV prep->hplc nmr Analyze via qNMR prep->nmr compare Compare Results (Purity, Assay) gcms->compare hplc->compare nmr->compare stats Perform Statistical Analysis (e.g., t-test, F-test) compare->stats eval Evaluate Against Acceptance Criteria stats->eval end_node Method Deemed Cross-Validated eval->end_node Pass fail_node Investigate Discrepancies eval->fail_node Fail report Generate Final Cross-Validation Report end_node->report fail_node->protocol Revise Protocol/ Method

Caption: Workflow for inter-method cross-validation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. Its strength lies in the combination of chromatographic separation with the high specificity of mass spectrometry. For this compound, its relatively low molecular weight and thermal stability make it an ideal candidate for GC-MS analysis. The primary causality for choosing this method is its ability to provide both quantitative data and structural confirmation through mass fragmentation patterns, which is invaluable for impurity identification.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10.0 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working standard of 100 µg/mL by diluting 1.0 mL of the stock solution to 10.0 mL with methanol.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.[11]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.[11]

    • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[11]

    • Column: TG-5MS fused silica capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12][13]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[12]

    • Injector: Split/splitless injector in split mode (20:1).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold at 280°C for 5 minutes.[12]

    • MS Transfer Line Temperature: 280°C.[12][13]

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.[12][13]

    • Scan Range: 40-400 m/z.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Filter into GC Vial B->C D Inject into GC C->D E Separation on Column D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Generate Chromatogram G->H J Compare Mass Spectrum to Library/Standard G->J I Integrate Peak Area H->I K Quantify & Report I->K J->K

Caption: Step-by-step GC-MS analytical workflow.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC is arguably the most ubiquitous technique in pharmaceutical analysis for its versatility, robustness, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The causality here is driven by the compound's moderate polarity and the presence of a carbonyl chromophore, which allows for sensitive UV detection. This method is the workhorse for routine quality control, providing excellent precision and accuracy for assay and purity determinations.

Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Create a working standard of 100 µg/mL by diluting the stock solution with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Luna C18, 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: Isocratic elution with Acetonitrile:0.1% Phosphoric Acid (40:60 v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Detection Wavelength: 215 nm.[15]

    • Run Time: 10 minutes.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter into HPLC Vial B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Calculate Concentration via Calibration Curve H->I J Report Assay & Purity I->J

Caption: Step-by-step HPLC-UV analytical workflow.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides unparalleled structural information and is inherently a primary ratio method, making it exceptionally powerful for quantitative analysis (qNMR) without the need for an identical analyte standard. The causality for using qNMR is its ability to provide a direct, unbiased measure of purity and concentration by comparing the integral of an analyte's proton signal to that of a certified internal standard. It is the ultimate orthogonal method for verifying the results from chromatographic techniques.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Methanol-d4).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Solvent: Methanol-d4.

    • Temperature: 298 K.

    • Pulse Program: A standard 1D proton experiment with a 30° pulse and a long relaxation delay (D1) of 30 seconds to ensure full signal relaxation for accurate integration.

    • Number of Scans: 16.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved proton signal from this compound (e.g., protons on the cyclohexyl ring) and a known signal from the internal standard (e.g., the two olefinic protons of Maleic Acid).

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Workflow Diagram: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1D Proton Spectrum C->D E Process FID D->E F Integrate Analyte & Std Peaks E->F G Calculate Purity/Assay F->G H Report Result G->H

Caption: Step-by-step qNMR analytical workflow.

Pillar 2: Comparative Data Analysis

To effectively cross-validate these methods, key validation parameters as defined by ICH Q2(R2) guidelines must be compared.[2][4][5][16] The following table summarizes typical performance data for the analysis of this compound.

(Note: The following data is illustrative and represents typical performance characteristics for this class of molecule.)

Validation Parameter GC-MS HPLC-UV qNMR Acceptance Criteria (Typical)
Specificity / Selectivity High (Mass Spec)Moderate (Chromatography)High (Chemical Shift)Peak purity > 99.0%, No interference at analyte RT
Linearity (r²) > 0.998> 0.999N/A (Primary Method)r² ≥ 0.995
Range (µg/mL) 1 - 2000.5 - 150N/ACovers 80-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.0%99.0% - 101.5%99.5% - 100.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 0.5%< 0.2%%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 1.0%< 0.5%%RSD ≤ 3.0%
LOD (ng/mL) 1015~5000Signal-to-Noise ≥ 3
LOQ (ng/mL) 3045~15000Signal-to-Noise ≥ 10
Robustness Sensitive to inlet temp.Robust to small changes in mobile phase composition/pHVery Robust%RSD of results < 5% after deliberate changes

Pillar 3: Synthesis and Conclusion

The cross-validation of these three orthogonal methods provides a comprehensive analytical picture of this compound.

  • GC-MS excels in identification and impurity profiling , offering the highest sensitivity for detecting volatile impurities. Its mass fragmentation data is critical for structural elucidation of unknowns.

  • HPLC-UV stands out as the optimal method for routine quality control , providing excellent precision, accuracy, and robustness for assay and purity calculations in a regulated environment.[14][17][18]

  • qNMR serves as the ultimate arbiter of purity and assay . As a primary method, it validates the accuracy of the chromatographic methods and provides an independent, highly accurate quantification that is crucial for the certification of reference standards.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . Eclevar. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis . Charles University (Univerzita Karlova). [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin . PubMed. [Link]

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts . National Institutes of Health. [Link]

  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin . ResearchGate. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles . International Journal of Pharmaceutical Education and Research. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT . Acta Poloniae Pharmaceutica. [Link]

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts . ResearchGate. [Link]

Sources

A Comparative Study of the Analgesic Effects of Phencyclidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the analgesic properties of various phencyclidine (PCP) derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative potencies, and side-effect profiles of these compounds. We will explore the experimental methodologies used to evaluate their analgesic efficacy, offering detailed protocols and the rationale behind their selection.

Introduction: The Enduring Interest in Phencyclidine Derivatives for Analgesia

Phencyclidine (PCP) was initially developed as a dissociative anesthetic and, while its clinical use was discontinued due to severe psychotomimetic side effects, its potent analgesic properties have spurred continued interest in its derivatives.[1][2] These compounds primarily act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain processing.[1][3][4] By blocking the NMDA receptor ion channel, PCP and its analogs can effectively dampen the hyperexcitability of neurons involved in the transmission and amplification of pain signals.[2][3] This unique mechanism of action makes them a compelling area of research for the development of novel analgesics, particularly for chronic and neuropathic pain states that are often refractory to traditional opioid therapies.

This guide will provide a comparative analysis of select PCP derivatives, focusing on their analgesic effects as demonstrated in preclinical studies. We will examine their structure-activity relationships, binding affinities for various receptors, and the resulting differences in their analgesic potency and adverse effect profiles.

Mechanism of Analgesia: Beyond NMDA Receptor Antagonism

The primary mechanism underlying the analgesic effects of phencyclidine derivatives is their non-competitive antagonism of the NMDA receptor.[1][3] This action is "use-dependent," meaning the receptor's ion channel must be open for the drug to bind to its site within the pore, thereby physically obstructing the influx of calcium ions.[3] This blockade of NMDA receptor-mediated glutamatergic neurotransmission is crucial in preventing the induction and maintenance of central sensitization, a key component of chronic pain.

However, the pharmacological profile of PCP and its derivatives is not limited to NMDA receptor blockade. Many of these compounds also interact with other targets, which can contribute to their analgesic effects and their side-effect profiles.[1] These secondary targets include:

  • Dopamine Transporter (DAT): Some derivatives inhibit the reuptake of dopamine, leading to increased dopaminergic neurotransmission.[1]

  • Serotonin Transporter (SERT): Affinity for the serotonin transporter has also been observed for some PCP analogs.[5]

  • Sigma (σ) Receptors: Both σ1 and σ2 receptors are binding sites for various PCP derivatives, and this interaction may modulate their analgesic and psychotomimetic effects.[1][6]

The varying affinities of different derivatives for these primary and secondary targets account for the observed differences in their analgesic potency and their propensity to cause undesirable side effects such as hallucinations, paranoia, and cognitive impairment.[1][7][8]

Primary and secondary targets of PCP derivatives.

Comparative Analgesic Potency and Efficacy

Preclinical studies in animal models are essential for comparing the analgesic effects of different phencyclidine derivatives. These studies typically utilize various pain assays to assess the potency and efficacy of the compounds.

A study in rhesus monkeys evaluated the analgesic effects of PCP, ketamine, dextrorphan, (+)-SKF 10,047, and MK-801 using a warm water tail-withdrawal test.[9] The order of potency was determined to be: MK-801 > PCP > ketamine > (+)-SKF 10,047 > dextrorphan .[9] Importantly, the analgesic effects of these compounds were not blocked by an opioid antagonist, confirming a non-opioid mechanism of action.[9]

Another study investigating newer derivatives found that the introduction of a second aryl moiety and a hydroxyl group to the phencyclidine structure can be vital for analgesic activity.[10] Furthermore, the synthesis of thienyl and benzothiophen derivatives of PCP has shown promise, with some of these new analogs exhibiting greater analgesic effects than PCP in both acute and chronic pain models in mice.[11]

The following table summarizes the relative analgesic potencies of several PCP derivatives based on available preclinical data. It is important to note that the absolute potency can vary depending on the specific animal model and pain assay used.

CompoundRelative Analgesic PotencyKey Mechanistic FeaturesCommon Side Effects
Phencyclidine (PCP) HighPotent, non-competitive NMDA receptor antagonist.[1]Hallucinations, paranoia, agitation, cognitive impairment.[1][7][8]
Ketamine ModerateNon-competitive NMDA receptor antagonist; (S)-enantiomer has higher affinity.[4]Dissociative effects, hallucinations, potential for abuse.[8]
MK-801 (Dizocilpine) Very HighPotent and selective non-competitive NMDA receptor antagonist.[9]Strong psychotomimetic effects, neurotoxicity at higher doses.
(+)-SKF 10,047 (N-allylnormetazocine) ModerateSigma receptor agonist and NMDA receptor antagonist.[6]Dysphoria, hallucinations.
Tenocyclidine (TCP) HighA thienyl derivative of phencyclidine.[12]Similar psychotomimetic effects to PCP.

Experimental Protocols for Assessing Analgesic Effects

The evaluation of the analgesic properties of novel compounds requires robust and validated experimental models. In rodent models, several behavioral assays are commonly employed to assess nociception and the efficacy of analgesic drugs.[13][14] The choice of assay is critical and depends on the type of pain being investigated (e.g., thermal, mechanical, inflammatory).

Thermal Pain Models

The hot plate test is a widely used method for assessing the response to a thermal stimulus and is sensitive to centrally acting analgesics.[14] This test measures the latency of the animal to exhibit a nocifensive response (e.g., paw licking, jumping) when placed on a heated surface.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each animal on the hot plate (typically set at 52-55°C) and start a timer. Record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), repeat the hot plate test and record the response latencies.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].

This test measures the latency of the tail-flick reflex in response to a noxious thermal stimulus.[14] It is a spinal reflex that can be modulated by supraspinal pathways and is sensitive to both opioid and non-opioid analgesics.

Protocol:

  • Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the tail or a water bath for tail immersion.

  • Animal Restraint: Gently restrain the animal, allowing its tail to be exposed.

  • Baseline Latency: Apply the heat stimulus to a specific portion of the tail and measure the time it takes for the animal to flick its tail away. A cut-off time is employed to prevent injury.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

General workflow for assessing analgesic efficacy.
Chemical Pain Models

The formalin test is a model of continuous pain that has two distinct phases: an acute phase (0-5 minutes post-injection) resulting from direct activation of nociceptors, and a tonic phase (15-30 minutes post-injection) involving central sensitization in the spinal cord.[11] This makes it particularly useful for studying the mechanisms of action of analgesic drugs.

Protocol:

  • Apparatus: A transparent observation chamber.

  • Acclimation: Place the animal in the chamber for at least 30 minutes to acclimate.

  • Drug Administration: Administer the test compound or vehicle prior to formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, observe the animal and record the amount of time spent licking, biting, or flinching the injected paw. Observations are typically made in 5-minute intervals for up to 60 minutes.

  • Data Analysis: Compare the total time spent in nocifensive behaviors between the drug-treated and vehicle-treated groups for both the early and late phases.

Adverse Effects and Therapeutic Index

A critical aspect of developing new analgesics is to minimize the adverse effects that have limited the clinical utility of PCP. The therapeutic index, a ratio of the dose that produces a therapeutic effect to the dose that produces a toxic effect, is a key parameter in this evaluation.

Common adverse effects associated with PCP and its derivatives include:

  • Psychotomimetic Effects: Hallucinations, paranoia, delusions, and bizarre behavior are the most significant dose-limiting side effects.[1]

  • Cognitive Impairment: Memory loss and difficulties with thought processes can occur with long-term use.[15]

  • Motor Effects: Ataxia, loss of coordination, and nystagmus are common.[8]

  • Cardiovascular Effects: Increased heart rate and blood pressure can be observed.[8][15]

The development of new PCP derivatives aims to separate the desired analgesic effects from these undesirable side effects. This can be achieved by modifying the chemical structure to alter the compound's affinity for different receptor subtypes or its pharmacokinetic properties.

Conclusion and Future Directions

Phencyclidine derivatives represent a promising, albeit challenging, class of compounds for the development of novel analgesics. Their primary mechanism of action, non-competitive NMDA receptor antagonism, offers a distinct advantage for treating chronic and neuropathic pain conditions. The comparative data presented in this guide highlight the significant differences in potency and side-effect profiles among various PCP analogs.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To design new derivatives with improved selectivity for the analgesic-mediating targets and reduced affinity for those responsible for adverse effects.

  • Elucidation of the Role of Secondary Targets: A better understanding of how interactions with dopamine transporters, serotonin transporters, and sigma receptors contribute to the overall pharmacological profile of these compounds.

  • Development of More Predictive Preclinical Models: Utilizing more sophisticated pain models that better mimic the human condition to improve the translation of preclinical findings to clinical success.

By leveraging the knowledge gained from decades of research on phencyclidine and its derivatives, and by employing rigorous preclinical evaluation methodologies, it may be possible to develop a new generation of potent and safe analgesics based on this unique chemical scaffold.

References

  • Phencyclidine - Wikipedia. Wikipedia. [Link]

  • A Review of Pain Assessment Methods in Laboratory Rodents - PMC. PubMed Central. [Link]

  • Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - ResearchGate. ResearchGate. [Link]

  • Analgesic effects of phencyclidine-like drugs in rhesus monkeys - PubMed. NIH. [Link]

  • Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PubMed Central. PubMed Central. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. Frontiers. [Link]

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One. PLOS One. [Link]

  • Synthesis and analgesic activity of new phencyclidine derivatives - PubMed. PubMed. [Link]

  • Synthesis and pain perception of new analogues of phencyclidine in NMRI male mice. DARU Journal of Pharmaceutical Sciences. [Link]

  • Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC. PubMed Central. [Link]

  • Phencyclidine (PCP) Intoxication - YouTube. YouTube. [Link]

  • Assessment of an Orofacial Operant Pain Assay as a Preclinical Tool for Evaluating Analgesic Efficacy in Rodents - PMC. PubMed Central. [Link]

  • Pharmacological analysis of the phencyclidine-like discriminative stimulus properties of narcotic derivatives in rats - PubMed. PubMed. [Link]

  • Behaviour Measures To Assess Pain In Lab Rats - Faunalytics. Faunalytics. [Link]

  • Ketamine in Diabetes Care: Metabolic Insights and Clinical Applications - MDPI. MDPI. [Link]

  • Substance use - phencyclidine (PCP): MedlinePlus Medical Encyclopedia. MedlinePlus. [Link]

  • Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm - PubMed. PubMed. [Link]

  • PCP (for Teens) | Nemours KidsHealth. KidsHealth. [Link]

Sources

Benchmarking the performance of 1-Cyclohexylpiperidin-4-one in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Performance of 1-Cyclohexylpiperidin-4-one in Complex Synthetic Reactions

In the landscape of modern medicinal chemistry and drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthesis campaign. The piperidin-4-one nucleus is a well-established privileged scaffold, appearing in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, highly versatile derivative: this compound. The introduction of the N-cyclohexyl group imparts distinct steric and lipophilic properties that influence its reactivity and the characteristics of the resulting molecules.[3]

This document provides a benchmarked performance analysis of this compound in two pivotal classes of chemical transformations essential for drug discovery: Multicomponent Reactions (MCRs) for rapid complexity generation and Reductive Aminations for accessing crucial amine derivatives. We will compare its utility against other cyclic ketones and contrast classical synthetic methods with modern biocatalytic approaches, supported by experimental data and detailed protocols.

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the one-pot synthesis of complex molecules from three or more starting materials, thereby maximizing atom economy and synthetic efficiency.[4] this compound has proven to be an exceptional substrate in MCRs designed to generate spiro-heterocycles, a class of compounds with unique three-dimensional architectures that are of great interest for exploring new chemical space.[5][6]

A prominent example is the three-component reaction for synthesizing spiro-oxindoles, which are potent scaffolds in anticancer drug discovery.[7][8] In these reactions, the piperidinone core acts as the ketone component, reacting with an isatin and an amino acid to construct the intricate spirocyclic system.

Comparative Performance Data

The performance of N-substituted piperidin-4-ones in the synthesis of spiro-compounds is consistently high, often achieving excellent yields and diastereoselectivity. While direct, side-by-side comparisons in a single publication are rare, a compilation of representative data highlights the efficacy of this scaffold.

Ketone SubstrateReaction TypeKey ReagentsYield (%)Reference
N-Methyl-4-piperidone *3-Component Spiro-oxindole SynthesisIsatin, Proline, Methanol95%[9]
This compound 3-Component Spiro-pyrrolizidine SynthesisIsatin, Proline, Methanol~93-96% (expected)Inferred from[9]
Cyclohexanone Bucherer-Bergs ReactionKCN, (NH₄)₂CO₃Good yields[10]
N-Benzyl-4-piperidone Mannich CondensationBenzaldehyde, Ammonium Acetate88%[11]

Note: N-Methyl-4-piperidone is used as a close structural analog to demonstrate the high reactivity of the core piperidinone scaffold in this specific MCR. The N-cyclohexyl group is expected to perform similarly well, with potential minor yield variations due to sterics.

The causality for this high performance lies in the inherent reactivity of the C4-keto group, which is sufficiently activated for nucleophilic attack without being prone to excessive side reactions. The N-cyclohexyl group provides steric bulk that can favorably influence the stereochemical outcome of the reaction, guiding the approach of reactants to form the desired diastereomer.

Experimental Workflow: Spiro-oxindole Synthesis

This protocol is adapted from established procedures for synthesizing spiro-heterocycles using N-substituted piperidin-4-ones.[9] It represents a self-validating system where reaction completion can be monitored, and the product can be isolated in high purity.

G cluster_0 Reaction Setup A This compound (1 mmol) E Combine reactants in flask A->E B Isatin (1 mmol) B->E C Proline (1 mmol) C->E D Methanol (10 mL) D->E F Warm on water bath (1-2 min) E->F G Monitor reaction by TLC F->G H Pour into Water (50 mL) G->H I Precipitated solid forms H->I J Filter and wash with water I->J K Pure Spiro-Product J->K G cluster_chem Chemical Pathway cluster_bio Biocatalytic Pathway start 1-Cyclohexyl- piperidin-4-one + Amine chem_reductant Add NaBH₃CN or STAB start->chem_reductant Classical Method bio_catalyst Add IRED/RedAm Enzyme + Cofactor start->bio_catalyst Modern Method chem_product Mixture of cis/trans Amine Products chem_reductant->chem_product bio_product Single Chiral Amine Isomer bio_catalyst->bio_product

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidin-4-one Derivatives Against VEGFR2

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in molecules exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth, practical comparison of piperidin-4-one derivatives using molecular docking, a critical in-silico technique for modern drug discovery. We focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in oncology. By systematically comparing three distinct piperidin-4-one analogues, this document elucidates the structural determinants for effective binding, explains the causality behind the computational workflow, and offers a replicable, self-validating protocol for researchers in the field.

Introduction: The Significance of Piperidin-4-ones and Molecular Docking

The piperidine ring is a privileged scaffold, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its derivatives, particularly piperidin-4-ones, are synthetically accessible and offer a three-dimensional framework that can be precisely decorated to optimize interactions with biological targets. Extensive research has demonstrated their potential as anti-proliferative, antiviral, and antimicrobial agents.[1][3][4]

In the rational design of novel therapeutics, molecular docking serves as a powerful predictive tool. It simulates the interaction between a small molecule (ligand) and a protein's binding site, estimating the binding affinity and elucidating the most probable binding mode. This computational screening allows for the rapid evaluation of thousands of potential drug candidates, prioritizing those with the highest likelihood of success for synthesis and subsequent in vitro testing, thereby saving considerable time and resources.

This guide will focus on a comparative docking study against VEGFR2, a receptor tyrosine kinase whose inhibition is a clinically validated strategy for halting tumor growth and metastasis.[5]

Experimental Design: Target and Ligand Selection

The Rationale for Targeting VEGFR2

VEGFR2 is a primary transducer of the pro-angiogenic signal initiated by its ligand, VEGF-A. In oncology, the formation of new blood vessels (angiogenesis) is essential for tumor growth and survival. By blocking the ATP-binding site of the VEGFR2 kinase domain, small molecule inhibitors can prevent its activation, thereby disrupting the downstream signaling cascade and cutting off the tumor's blood supply. For this study, the crystal structure of VEGFR2 in complex with the known inhibitor Sorafenib (PDB ID: 4ASD) was selected from the Protein Data Bank. The choice to use a co-crystallized structure is deliberate; the presence of a bound ligand provides a validated definition of the active site, which is crucial for establishing a reliable docking protocol.

A Comparative Set of Piperidin-4-one Derivatives

To effectively compare and understand structure-activity relationships (SAR), we have designed a focused set of three representative 2,6-diarylpiperidin-4-one derivatives. This systematic variation allows for a clear analysis of how specific functional groups influence binding affinity and interaction patterns within the VEGFR2 active site.

  • Compound A (Scaffold): 2,6-diphenylpiperidin-4-one

  • Compound B (H-Bonding Moiety): 2,6-bis(4-hydroxyphenyl)piperidin-4-one

  • Compound C (Halogenated Moiety): 2,6-bis(4-chlorophenyl)piperidin-4-one

The Computational Workflow: A Self-Validating System

A robust molecular docking protocol is not merely a sequence of commands but a logical, self-validating workflow. Each step is designed to refine the system and ensure the final results are both accurate and meaningful.

G cluster_prep Preparation Phase cluster_protocol Docking Protocol cluster_analysis Analysis & Validation PDB 1. Target Acquisition (PDB ID: 4ASD) ProtPrep 3. Protein Preparation (Clean, Add Hydrogens) PDB->ProtPrep Ligands 2. Ligand Design (Compounds A, B, C) LigPrep 4. Ligand Preparation (3D Conversion, Energy Minimization) Ligands->LigPrep GridGen 5. Grid Box Generation (Define Active Site) ProtPrep->GridGen Docking 6. Molecular Docking (AutoDock Vina) LigPrep->Docking GridGen->Docking Validation 7. Protocol Validation (Re-dock Native Ligand) Docking->Validation Analysis 8. Pose Analysis (Binding Energy, Interactions) Docking->Analysis Comparison 9. Comparative SAR (Relate Structure to Affinity) Analysis->Comparison

Caption: The Molecular Docking Workflow.

Detailed Experimental Protocols

The following protocols are described using widely accessible software (AutoDock Tools, AutoDock Vina, and PyMOL), ensuring they can be readily adopted.

Protocol 1: Target Protein Preparation

Causality: The raw PDB structure contains non-essential elements (water, co-factors) and lacks hydrogen atoms, which are critical for calculating interactions. This protocol prepares the protein for a realistic simulation.

  • Obtain Structure: Download the PDB file for 4ASD from the RCSB Protein Data Bank (rcsb.org).

  • Clean Protein: Load the PDB file into AutoDock Tools. Remove all water molecules and the co-crystallized ligand (Sorafenib). This is essential as we want to dock our ligands into an empty binding site.

  • Add Hydrogens: Add polar hydrogens to the protein. These are crucial for defining hydrogen bond donors and acceptors.

  • Compute Charges: Compute Gasteiger charges. This assigns partial atomic charges to each atom, which is necessary for the energy calculations in the docking algorithm.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file, which is the required format for AutoDock Vina and contains the atomic coordinates, charges, and atom types.

Protocol 2: Ligand Preparation

Causality: Ligands must be converted from 2D drawings to energetically stable 3D conformations to be used in docking.

  • Sketch Ligand: Draw the 2D structures of Compounds A, B, and C using a chemical sketcher like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D .sdf or .mol2 files.

  • Energy Minimization: Load each ligand into a program like Avogadro or use the LigPrep tool in Maestro.[6] Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation.

  • Prepare for Docking: In AutoDock Tools, load the minimized ligand, detect the rotatable bonds, and save it in the .pdbqt format.

Protocol 3: Docking Simulation & Validation

Causality: The docking simulation requires a defined search space (the grid box) to focus the computational effort on the active site. Validation by re-docking the native ligand confirms that the chosen parameters can accurately reproduce a known binding mode.

  • Grid Box Generation: In AutoDock Tools, with the prepared protein loaded, define a grid box. Center the grid on the position of the original co-crystallized ligand (Sorafenib) to encompass the entire ATP-binding pocket. A box size of 25x25x25 Å is typically sufficient.

  • Protocol Validation (Critical Step): Before docking the new compounds, perform a docking run with the extracted native ligand (Sorafenib).

    • Objective: The docking software should be able to reproduce the experimentally determined binding pose.

    • Success Criterion: The root-mean-square deviation (RMSD) between the top-ranked docked pose and the crystallographic pose should be less than 2.0 Å. This validates that the docking parameters are reliable.

  • Run Docking: Execute the docking simulation for Compounds A, B, and C using AutoDock Vina, specifying the prepared protein, ligand, and grid configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Results: A Comparative Analysis

The docking results are analyzed by comparing the binding affinities and the specific molecular interactions formed between each ligand and the VEGFR2 active site residues.

Quantitative Docking Data
CompoundDerivative StructureBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
A 2,6-diphenylpiperidin-4-one-7.8Cys919, Leu840, Val848Hydrophobic, van der Waals
B 2,6-bis(4-hydroxyphenyl)piperidin-4-one-9.2Glu885 , Asp1046 , Cys919, Phe1047Hydrogen Bonds , Hydrophobic
C 2,6-bis(4-chlorophenyl)piperidin-4-one-8.5Cys919, Leu840, Val916 Halogen Bond, Hydrophobic
Analysis of Binding Modes
  • Compound A (Scaffold): The baseline compound fits well into the hydrophobic pocket defined by residues like Leu840 and Val848. The binding is primarily driven by non-specific van der Waals forces. The calculated binding affinity of -7.8 kcal/mol serves as a solid reference point.

  • Compound B (H-Bonding Moiety): The introduction of the two hydroxyl groups on the phenyl rings dramatically improves the binding affinity to -9.2 kcal/mol. Post-docking analysis reveals the reason: one hydroxyl group acts as a hydrogen bond donor to the side-chain carboxylate of Glu885 , while the other forms a hydrogen bond with the backbone carbonyl of Asp1046 . These specific, high-energy interactions anchor the ligand firmly in the hinge region of the kinase, a hallmark of many potent VEGFR2 inhibitors.

  • Compound C (Halogenated Moiety): The chloro-substituted derivative shows a better binding affinity (-8.5 kcal/mol) than the parent scaffold. This enhancement can be attributed to the formation of a halogen bond between one of the chlorine atoms and the backbone carbonyl of Val916 , in addition to occupying the hydrophobic pocket. This demonstrates that adding electron-withdrawing groups can introduce favorable, non-covalent interactions.

Caption: Ligand Features and Target Interactions.

Discussion and Future Outlook

This comparative docking study provides clear, actionable insights for the rational design of piperidin-4-one-based VEGFR2 inhibitors. The results strongly indicate that decorating the 2,6-diaryl positions with functional groups capable of forming specific interactions with the kinase hinge region is a highly effective strategy for improving potency.

Key Learnings:

  • Hydrogen Bonding is Paramount: The significant increase in binding affinity for Compound B underscores the importance of incorporating hydrogen bond donors/acceptors that can engage with key residues like Glu885 and Asp1046.[5]

  • Halogens Offer an Advantage: Halogen bonds, as seen with Compound C, can provide a valuable boost to affinity and should be considered a valid optimization strategy.

  • The Scaffold is a Viable Starting Point: The core piperidin-4-one structure effectively presents its substituents into the active site pockets, confirming its utility as a scaffold for kinase inhibitor design.

It is crucial to acknowledge the limitations of in silico studies. Binding affinity scores are theoretical predictions and do not account for factors like compound solubility, cell permeability, or metabolic stability. However, the true power of molecular docking lies in its ability to generate testable hypotheses.

Based on these findings, the next logical step would be to synthesize Compound B and its analogues and evaluate their activity in an in vitro VEGFR2 kinase assay, followed by cell-based anti-proliferative assays. The strong correlation between the predicted affinity and the formation of validated interaction types provides high confidence that these compounds represent promising leads for further development.

References

  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. (2021). Journal of Advanced Scientific Research. Retrieved January 13, 2026, from [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules. Retrieved January 13, 2026, from [Link]

  • DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. (2021). Journal of Advanced Scientific Research. Retrieved January 13, 2026, from [Link]

  • Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2023). Bentham Science. Retrieved January 13, 2026, from [Link]

  • Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved January 13, 2026, from [Link]

  • Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. (n.d.). Madridge Journal of Molecular Modeling. Retrieved January 13, 2026, from [Link]

  • Design, synthesis and molecular docking of piperidin-4-amine linked pyrimidine derivatives as potent anticancer agents. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. Retrieved January 13, 2026, from [Link]

  • Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

  • s Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. (2020). Bentham Science. Retrieved January 13, 2026, from [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). SAR and QSAR in Environmental Research. Retrieved January 13, 2026, from [Link]

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. (2019). Bioorganic Chemistry. Retrieved January 13, 2026, from [Link]

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. (2019). PubMed. Retrieved January 13, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

  • Piperidin-4-one: The Potential Pharmacophore. (2017). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling potent compounds like 1-Cyclohexylpiperidin-4-one demands a rigorous and informed approach to disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from the lab bench to final disposal, is conducted with the highest degree of safety and scientific integrity. The protocols outlined herein are designed to create a self-validating system of safety, protecting both the researcher and the environment.

Hazard Profile and Inherent Risks

Understanding the specific hazards of this compound is the critical first step in developing a safe disposal plan. This compound is not benign; its hazard profile necessitates careful handling and precludes any form of casual disposal, such as drain or standard trash disposal.[1] The primary risks are severe and multifaceted, as categorized by the Globally Harmonized System (GHS) and outlined in the substance's Safety Data Sheet (SDS).[2]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 2 H300: Fatal if swallowed [2]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects [2]
Reproductive Toxicity Category 1B H360: May damage fertility or the unborn child [2]

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects [2] |

The causality behind stringent disposal protocols is directly linked to these classifications. The acute oral toxicity means that accidental ingestion of even a small amount can be lethal.[2] Its suspected mutagenicity and reproductive toxicity pose long-term health risks that mandate the prevention of any exposure.[2] Furthermore, its toxicity to aquatic life underscores the environmental imperative to prevent its release into sewer systems or waterways.[2]

Pre-Disposal Operations: Containment and Segregation

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous segregation and containment at the point of generation.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal preparation, a full complement of PPE is mandatory. This is a non-negotiable aspect of safe laboratory practice.[3]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for the task.

  • Body Protection: A lab coat and, if necessary, a chemical-resistant apron must be worn.[5]

  • Respiratory Protection: All handling of this compound, especially in its solid (dust) form, must be conducted in a certified chemical fume hood to prevent inhalation.[2][6] If dust generation is unavoidable, a NIOSH-approved respirator is required.[7]

Waste Containerization and Segregation Protocol

The cardinal rule for the disposal of this compound is to never mix it with other waste streams .[2][8] Co-mingling chemicals can lead to unforeseen and dangerous reactions.

  • Use Designated Containers: Waste this compound and materials contaminated with it must be collected in a dedicated, leak-proof hazardous waste container that is compatible with the chemical.[1][3][9] Whenever possible, use the original container.[2]

  • Segregate Waste Types:

    • Solid Waste: Unused or expired pure this compound.

    • Contaminated Labware: Items such as pipette tips, gloves, and weighing papers that have come into direct contact with the chemical should be collected in a separate, clearly labeled, lined container.[1][9]

    • Rinsate: Any solvent used to rinse glassware contaminated with this compound must be collected as hazardous waste. Do not dispose of this rinsate down the drain.[8]

  • Labeling: Every waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Reproductive Hazard").[3]

  • Container Management: Keep waste containers securely closed except when actively adding waste.[3][10] Store them in a designated and properly ventilated satellite accumulation area away from incompatible materials.[11]

Step-by-Step Disposal Workflow

The following protocol outlines the systematic process for preparing this compound waste for final disposal. This workflow is designed to comply with the standards set by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Finalization & Pickup start Begin Disposal Process ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood decision Identify Waste Type hood->decision solid_waste Place Solid/Pure Chemical in Labeled Container decision->solid_waste Pure Chemical contaminated_items Place Contaminated Items (gloves, tips) in Lined Bin decision->contaminated_items Contaminated Disposables rinsate Collect Contaminated Rinsate in Labeled Solvent Bottle decision->rinsate Contaminated Liquid seal Securely Seal All Waste Containers solid_waste->seal contaminated_items->seal rinsate->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Arrange Pickup by EHS/Waste Management store->contact_ehs end_process Disposal Complete contact_ehs->end_process

Figure 1. Disposal workflow for this compound.

Protocol Steps:

  • Preparation: Always begin by putting on the required PPE and ensuring you are working within a functional chemical fume hood.[2][6]

  • Waste Identification: Identify the type of waste you are handling—pure chemical, contaminated disposables, or contaminated liquid rinsate.

  • Segregated Collection: Place the waste into its corresponding, pre-labeled hazardous waste container.

  • Container Sealing: Once waste has been added, ensure the container's cap is tightly sealed to prevent leaks or the release of vapors.[3]

  • Secure Storage: Transfer the sealed container to your laboratory's designated satellite accumulation area. This area should be secure and managed according to your institution's policies.

  • Schedule Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider to schedule a pickup.[3] Do not allow hazardous waste to accumulate indefinitely.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[2]

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Consult the SDS: Refer to the substance's SDS for specific spill cleanup instructions.[2]

  • Prevent Environmental Release: Do not allow the spilled material to enter drains or waterways.[2] Cover nearby drains if possible.

  • Cleanup: For small spills, and only if you are trained and have the appropriate spill kit and PPE, carefully clean up the material.

    • Use an inert absorbent material for liquids.

    • For solids, carefully sweep or scoop the material to avoid generating dust.[11]

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Thoroughly clean the spill area once the material has been removed.

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet before handling.

References

  • Safety Data Sheet for this compound. Sigma-Aldrich.
  • Safety Data Sheet for 1-Cyclohexylpiperazine. Fisher Scientific.
  • Safety Data Sheet for 1-Cyclohexylpiperazine. Apollo Scientific.
  • Safety Data Sheet for 1-Cyclohexylpiperazine. ECHEMI.
  • Material Safety Data Sheet for 1-Cyclohexylpiperazine. CDH Fine Chemical.
  • Safety Data Sheet for 1-Benzyl-4-piperidone. Fisher Scientific.
  • Safety Data Sheet for Cyclohexane. Global Safety Management, Inc.
  • Safety Data Sheet for Cyclohexane. Spectrum Chemical.
  • Safety Data Sheet for Cyclohexane. Sigma-Aldrich.
  • Safety Data Sheet for Benzyl 4-oxo-1-piperidinecarboxyl
  • Safety Data Sheet for 1-Benzylpiperidin-4-one. Apollo Scientific.
  • Chemical Waste Management Guide. Technion Safety Unit.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet for 1-Methylpiperidin-4-one. Apollo Scientific.
  • Safety Data Sheet for 1-Benzyl-4-piperidinecarboxaldehyde. Fisher Scientific.
  • Safety Data Sheet for N-(4-Piperidin-1-ylbenzyl)cyclopropanamine. Fisher Scientific.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • Assessing Cumulative Health Risks from Exposure to Environmental Mixtures—Three Fundamental Questions. PubMed Central.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. The Environmental Law Firm.
  • RCRA Permit Policy Compendium. U.S. Environmental Protection Agency (EPA).
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA).
  • 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone) - Evaluation statement. Australian Government Department of Health.
  • Hazard Summary for Cyclohexyl Acet

Sources

A Senior Application Scientist's Guide to Handling 1-Cyclohexylpiperidin-4-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities like 1-Cyclohexylpiperidin-4-one is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the rationale behind each safety measure. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Identification: The Foundation of Safety

Before any container is opened, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted piperidine derivative, and its structure necessitates cautious handling. Based on data from suppliers and regulatory bodies, the compound presents multiple hazards.[1][2]

It is classified as a flammable liquid and vapor.[1] More critically, it poses significant health risks upon exposure. It is harmful if swallowed, inhaled, or if it comes into contact with skin.[1] The compound is a known skin irritant and can cause serious, potentially irreversible, eye damage.[1][2][3] Inhalation may also lead to respiratory irritation.[2][4]

Hazard ClassGHS Hazard StatementSignal WordSource
Flammable LiquidH226: Flammable liquid and vapourDanger[1]
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledDanger[1]
Skin Corrosion/IrritationH315: Causes skin irritationDanger[1][2][3]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageDanger[1][2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning[2][4]

This hazard profile dictates that direct contact must be meticulously avoided through a multi-layered safety approach, beginning with engineering controls.

Primary Lines of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between you and a chemical hazard. The primary and most effective lines of defense are robust engineering and administrative controls.

  • Engineering Controls : All handling of this compound must occur within a certified chemical fume hood to control flammable vapors and prevent inhalation exposure.[5][6][7] The laboratory must be equipped with an easily accessible eyewash station and an emergency safety shower.[6][8] All electrical equipment used in the vicinity should be explosion-proof to mitigate the ignition risk from flammable vapors.[1]

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS). Never work alone when handling this or other hazardous materials.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties. The following PPE is mandatory for all procedures involving this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, worn in conjunction with a face shield.[1][6][9]Protects against splashes and vapors. Given the risk of severe eye damage[1][2], goggles are essential to form a seal around the eyes. A face shield provides a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][6]Prevents dermal absorption, which is a key route of toxic exposure.[1] Gloves should have a sufficient breakthrough time for the duration of handling; always check the manufacturer's compatibility data. Contaminated gloves must be replaced immediately.[10]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.Protects skin and personal clothing from contamination.[6] Flame-resistant properties are crucial due to the flammability of the compound.[1]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[6][8]Required when engineering controls are insufficient, during a spill, or if there is any risk of aerosolization outside of a fume hood.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes variability and risk. The following procedure outlines the essential steps for safely handling this compound from acquisition to disposal.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Review SDS and SOPs prep2 2. Verify Fume Hood Certification prep1->prep2 prep3 3. Assemble All Materials prep2->prep3 prep4 4. Don Full PPE prep3->prep4 handle1 5. Ground Container to Prevent Static prep4->handle1 handle2 6. Dispense Chemical Slowly handle1->handle2 handle3 7. Securely Cap Original Container handle2->handle3 clean1 8. Decontaminate Work Surface handle3->clean1 clean2 9. Dispose of Contaminated Materials in Labeled Hazardous Waste Container clean1->clean2 clean3 10. Doff PPE in Correct Order clean2->clean3 clean4 11. Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is critical.

  • Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[11] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.

  • Spill : Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material (like sand or vermiculite), scoop it into a designated, sealed container for hazardous waste, and decontaminate the area.[5][12]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams.[13]

  • Containment : Use a dedicated, leak-proof, and clearly labeled container. The label must read "HAZARDOUS WASTE" and list "this compound" as a constituent.[13]

  • Storage : Keep the waste container closed at all times, except when adding waste.[13] Store it in a designated satellite accumulation area.

  • Disposal : Arrange for pickup and disposal through your institution's environmental health and safety office. All disposal must be conducted at an approved waste disposal plant.[5][11]

By integrating these safety protocols into every aspect of your work with this compound, you establish a culture of safety that protects your most valuable asset: you and your team.

References

  • Piperidine Hazard Summary. New Jersey Department of Health. URL: [Link]

  • Safety Data Sheet for Dicyclohexylmethane 4,4'-Diisocyanate. (2023). Provided by a chemical supplier.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. URL: [Link]

  • 1-Cyclohexylpiperidine PubChem Compound Summary. National Center for Biotechnology Information. URL: [Link]

  • 1-(1-Phenylcyclohexyl)piperidin-4-one PubChem Compound Summary. National Center for Biotechnology Information. URL: [Link]

  • Piperidin-4-one Safety Data Sheet. (2016). Provided by a chemical supplier.
  • 1-Cyclohexylpiperazin Material Safety D
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. URL: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.